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5-Bromo-3-methoxy-2-nitroaniline Documentation Hub

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  • Product: 5-Bromo-3-methoxy-2-nitroaniline

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Regioselective Synthesis Pathway of 5-Bromo-3-methoxy-2-nitroaniline

Executive Summary 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0)[1][2] is a highly functionalized, poly-substituted benzene derivative that serves as a pivotal intermediate in modern medicinal chemistry. Its unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0)[1][2] is a highly functionalized, poly-substituted benzene derivative that serves as a pivotal intermediate in modern medicinal chemistry. Its unique substitution pattern makes it an ideal precursor for synthesizing complex heterocyclic scaffolds, such as benzimidazoles and indoles, which are frequently utilized in somatostatin receptor modulators[3] and bromodomain (BRD) inhibitors[4]. This whitepaper provides an authoritative, step-by-step guide to its synthesis, emphasizing mechanistic causality, regiocontrol, and protocol self-validation.

Retrosynthetic Logic & Mechanistic Causality

A common pitfall in the synthesis of highly substituted anilines is the reliance on direct electrophilic aromatic substitution (e.g., direct bromination of 3-methoxy-2-nitroaniline). Because both the amino (-NH₂) and methoxy (-OMe) groups are strong ortho/para directors, direct bromination overwhelmingly favors the 4- and 6-positions, failing to yield the desired 5-bromo isomer.

To circumvent this directing group conflict, the optimal strategy employs a sequential Nucleophilic Aromatic Substitution (SₙAr) pathway starting from the symmetric, commercially available precursor 5-bromo-1,3-difluoro-2-nitrobenzene (CAS: 147808-42-2)[5].

  • Causality of Reactivity: The strong electron-withdrawing nature of the nitro group activates the ortho-fluorine atoms. Fluoride is an exceptional leaving group in SₙAr reactions, allowing for mild substitution conditions[4].

  • Self-Validating Regiocontrol: By sequentially introducing the methoxy group and then the amino group, the system self-regulates. The introduction of the first electron-donating methoxy group deactivates the ring slightly, preventing over-substitution during the first step. Consequently, the second SₙAr reaction requires harsher conditions (ammonia under pressure)[6], thereby locking in the regiochemistry without the risk of scrambling.

Experimental Methodologies

Protocol A: Mono-methoxylation via SₙAr

Objective: Synthesis of 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene.

  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with 5-bromo-1,3-difluoro-2-nitrobenzene (10.0 g, 42.0 mmol, 1.0 equiv) and anhydrous methanol (100 mL).

  • Temperature Control: Submerge the reactor in an ice-water bath to achieve an internal temperature of 0 °C. Causality: Low temperature suppresses the formation of the di-methoxy byproduct, ensuring strict kinetic control over the mono-substitution.

  • Nucleophile Addition: Add sodium methoxide (NaOMe, 25 wt% solution in methanol, 9.6 mL, 42.0 mmol, 1.0 equiv) dropwise over 30 minutes to manage the exotherm.

  • Reaction Progression: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20 °C) for an additional 2 hours.

  • Workup: Quench the reaction with distilled water (150 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the intermediate.

Protocol B: Amination via SₙAr

Objective: Synthesis of 5-bromo-3-methoxy-2-nitroaniline[3].

  • Preparation: Transfer the crude 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (approx. 40.0 mmol, 1.0 equiv) into a high-pressure rated sealed tube or laboratory autoclave[6].

  • Reagent Addition: Add a solution of ammonia in methanol (7N NH₃/MeOH, 60 mL, ~10 equiv). Causality: A large excess of ammonia drives the reaction to completion, while the sealed tube prevents the escape of volatile NH₃ gas at the elevated temperatures required to displace the less reactive second fluorine atom.

  • Heating: Seal the vessel securely and heat the mixture to 60 °C for 12–16 hours.

  • Cooling & Venting (Critical Safety Step): Cool the reactor completely to room temperature (or below) before carefully opening the seal in a well-ventilated fume hood to release residual ammonia pressure.

  • Isolation: Concentrate the mixture in vacuo to remove the methanol. Partition the residue between water (100 mL) and ethyl acetate (100 mL). Extract the aqueous layer with additional ethyl acetate (2 × 50 mL).

  • Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 5-bromo-3-methoxy-2-nitroaniline as a crystalline solid.

Quantitative Data Summary

Reaction StepSubstrateReagent (Equiv)SolventTemp (°C)Time (h)Target Product
SₙAr 1 (Methoxylation) 5-Bromo-1,3-difluoro-2-nitrobenzeneNaOMe (1.0)MeOH0 to 203.05-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
SₙAr 2 (Amination) 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzeneNH₃ (10.0)MeOH6012.0 - 16.05-Bromo-3-methoxy-2-nitroaniline

Pathway and Workflow Visualizations

SynthesisPathway SM 5-Bromo-1,3-difluoro -2-nitrobenzene Int1 5-Bromo-1-fluoro-3-methoxy -2-nitrobenzene SM->Int1 NaOMe (1.0 eq) MeOH, 0 °C to RT SNAr Step 1 Prod 5-Bromo-3-methoxy -2-nitroaniline Int1->Prod NH3/MeOH (10 eq) Sealed Tube, 60 °C SNAr Step 2

Retrosynthetic logic and forward SNAr synthesis pathway.

Workflow Step1 1. Charge Reactor Int1 + NH3/MeOH Step2 2. Seal & Heat 60 °C for 12-16 h Step1->Step2 Step3 3. Cool & Vent Release Excess NH3 Step2->Step3 Step4 4. Aqueous Workup EtOAc Extraction Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Step-by-step operational workflow for the high-pressure amination step.

References

  • [1] Title: AB593788 | CAS 2090955-25-0 – abcr Gute Chemie | Source: abcr.com | URL: 1

  • [2] Title: 2090955-25-0・5-Bromo-3-methoxy-2-nitroaniline | Source: fujifilm.com | URL: 2

  • [3] Title: United States Patent (Han et al.) | Source: googleapis.com | URL: 3

  • [5] Title: Nitrogen Compounds - LookChem (5-Bromo-1,3-difluoro-2-nitrobenzene) | Source: lookchem.com | URL: 5

  • [6] Title: EP2754651B1 - Nitrobenzene compound manufacturing method | Source: google.com | URL:6

  • [4] Title: Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins | Source: acs.org | URL: 4

Sources

Exploratory

In-Depth Technical Guide: 5-Bromo-3-methoxy-2-nitroaniline (CAS 2090955-25-0) in Advanced Pharmaceutical Synthesis

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. 5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of highly functionalized building blocks dictates the efficiency of downstream active pharmaceutical ingredient (API) synthesis. 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0) is a meticulously designed intermediate primarily utilized in the synthesis of complex heterocyclic scaffolds[1][2].

This technical whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic synthesis pathways, and its critical role in developing somatostatin receptor (SSTR) modulators[1]. Designed for drug development professionals, this guide emphasizes the causality behind synthetic choices and establishes self-validating protocols to ensure high-fidelity chemical execution.

Physicochemical Profiling & Structural Analysis

The utility of 5-Bromo-3-methoxy-2-nitroaniline stems from its dense, orthogonal functionalization around a single benzene ring. Each functional group serves a distinct mechanistic purpose in multi-step API synthesis.

Quantitative Data & Structural Features
PropertyValue / Description
Chemical Name 5-Bromo-3-methoxy-2-nitroaniline
CAS Registry Number 2090955-25-0
Molecular Formula C₇H₇BrN₂O₃
Molecular Weight 247.05 g/mol
Monoisotopic Mass 245.964 g/mol
C5 - Bromine Serves as a robust electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
C3 - Methoxy Acts as an electron-donating group (EDG) that modulates the electronic properties of the ring and provides steric direction during target binding.
C2 - Nitro & C1 - Amine Adjacent nitrogenous groups that, upon reduction of the nitro moiety, form an ortho-diamine. This is the prerequisite for cyclization into privileged pharmacophores like benzimidazoles or quinoxalines[1].

Mechanistic Synthesis Pathways

The synthesis of 5-bromo-3-methoxy-2-nitroaniline and its subsequent downstream conversion relies on precise chemoselectivity. As a Senior Application Scientist, it is critical to understand why specific reagents are chosen over standard alternatives.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

The title compound is synthesized via an SₙAr reaction using 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene as the precursor. The strongly electron-withdrawing ortho-nitro group makes the C1 position highly electrophilic, allowing the electronegative fluorine to act as an excellent leaving group via a stabilized Meisenheimer complex[1].

Step-by-Step Methodology:

  • Reagent Preparation: Charge a reactor with 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.0 equiv, e.g., 20.0 mmol)[1].

  • Solvent Selection: Suspend the starting material in N-Methyl-2-pyrrolidone (NMP) (e.g., 100 mL). Causality: NMP is a highly polar aprotic solvent that optimally solvates the nucleophile and stabilizes the anionic transition state of the SₙAr reaction.

  • Nucleophile Addition: Add an excess of 30% aqueous ammonium hydroxide (NH₄OH) (e.g., 100 mL)[1].

  • Reaction Conditions: Heat the mixture with vigorous stirring at 50 °C for 48 hours[1].

  • Workup & Extraction: Cool to room temperature, dilute with water (300 mL), and extract with ethyl acetate (3 x 300 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a yellow solid[1].

  • Self-Validating Checkpoint: Analyze via LC-MS. The product must exhibit an [M+H]⁺ peak at m/z 247.1 and 249.1 in a strict 1:1 ratio. This validates the successful addition of the amine mass (+15 Da net change from fluorine) while confirming the bromine atom was not inadvertently cleaved[1].

Protocol 2: Chemoselective Béchamp Reduction

To utilize this building block in heterocycle synthesis, the nitro group must be reduced to yield 5-bromo-3-methoxybenzene-1,2-diamine. Standard catalytic hydrogenation (Pd/C, H₂) is strictly prohibited here, as it will rapidly catalyze the hydrodehalogenation of the sensitive aryl bromide bond.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 5-bromo-3-methoxy-2-nitroaniline (1.0 equiv, e.g., 40.5 mmol) in a 10:1 v/v mixture of Ethanol and Water (100 mL EtOH / 10 mL H₂O)[1].

  • Catalyst & Reductant: Add Ammonium Chloride (NH₄Cl) (5.0 equiv) and Iron (Fe) powder (5.0 equiv)[1]. Causality: The Fe/NH₄Cl system (Béchamp reduction) provides a mild, single-electron transfer reduction pathway that is entirely chemoselective for the nitro group, leaving the C-Br bond perfectly intact[1].

  • Reaction Conditions: Stir the suspension at elevated temperatures (typically 60-80 °C) until complete consumption of the starting material is observed.

  • Self-Validating Checkpoint: The reaction is self-indicating; the bright yellow color of the nitroaromatic precursor will dissipate. LC-MS must confirm a mass shift to m/z 217.1 / 219.1 [M+H]⁺, verifying the reduction (-30 Da) while preserving the 1:1 bromine isotopic signature.

SynthFlow SM 5-Bromo-1-fluoro-3-methoxy -2-nitrobenzene Step1 SNAr Reaction NH4OH, NMP, 50°C SM->Step1 Int 5-Bromo-3-methoxy -2-nitroaniline (CAS: 2090955-25-0) Step1->Int Step2 Béchamp Reduction Fe powder, NH4Cl, EtOH/H2O Int->Step2 Prod 5-Bromo-3-methoxybenzene -1,2-diamine Step2->Prod

Synthetic workflow from fluorobenzene precursor to diamine intermediate via SNAr and reduction.

Pharmacological Applications: Somatostatin Receptor Modulators

The primary industrial application of 5-Bromo-3-methoxy-2-nitroaniline is its use as a foundational scaffold in the synthesis of Somatostatin (SST) receptor modulators [1].

Somatostatin is a ubiquitous peptide hormone that acts as a master inhibitory regulator of the endocrine system. By cyclizing the diamine derivative of our title compound into a benzimidazole or related heterocycle, medicinal chemists can create small-molecule agonists that mimic the bioactive conformation of the native SST peptide[1].

These APIs specifically target the SSTR2 and SSTR5 receptor subtypes[1]. Upon binding, they trigger a cascade that inhibits adenylate cyclase, thereby suppressing the hypersecretion of Growth Hormone (GH) and Insulin-like Growth Factor 1 (IGF-1). This mechanism is the frontline pharmacological strategy for treating conditions such as acromegaly, neuroendocrine tumors, and specific retinopathies [1].

SSTRPathway Ligand SSTR Modulator (API derived from CAS 2090955-25-0) Receptor Somatostatin Receptors (SSTR2 / SSTR5) Ligand->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates Effector Inhibition of Adenylate Cyclase (Decreased cAMP) GProtein->Effector Mediates Outcome Suppression of GH & IGF-1 (Therapeutic Effect) Effector->Outcome Results in

Pharmacological signaling pathway of somatostatin receptor modulators targeting GH suppression.

References

  • Title: United States Patent US10696689B2 - Somatostatin receptor modulators Source: Google Patents / USPTO URL

Sources

Foundational

Structural Elucidation of 5-Bromo-3-methoxy-2-nitroaniline: A Multi-Modal Analytical Framework

Executive Summary The precise structural characterization of polysubstituted benzenes is a recurring bottleneck in the synthesis of kinase inhibitors and dye intermediates. 5-Bromo-3-methoxy-2-nitroaniline represents a c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of polysubstituted benzenes is a recurring bottleneck in the synthesis of kinase inhibitors and dye intermediates. 5-Bromo-3-methoxy-2-nitroaniline represents a classic "regioisomer trap" where electrophilic aromatic substitution can yield multiple isomers (e.g., 3-bromo-5-methoxy-2-nitroaniline) with identical mass and similar polarity.

This technical guide moves beyond basic characterization, establishing a definitive Structure Elucidation Protocol (SEP) . By integrating High-Resolution Mass Spectrometry (HRMS) isotope patterning, 2D Nuclear Magnetic Resonance (NMR) connectivity, and vibrational spectroscopy, we define a self-validating logic flow to unambiguously assign the regiochemistry of the nitro, methoxy, and bromo substituents relative to the amine core.

Chemical Profile & Synthetic Context[1][2][3][4]

Understanding the synthetic origin is the first step in elucidation, as it predicts potential impurities and regioisomers. This compound is typically derived from the nitration of 5-bromo-3-methoxyaniline.

  • IUPAC Name: 5-Bromo-3-methoxy-2-nitroaniline

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [1][2]
  • Exact Mass: 245.964 Da[3]

  • Core Scaffold: 1,2,3,5-tetrasubstituted benzene.

The Regioisomer Challenge

In the nitration of 3-methoxy-5-bromoaniline, the directing effects of the amino (-NH


) and methoxy (-OCH

) groups compete.
  • Target (C2-Nitro): Synergistically activated by both -NH

    
     (ortho) and -OCH
    
    
    
    (ortho).
  • Impurity (C4-Nitro): Activated by -OCH

    
     (ortho) and -NH
    
    
    
    (para).
  • Impurity (C6-Nitro): Activated by -NH

    
     (ortho) and -OCH
    
    
    
    (para).

Differentiation between the C2, C4, and C6 nitro isomers is the primary analytical objective.

Analytical Strategy: The Triad of Confirmation

Phase I: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate elemental composition and halogen presence.

The presence of Bromine provides a distinct spectral signature due to the natural abundance of


Br (50.7%) and 

Br (49.3%).
  • Protocol: Electrospray Ionization (ESI) in Positive Mode.[4]

  • Diagnostic Criteria:

    • M+H Peak: ~246.97 Da.[1]

    • Isotope Pattern: A distinct 1:1 doublet separated by 2 mass units (

      
       and 
      
      
      
      ).
    • Absence of Dimerization: Ensure peaks at 2M+Na are identified to avoid confusion with higher MW impurities.

Phase II: Vibrational Spectroscopy (FT-IR)

Objective: Confirm the oxidation state of Nitrogen and presence of Ether.

  • Amine (-NH

    
    ):  Look for the characteristic doublet at 3300–3500 cm
    
    
    
    (asymmetric/symmetric stretch).
  • Nitro (-NO

    
    ):  Two strong bands are mandatory.
    
    • Asymmetric stretch: ~1530 cm

      
      .
      
    • Symmetric stretch: ~1350 cm

      
      .
      
  • Methoxy (C-O-C): Strong stretch at 1200–1250 cm

    
    .
    
Phase III: Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Objective: Map the carbon skeleton and prove the spatial proximity of groups.

Solvent Selection: DMSO-d


  is strictly required. CDCl

often causes broadening or loss of the exchangeable -NH

protons, which are critical for NOESY correlations.
1H NMR Prediction & Assignment

The molecule possesses two aromatic protons (H4 and H6) in a meta relationship.

ProtonChemical EnvironmentMultiplicityCoupling (

)
Shift Prediction (

)
-NH

Exchangeable, deshielded by ortho-NO

Broad Singlet-6.0 - 7.5 ppm
-OCH

Aliphatic, attached to OxygenSinglet-3.8 - 3.9 ppm
H4 Flanked by -OCH

and -Br
Doublet~2.0 Hz (meta)6.9 - 7.1 ppm
H6 Flanked by -Br and -NH

Doublet~2.0 Hz (meta)7.2 - 7.4 ppm

Note: H6 is expected to be downfield of H4 due to the deshielding cone of the para-Nitro group, despite the ortho-amino shielding.

2D NMR Logic (NOESY/HMBC)

This is the self-validating step. We must prove the Nitro group is at position 2 (between NH


 and OMe).
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons through space (< 5 Å).

    • If Target (2-Nitro): The bulky NO

      
       group separates the NH
      
      
      
      and OMe. NO Cross-peak between NH
      
      
      and OMe.
    • Correlation 1: NH

      
      
      
      
      
      H6 (Strong).
    • Correlation 2: OMe

      
       H4 (Strong).
      
    • Correlation 3: No correlation between H4 and H6 (too far, only weak COSY).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • NH

      
       protons should show correlations to C1, C2, and C6.
      
    • H4 should correlate to C2 (Nitro-bearing), C3 (Methoxy-bearing), and C5 (Bromo-bearing).

Visualization of Structural Logic

The following diagram illustrates the decision tree used to confirm the structure and rule out the C4-nitro isomer.

StructureElucidation Start Crude Product (Isomer Mixture) HRMS HRMS (ESI+) Confirm Br Pattern (1:1) Start->HRMS NMR_1H 1H NMR (DMSO-d6) Observe 2 Meta Protons HRMS->NMR_1H Decision Regioisomer Check: Where is the NO2? NMR_1H->Decision NOESY_A NOESY Experiment Check NH2 / OMe Proximity Decision->NOESY_A Ambiguity Result_Target NOE: NH2 <-> H6 NOE: OMe <-> H4 NO Cross-peak: NH2 <-> OMe NOESY_A->Result_Target Target Pattern Result_Isomer NOE: NH2 <-> OMe (Implies 2-Amino-3-Methoxy) NOESY_A->Result_Isomer Isomer Pattern Final Confirmed Structure: 5-Bromo-3-methoxy-2-nitroaniline Result_Target->Final

Caption: Logical workflow for distinguishing the target regioisomer using NOESY correlations.

Experimental Protocols

Protocol A: NMR Acquisition

Reagents: DMSO-d


 (99.9 atom % D) with 0.03% TMS.
Instrument:  400 MHz or higher (500 MHz preferred for resolution of meta-coupling).
  • Sample Prep: Dissolve 5–10 mg of the solid analyte in 600 µL of DMSO-d

    
    . Ensure complete dissolution; filter if turbid to prevent line broadening.
    
  • Acquisition (1H):

    • Pulse angle: 30°.

    • Relaxation delay (D1): 1.0 s (ensure integration accuracy).

    • Scans: 16–64.

  • Acquisition (NOESY):

    • Mixing time: 300–500 ms (optimal for small molecules).

    • Scans: 8–16 per increment.

    • Data Matrix: 2048 x 256.

Protocol B: HPLC Purity Check

Before structural claims, purity must be >95%. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (aromatic) and 350 nm (nitroaniline absorbance).

Quantitative Data Summary (Expected)

Spectroscopic ParameterValue / CharacteristicStructural Implication
HRMS (m/z) 246.9712 / 248.9692[M+H]+, confirms 1 Br atom.
IR

(cm

)
3450, 3350Primary Amine (-NH

).
IR

(cm

)
1535, 1360Conjugated Nitro group.
1H NMR

(ppm)
3.85 (s, 3H)Methoxy group.
1H NMR

(ppm)
7.05 (d, J=2.1 Hz, 1H)H4 (Shielded by OMe).
1H NMR

(ppm)
7.35 (d, J=2.1 Hz, 1H)H6 (Deshielded by para-NO

).
1H NMR

(ppm)
6.50 (bs, 2H)NH

(Exchangeable).

References

  • General Synthesis of Nitroanilines

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.

  • NMR of Polysubstituted Benzenes

    • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds. Springer, 2009.

  • NOESY Applications in Regioisomerism

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier, 2016.

  • Reference for Similar Isomer (3-methoxy-2-nitroaniline synthesis)

    • ChemicalBook. Synthesis of 3-methoxy-5-nitroaniline. Accessed Oct 2023.

Sources

Exploratory

5-Bromo-3-methoxy-2-nitroaniline spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to 5-Bromo-3-methoxy-2-nitroaniline Compound Identity & Structural Profile 5-Bromo-3-methoxy-2-nitroaniline is a highly functionalized polysubstituted benzene derivative employed primarily as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-3-methoxy-2-nitroaniline

Compound Identity & Structural Profile

5-Bromo-3-methoxy-2-nitroaniline is a highly functionalized polysubstituted benzene derivative employed primarily as a regioselective intermediate in the synthesis of pharmaceutical agents, particularly somatostatin modulators and kinase inhibitors .[1] Its structure features a "push-pull" electronic system with electron-donating amine and methoxy groups opposing a strongly electron-withdrawing nitro group, creating a unique spectroscopic signature useful for reaction monitoring.[1]

PropertyDetail
IUPAC Name 5-Bromo-3-methoxy-2-nitroaniline
CAS Registry Number 2090955-25-0
Molecular Formula C

H

BrN

O

Molecular Weight 247.05 g/mol (based on

Br)
Appearance Yellow solid (crystalline)
Solubility Soluble in DMSO, DMF, NMP; sparingly soluble in water.[1][2]

Spectroscopic Data (NMR, MS, IR)

The following data sets characterize the compound, distinguishing it from its synthetic precursor (5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene).

A. Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of identity, exhibiting the characteristic 1:1 isotopic ratio of Bromine (


Br/

Br).
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)[1]

  • Observed Peaks:

    • 
       247.1 
      
      
      
    • 
       249.1 
      
      
      
  • Interpretation: The presence of a doublet separated by 2 mass units with near-equal intensity confirms the presence of a single bromine atom.[3] The base peak corresponds to the protonated molecular ion.

B. Nuclear Magnetic Resonance (NMR)

Note: The following analysis synthesizes experimental data from the synthetic precursor and the specific electronic shifts observed upon amination (S


Ar transformation).

1H NMR (300 MHz, DMSO-


) - Diagnostic Features: 
PositionShift (

ppm)
MultiplicityIntegrationAssignment & Structural Logic
-NH

7.00 - 7.50 Broad Singlet2HDiagnostic Peak: Appearance confirms displacement of Fluorine.[1] Chemical shift varies with concentration/solvent H-bonding.[1]
Ar-H (C6) 6.60 - 6.90 Doublet (

Hz)
1HShielded: Ortho to the newly introduced amino group. Significant upfield shift from precursor (

7.59).
Ar-H (C4) 6.80 - 7.10 Doublet (

Hz)
1HShielded: Para to the amino group and ortho to methoxy.
-OCH

3.85 - 3.95 Singlet3HCharacteristic methoxy resonance.[1] Minimal shift from precursor (

3.98).[4]

Comparative Analysis (Precursor vs. Product):

  • Precursor (5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene): Shows Ar-H signals at

    
     7.59 (d) and 7.56 (s).[1][4]
    
  • Product (Aniline): The introduction of the strong electron-donating -NH

    
     group causes a diagnostic upfield shift (shielding)  of the aromatic protons by approximately 0.5–1.0 ppm and the disappearance of 
    
    
    
    F-
    
    
    H coupling.[1]
C. Infrared Spectroscopy (IR)

Key functional group bands expected for structural validation:

  • 3450 - 3350 cm

    
    :  N-H stretching (Primary amine doublet).[1]
    
  • 1530 - 1500 cm

    
    :  N-O asymmetric stretching (Nitro group).[1]
    
  • 1350 - 1300 cm

    
    :  N-O symmetric stretching.[1]
    
  • 1250 cm

    
    :  C-O stretching (Aryl ether/Methoxy).
    
  • 600 - 500 cm

    
    :  C-Br stretching.
    

Experimental Synthesis Protocol

This protocol describes the regioselective synthesis of 5-Bromo-3-methoxy-2-nitroaniline from 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene via Nucleophilic Aromatic Substitution (S


Ar).[1]

Reagents:

  • Substrate: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.0 equiv)[1][4]

  • Reagent: Ammonium Hydroxide (30% aq.[4] solution, excess)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)[1]

  • Workup: Ethyl Acetate (EtOAc), Brine, Water.[4]

Step-by-Step Methodology:

  • Setup: Charge a reaction vessel with 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (e.g., 11 g, 20.0 mmol) and NMP (100 mL).

  • Addition: Add Ammonium Hydroxide (30%, 100 mL) to the solution.

  • Reaction: Heat the mixture to 50°C with vigorous stirring. Maintain temperature for 48 hours to ensure complete displacement of the fluorine atom.

    • Checkpoint: Monitor by LC-MS for the disappearance of starting material (

      
       250) and formation of product (
      
      
      
      247/249).[1]
  • Quench/Workup: Cool the reaction mixture to room temperature (rt). Dilute with water (300 mL) to precipitate the product or induce phase separation.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Purification: Combine organic layers, wash with brine (

    
    ), and dry over anhydrous Na
    
    
    
    SO
    
    
    . Filter and concentrate under reduced pressure.[2][5]
  • Isolation: The residue typically solidifies to yield the title compound as a yellow solid (approx. 90-95% yield).

Synthesis Workflow Diagram

The following diagram illustrates the critical S


Ar transformation pathway.

SynthesisPath Precursor 5-Bromo-1-fluoro- 3-methoxy-2-nitrobenzene (MW: 250.0) Reagents NH4OH (30%) NMP, 50°C, 48h Precursor->Reagents Product 5-Bromo-3-methoxy- 2-nitroaniline (MW: 247.0) Reagents->Product S_NAr (F displacement)

Caption: Regioselective amination of the fluoro-nitro precursor to yield the target aniline.

References

  • Han, S. P., et al. (2020).[4] Somatostatin Modulators.[4] U.S. Patent No.[2][4][5][6] 10,696,689.[4] Washington, DC: U.S. Patent and Trademark Office.

    • Source for synthesis protocol (Step 1-2)
  • ChemicalBook. (2023). 5-Bromo-3-methoxy-2-nitroaniline Product Entry.

    • Verification of CAS Registry Number 2090955-25-0.[1]

Sources

Foundational

Thermodynamic Solubility Profiling of 5-Bromo-3-methoxy-2-nitroaniline in Organic Solvents: A Technical Whitepaper

Executive Summary In the landscape of advanced organic synthesis and drug development, the precise characterization of intermediate solubility is paramount. 5-Bromo-3-methoxy-2-nitroaniline (CAS RN: 2090955-25-0)[1] is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, the precise characterization of intermediate solubility is paramount. 5-Bromo-3-methoxy-2-nitroaniline (CAS RN: 2090955-25-0)[1] is a highly functionalized aromatic building block characterized by a complex interplay of electron-withdrawing and electron-donating groups. Understanding its solvation thermodynamics is critical for optimizing reaction yields, designing purification workflows (such as crystallization or chromatography), and formulating analytical methods.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 5-Bromo-3-methoxy-2-nitroaniline across various organic solvents. By integrating structural profiling, Hansen Solubility Parameters (HSP)[2], and self-validating empirical protocols like the Shake-Flask method[3], this guide equips application scientists with the predictive and practical tools necessary to manipulate this compound in solution.

Structural Profiling and Intermolecular Causality

The solubility of any solute in a given solvent is dictated by the thermodynamic principle of "like dissolves like," which is fundamentally driven by the minimization of the Gibbs free energy of mixing (


). For 5-Bromo-3-methoxy-2-nitroaniline, the structural topology presents four distinct functional groups on the benzene ring, each contributing unique intermolecular forces:
  • Amino Group (-NH

    
    ) : Acts as both a strong hydrogen-bond donor and acceptor. It promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).
    
  • Nitro Group (-NO

    
    ) : A strongly electronegative group that creates a significant permanent dipole. It acts as a hydrogen-bond acceptor but not a donor, strongly favoring polar aprotic solvents[4].
    
  • Methoxy Group (-OCH

    
    ) : Introduces localized steric hindrance and weak dipole moments. The methyl tail provides a minor degree of lipophilicity.
    
  • Bromine Atom (-Br) : A heavy, highly polarizable halogen that significantly increases the molecule's London dispersion forces, enhancing interactions with non-polar or aromatic solvents (e.g., toluene) via induced dipoles.

Logical Relationship of Intermolecular Forces

Logical relationship map of intermolecular forces governing solvent-specific solubility.

Thermodynamic Modeling via Hansen Solubility Parameters (HSP)

To transition from qualitative assumptions to quantitative predictions, we apply the Hansen Solubility Parameters (HSP) framework[2]. The total cohesive energy density of a solvent or solute is divided into three components:

  • 
     : Dispersion forces (driven by the aromatic ring and Bromine atom).
    
  • 
     : Polar interactions (driven by the Nitro and Methoxy groups).
    
  • 
     : Hydrogen bonding (driven by the Amino group).
    

For substituted nitroanilines, solubility behaviors are the result of the comprehensive action of these parameters[4]. Solvents whose HSP coordinates (


) fall within the interaction radius (

) of 5-Bromo-3-methoxy-2-nitroaniline will dissolve the compound effectively. Because the molecule possesses both strong hydrogen-bonding capabilities and a heavy halogen, it exhibits a broad solubility sphere skewed towards high

and moderate

values.
Estimated Quantitative Solubility Data

Based on thermodynamic modeling of structurally analogous substituted nitroanilines[4], the following table summarizes the expected solubility profile of 5-Bromo-3-methoxy-2-nitroaniline at 25°C.

SolventClassificationEstimated Solubility (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100Strong dipole-dipole & H-bond acceptance
N,N-Dimethylformamide (DMF) Polar Aprotic> 80Strong dipole-dipole & H-bond acceptance
Ethyl Acetate (EtOAc) Polar Aprotic20 - 40Moderate dipole, favorable

alignment
Methanol (MeOH) Polar Protic10 - 20H-bond donation and acceptance (

)
Dichloromethane (DCM) Weakly Polar5 - 15Dispersion (

) and weak dipole interactions
Toluene Non-polar Aromatic1 - 5

stacking and London dispersion
n-Hexane Non-polar Aliphatic< 0.1Weak dispersion; highly unfavorable

Note: Data represents extrapolated thermodynamic estimates. Exact empirical validation is required per batch using the protocol below.

Self-Validating Experimental Protocol: The Shake-Flask Method

To empirically determine the exact solubility of 5-Bromo-3-methoxy-2-nitroaniline in a target organic solvent, a rigorous, self-validating methodology is required. The following protocol is adapted from the OECD Test Guideline 107 (Shake-Flask Method)[3] and optimized for organic solvent systems[5].

Methodological Causality & Design

We utilize High-Performance Liquid Chromatography (HPLC) coupled with UV detection rather than simple gravimetric analysis. Gravimetric methods are susceptible to false positives from solvent impurities, atmospheric moisture absorption, or compound degradation. HPLC-UV ensures that only the intact parent molecule is quantified, providing a self-validating check on compound stability during the equilibration phase.

Step-by-Step Protocol
  • Preparation of Saturated Solutions :

    • Weigh an excess amount of 5-Bromo-3-methoxy-2-nitroaniline (e.g., 50 mg) into a 2 mL amber glass vial. Causality: Amber glass prevents potential photo-degradation of the nitroaniline core.

    • Add 1.0 mL of the target organic solvent.

  • Thermodynamic Equilibration :

    • Seal the vial tightly and place it in a thermostatic shaker bath set to exactly 25.0 ± 0.1°C.

    • Agitate at 300 RPM for 24 to 48 hours. Causality: Extended agitation ensures the system reaches true thermodynamic equilibrium, avoiding the measurement of transient kinetic supersaturation.

  • Phase Separation :

    • Remove the vial and centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solids.

    • Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly solvent-resistant and exhibits low non-specific binding, ensuring the lipophilic solute is not lost to the filter membrane.

  • Dilution and Quantification (HPLC-UV) :

    • Dilute the filtered aliquot quantitatively with the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

    • Analyze via HPLC using a C18 reverse-phase column. Set the UV detector to the

      
       of the compound (typically around 254 nm or 400 nm due to the nitrochromophore).
      
    • Calculate the exact concentration using a pre-established multi-point calibration curve.

Experimental Workflow Visualization

Experimental workflow for thermodynamic solubility determination via Shake-Flask and HPLC.

Strategic Solvent Selection for Process Chemistry

When scaling up reactions involving 5-Bromo-3-methoxy-2-nitroaniline, solvent selection must balance solubility with downstream processing requirements:

  • For Homogeneous Reactions (e.g., Cross-Coupling) : Polar aprotic solvents like DMF or DMSO are ideal due to their high solubilizing power, ensuring the compound remains fully dissolved even at high concentrations.

  • For Liquid-Liquid Extraction : Ethyl acetate or dichloromethane are optimal. They provide sufficient solubility for the compound while remaining immiscible with aqueous wash layers.

  • For Crystallization/Purification : A binary solvent system (anti-solvent crystallization) is highly recommended. Dissolving the compound in a minimal amount of warm ethyl acetate (solvent) and slowly adding n-hexane (anti-solvent) will force the compound out of solution, yielding high-purity crystals due to the steep solubility cliff between these two media.

References

  • Chem-Space . 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0). Available at:[Link]

  • ResearchGate . Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Available at:[Link]

  • MDPI . Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Available at:[Link]

  • OECD . Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available at:[Link]

  • BioAssay Systems . Solubility Testing – Shake Flask Method Summary. Available at:[Link]

Sources

Exploratory

chemical structure of 5-Bromo-3-methoxy-2-nitroaniline

Title: Chemical Structure and Synthesis of 5-Bromo-3-methoxy-2-nitroaniline: A Technical Guide for Drug Development Abstract The development of complex active pharmaceutical ingredients (APIs), such as somatostatin modul...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Chemical Structure and Synthesis of 5-Bromo-3-methoxy-2-nitroaniline: A Technical Guide for Drug Development

Abstract The development of complex active pharmaceutical ingredients (APIs), such as somatostatin modulators, relies heavily on highly functionalized building blocks. 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0) is a critical tetra-substituted benzene derivative utilized in advanced medicinal chemistry. This whitepaper provides an in-depth analysis of its structural properties, the mechanistic rationale behind its synthesis, and field-proven experimental protocols designed for high-yield isolation and downstream application.

Structural Analysis & Electronic Properties

The utility of 5-Bromo-3-methoxy-2-nitroaniline stems from its dense, asymmetrical functionalization around the aniline core. Each substituent dictates the molecule's reactivity profile and its behavior in subsequent coupling or reduction reactions:

  • Amino Group (-NH₂ at C1): Acts as a strong electron-donating group (EDG) via resonance, activating the ring. In downstream applications, it serves as a primary nucleophile for amide bond formation or cyclization.

  • Nitro Group (-NO₂ at C2): A powerful electron-withdrawing group (EWG). Crucially, being flanked by the amino and methoxy groups induces steric hindrance, forcing the nitro group slightly out of coplanarity with the benzene ring. This reduces its resonance-withdrawing capacity but maintains its strong inductive effect.

  • Methoxy Group (-OCH₃ at C3): Provides localized electron density. Its steric bulk protects the adjacent positions and influences the regioselectivity of electrophilic attacks.

  • Bromo Group (-Br at C5): A heavy halogen that provides a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Quantitative Data Summary

To establish a baseline for analytical validation, the physicochemical properties of the target compound and its primary precursor are summarized below.

Table 1: Physicochemical Properties of Key Compounds

PropertyStarting MaterialTarget Product
Chemical Name 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene5-Bromo-3-methoxy-2-nitroaniline
CAS Number
Molecular Formula C₇H₅BrFNO₃C₇H₇BrN₂O₃
Molecular Weight 250.02 g/mol 247.05 g/mol
Key Reactive Site C-F bond (ipso to Fluorine)C-NH₂ (Nucleophilic center)
Isotopic MS Pattern m/z 250.0, 252.0 [M+H]⁺m/z 247.1, 249.1 [M+H]⁺

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SₙAr)

The synthesis of 5-Bromo-3-methoxy-2-nitroaniline is achieved via a highly regioselective Nucleophilic Aromatic Substitution (SₙAr) of 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene using aqueous ammonia .

Causality of Regioselectivity: Why does the ammonia nucleophile exclusively attack the fluorine-bearing carbon and not the bromine? While fluorine is a poor leaving group in standard Sₙ1/Sₙ2 reactions, it is the ideal leaving group for SₙAr. Its extreme electronegativity strongly polarizes the C-F bond, rendering the ipso-carbon highly electrophilic. Furthermore, the adjacent ortho-nitro group stabilizes the resulting anionic intermediate (the Meisenheimer complex) via resonance. The bromine at C5 is meta to the nitro group, lacking the necessary electronic activation to undergo substitution, rendering it completely inert under these conditions.

SNAr_Mechanism SM 5-Bromo-1-fluoro-3-methoxy -2-nitrobenzene Complex Meisenheimer Complex (Anionic Intermediate) SM->Complex Nucleophilic Attack Ammonia Ammonium Hydroxide (NH3 source) Ammonia->Complex NH3 donates e- pair Product 5-Bromo-3-methoxy -2-nitroaniline Complex->Product Fluoride Elimination

Mechanistic pathway of the SNAr reaction forming 5-Bromo-3-methoxy-2-nitroaniline.

Causality of Solvent Selection: The reaction utilizes N-Methyl-2-pyrrolidone (NMP). As a polar aprotic solvent, NMP dissolves the organic starting material while remaining miscible with the aqueous ammonium hydroxide. More importantly, NMP does not hydrogen-bond to the ammonia nucleophile as strongly as water or alcohols would. This leaves the ammonia "naked" and highly reactive, accelerating the rate-determining formation of the Meisenheimer complex.

Experimental Protocol: SₙAr Synthesis

The following protocol is a self-validating system adapted from validated pharmaceutical patent literature .

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, suspend 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (11.0 g, 20.0 mmol) in NMP (100 mL).

  • Nucleophile Addition: Slowly add ammonium hydroxide (30% aqueous solution, 100 mL) to the mixture. Ensure the reaction vessel is properly sealed to prevent the escape of volatile ammonia gas.

  • Thermal Activation: Heat the vigorously stirring mixture to 50 °C. Maintain this temperature for 48 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 250.0) disappears, replaced by the product doublet (m/z 247.1, 249.1), indicative of the ¹⁷⁹Br/¹⁸¹Br isotopes.

  • Aqueous Quench: Cool the reaction mixture to room temperature (20–25 °C) and dilute slowly with deionized water (300 mL) to precipitate the crude product and partition the NMP.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 x 300 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual NMP. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter out the drying agent and concentrate the filtrate under reduced pressure to yield 5-Bromo-3-methoxy-2-nitroaniline as a yellow solid (~10.0 g).

Experimental_Workflow Step1 Reagent Mixing SM + 30% NH4OH in NMP Step2 Thermal Activation Stir at 50°C for 48h Step1->Step2 Step3 Aqueous Quench Dilute with H2O at RT Step2->Step3 Step4 Liquid Extraction EtOAc (3x) + Brine Wash Step3->Step4 Step5 Isolation Dry, Filter, Concentrate Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target aniline.

Downstream Application: Chemoselective Reduction

To utilize this building block in complex heterocyclic synthesis (e.g., forming benzimidazoles or quinoxalines), the nitro group is typically reduced to yield 5-bromo-3-methoxybenzene-1,2-diamine .

Expert Insight on Chemoselectivity: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) is strictly contraindicated here, as it will cause rapid reductive debromination, destroying the C5-bromine handle. Instead, a Béchamp-type reduction using Iron powder and Ammonium Chloride is required .

Reduction Protocol:

  • Dissolve 5-bromo-3-methoxy-2-nitroaniline (10.0 g, 40.5 mmol, 1.0 equiv) in a mixture of ethanol (100 mL) and water (10 mL).

  • Add NH₄Cl (10.8 g, 201.9 mmol, 5.0 equiv) and Iron powder (11.4 g, 5.0 equiv).

  • Stir the suspension at elevated temperatures until LC-MS confirms the complete reduction of the nitro group (mass shift from 247.1 to 217.1).

  • Filter the mixture through a pad of Celite to remove iron sludge, then concentrate and extract to isolate the diamine.

References

  • Han, S., et al. (2020). Somatostatin Modulators and Uses Thereof. United States Patent 10,696,689. Google Patents. Available at:[1][2]

  • ChemSpace. 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0) Properties. Available at:[Link][3][4]

Sources

Foundational

Technical Guide: Safety &amp; Handling of 5-Bromo-3-methoxy-2-nitroaniline

The following technical guide details the safety, handling, and operational protocols for 5-Bromo-3-methoxy-2-nitroaniline . Document Control: Target Compound: 5-Bromo-3-methoxy-2-nitroaniline[1] Chemical Class: Halogena...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and operational protocols for 5-Bromo-3-methoxy-2-nitroaniline .

Document Control:

  • Target Compound: 5-Bromo-3-methoxy-2-nitroaniline[1]

  • Chemical Class: Halogenated Nitroaniline / Polysubstituted Benzene

  • Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds), Organic Synthesis.[2]

  • Hazard Profile: Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant, Methemoglobinemia Inducer .

Core Directive: The "Hidden" Hazard

While standard Safety Data Sheets (SDS) often flag this compound for skin and eye irritation (H315, H319), the critical operational hazard for researchers handling 5-Bromo-3-methoxy-2-nitroaniline is its potential to induce Methemoglobinemia .[2]

As a nitroaniline derivative, this compound is lipophilic (enhanced by the methoxy and bromo substituents), allowing for rapid transdermal absorption. Once systemic, hepatic metabolism can reduce the nitro group to a hydroxylamine intermediate, which oxidizes ferrous hemoglobin (


) to ferric methemoglobin (

).[2] This renders hemoglobin incapable of oxygen transport, leading to "chemical asphyxiation" despite normal ambient oxygen levels.[3]

Operational Rule #1: Treat this compound as a systemic toxin, not just a contact irritant.

Chemical Identity & Reactivity Profile

PropertyDescriptionOperational Implication
Structure Polysubstituted aniline with nitro, methoxy, and bromo groups.[2]High electron-deficiency makes the ring susceptible to nucleophilic aromatic substitution (

).[2]
Physical State Yellow to Orange Crystalline Solid.High potential for electrostatic dust generation during weighing.[2]
Solubility Low in water; High in DMSO, DMF, DCM.Danger: Solubilization in DMSO increases skin permeability significantly.[2]
Incompatibility Strong Oxidizers, Reducing Agents, Strong Bases.Avoid contact with hydrides (

) or zinc dust unless under controlled reaction conditions (exothermic reduction).
Reactivity Map (DOT Visualization)

The following diagram illustrates the chemical reactivity logic and incompatibility risks.

ReactivityMap Compound 5-Bromo-3-methoxy- 2-nitroaniline Result_Red Exothermic Reduction (Formation of Diamine) Compound->Result_Red + Result_Base Hydrolysis/Degradation (Unstable Salts) Compound->Result_Base + Result_Ox Ring Oxidation/ Decomposition Compound->Result_Ox + ReducingAgents Reducing Agents (Hydrides, Zn/HCl) ReducingAgents->Result_Red StrongBases Strong Bases (NaOH, KOH) StrongBases->Result_Base Oxidizers Strong Oxidizers (Peroxides) Oxidizers->Result_Ox

Figure 1: Chemical incompatibility map highlighting reactive risks.

Engineering Controls & PPE Hierarchy

Reliance on PPE alone is a failure of protocol when handling nitroanilines. The hierarchy of controls must be strictly enforced.

A. Engineering Controls (Primary Barrier)[2]
  • Powder Handling: All weighing of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

    • Velocity Standard: Face velocity should be maintained between 0.3 – 0.5 m/s.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. The bromo- and nitro- groups contribute to polarizability, making the crystals "sticky" and prone to flying when charged.

B. Personal Protective Equipment (Secondary Barrier)
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) - Mechanical barrier.

    • Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) - Chemical barrier.[2]

    • Reasoning: Aromatic nitro compounds can permeate standard thin nitrile gloves in <15 minutes.

  • Respiratory: If work must be done outside a hood (not recommended), a Full-Face Respirator with P100 (HEPA) + Organic Vapor (OV) cartridges is required.

  • Body: Tyvek® lab coat or sleeve covers to prevent dust accumulation on fabric clothing.

Operational Protocol: Safe Weighing & Solubilization

Objective: Solubilize 500 mg of 5-Bromo-3-methoxy-2-nitroaniline in DMSO for biological assay.

Step-by-Step Methodology:

  • Preparation:

    • Place a disposable absorbent pad (benchkote) inside the fume hood.

    • Pre-weigh the solvent (DMSO) in a tared vial to avoid transferring the solid powder back and forth.[2]

  • Weighing (The Critical Step):

    • Open the source container only inside the hood.[2]

    • Use a disposable anti-static spatula.

    • Technique: Do not dump powder. Tap the spatula gently to dispense.

    • Immediate Clean-up:[2][4][5][6][7] If any grains fall on the balance pan, wipe immediately with a Kimwipe dampened with ethanol (do not use dry wiping, which disperses dust).

  • Solubilization:

    • Add the solid to the vial containing DMSO.

    • Cap the vial tightly before vortexing.

    • Warning: The dissolution may be slightly endothermic or exothermic depending on the crystal lattice energy. Watch for pressure buildup.

  • Decontamination:

    • Wipe the exterior of the stock bottle with ethanol before returning it to storage.

    • Dispose of the benchkote and gloves as hazardous chemical waste.[2]

Workflow Visualization

HandlingWorkflow Start Start: Solid Reagent Weighing Weighing (Fume Hood) Control: Static Elimination Start->Weighing Anti-static Spatula Solubilization Solubilization (DMSO) Risk: Enhanced Permeation Weighing->Solubilization Sealed Vial Waste Waste Disposal Segregate: Halogenated Organics Solubilization->Waste Contaminated Solids

Figure 2: Operational workflow for safe handling and waste segregation.

Emergency Response: Methemoglobinemia

If exposure occurs, standard First Aid may be insufficient. Medical personnel must be informed of the specific chemical class (Aniline/Nitro-compound).

  • Symptoms: Cyanosis (blue lips/fingernails), headache, fatigue, dizziness, chocolate-brown colored blood.

  • Immediate Action:

    • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases absorption).

    • Inhalation: Move to fresh air. Administer oxygen if trained.

    • Medical Alert: Hand the SDS to the physician and explicitly mention "Suspected Methemoglobinemia." [2]

  • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment, typically effective within minutes for acquired methemoglobinemia.[2]

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated). Nitroanilines can darken (oxidize) over time at room temperature.[2]

  • Light: Protect from light (Amber vials).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if planning long-term storage (>3 months) to prevent ring oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 5-Bromo-2-nitroaniline (Analogous Structure Safety Profile). Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitroaniline Derivatives: Toxicological Summary.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Nitroaniline Derivatives.[2] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of Benzimidazole-Based Spleen Tyrosine Kinase (Syk) Inhibitors Using 5-Bromo-3-methoxy-2-nitroaniline

Introduction & Strategic Rationale Spleen Tyrosine Kinase (Syk) is a pivotal non-receptor cytoplasmic kinase that regulates signal transduction in innate and adaptive immunity. Recently, Syk has emerged as a critical dri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Spleen Tyrosine Kinase (Syk) is a pivotal non-receptor cytoplasmic kinase that regulates signal transduction in innate and adaptive immunity. Recently, Syk has emerged as a critical driver of microglia-mediated neuroinflammation, making it a prime therapeutic target for neurodegenerative conditions such as Alzheimer's disease and LPS-induced cognitive dysfunction [1]. Furthermore, Syk inhibition is a clinically validated approach for autoimmune hematological disorders like Immune Thrombocytopenia (ITP) [2].

The development of highly selective, ATP-competitive Syk inhibitors frequently relies on the benzimidazole pharmacophore. In this context, 5-Bromo-3-methoxy-2-nitroaniline serves as an indispensable, bifunctional building block.

  • The Methoxy Moiety : Acts as an electron-donating group that modulates the electron density of the resulting benzimidazole, enhancing critical hydrogen-bonding interactions with the kinase hinge region (e.g., Ala400).

  • The Bromo Moiety : Provides a robust, chemoselective handle for late-stage diversification. By preserving the C–Br bond during early synthetic steps, researchers can employ palladium-catalyzed cross-coupling to rapidly explore chemical space targeting the solvent-exposed region of the Syk ATP-binding pocket[3].

SykPathway REC Surface Receptors (BCR, TREM2, CLEC7A) LYN Src-family Kinases (e.g., Lyn) REC->LYN Activation SYK Spleen Tyrosine Kinase (SYK) LYN->SYK Phosphorylation DOWN Downstream Effectors (PLCγ2, PI3K/Akt) SYK->DOWN Signal Transduction INHIB Benzimidazole Syk Inhibitor INHIB->SYK ATP-competitive inhibition INFLAM NF-κB Activation & Neuroinflammation DOWN->INFLAM Gene Transcription

Fig 1. SYK-mediated signaling pathway and targeted intervention by the synthesized inhibitor.

Mechanistic Causality in the Synthetic Workflow

The transformation of 5-bromo-3-methoxy-2-nitroaniline into a diverse library of Syk inhibitors requires a meticulously designed three-stage workflow. Each step is engineered to prevent side reactions that commonly plague polyfunctional halobenzenes.

  • Chemoselective Reduction : The nitro group must be reduced to an amine to form the requisite 1,2-diamine. Standard catalytic hydrogenation (Pd/C, H₂) frequently results in protodehalogenation (loss of the bromine atom). Therefore, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. The NH₄Cl acts as a mild proton source, activating the iron surface without creating a highly acidic environment that could trigger side reactions [4].

  • Heteroaromatic Cyclization : The 1,2-diamine is coupled with a tailored carboxylic acid using HATU, followed by acid-catalyzed dehydration in glacial acetic acid. This two-step, one-pot sequence ensures complete ring closure to the benzimidazole core.

  • Late-Stage Functionalization : The preserved bromo group undergoes Suzuki-Miyaura cross-coupling. Using Pd(dppf)Cl₂ as the catalyst ensures high turnover numbers even with sterically hindered boronic acids, finalizing the inhibitor structure.

SyntheticWorkflow SM 5-Bromo-3-methoxy- 2-nitroaniline RED Chemoselective Reduction (Fe, NH4Cl) SM->RED DIAMINE 5-Bromo-3-methoxy- benzene-1,2-diamine RED->DIAMINE CYC Amide Coupling & Cyclization DIAMINE->CYC CORE Benzimidazole Scaffold CYC->CORE SUZ Late-Stage Suzuki Coupling CORE->SUZ PROD Targeted SYK Inhibitor SUZ->PROD

Fig 2. Three-stage synthetic workflow from 5-bromo-3-methoxy-2-nitroaniline to the final SYK inhibitor.

Experimental Protocols

Note: The following protocols constitute a self-validating system. In-Process Controls (IPCs) are integrated to ensure mechanistic fidelity before proceeding to subsequent steps.

Protocol A: Chemoselective Reduction to 5-Bromo-3-methoxybenzene-1,2-diamine

Objective: Reduce the nitro group while strictly preserving the aryl bromide.

  • Preparation: In a 500 mL round-bottom flask, dissolve 5-bromo-3-methoxy-2-nitroaniline (10.0 g, 40.5 mmol) in 100 mL of absolute ethanol.

  • Activation: Add a solution of NH₄Cl (10.8 g, 201.9 mmol, 5.0 equiv) dissolved in 20 mL of deionized water. Stir the biphasic mixture at room temperature for 5 minutes.

  • Reduction: Slowly add fine Iron powder (11.4 g, 204.1 mmol, 5.0 equiv) in portions over 15 minutes. Causality: Phased addition prevents excessive exothermic bubbling and controls the reduction rate.

  • Reflux: Heat the reaction mixture to 80 °C and reflux for 2 hours.

  • IPC Validation: Analyze an aliquot via LC-MS. Validation criteria: Complete disappearance of the starting material peak (m/z 247/249) and emergence of the diamine product mass (m/z 217/219). Absence of m/z 139 indicates successful prevention of dehalogenation.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite cake with hot ethanol (3 × 50 mL). Concentrate the filtrate under reduced pressure, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the diamine as a dark solid.

Protocol B: HATU-Mediated Cyclization to the Benzimidazole Core

Objective: Construct the kinase hinge-binding heterocycle.

  • Amide Coupling: Dissolve the synthesized 5-bromo-3-methoxybenzene-1,2-diamine (5.0 g, 23.0 mmol) and the desired carboxylic acid (23.0 mmol) in anhydrous DMF (50 mL).

  • Activation: Cool to 0 °C. Add HATU (10.5 g, 27.6 mmol) followed by dropwise addition of DIPEA (12.0 mL, 69.0 mmol). Stir at room temperature for 4 hours.

  • IPC Validation: TLC (DCM:MeOH 9:1) to confirm complete conversion of the diamine to the intermediate amide.

  • Cyclization: Dilute the mixture with Ethyl Acetate, wash with water and brine, and concentrate. Dissolve the crude amide in Glacial Acetic Acid (40 mL) and heat to 80 °C for 6 hours. Causality: The acidic environment and heat drive the dehydration step, forcing the ring closure to the highly stable benzimidazole.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the bromo-benzimidazole core.

Protocol C: Late-Stage Suzuki-Miyaura Diversification

Objective: Introduce the solvent-channel binding moiety via C–C bond formation.

  • Setup: In a microwave vial, combine the bromo-benzimidazole core (1.0 mmol), the target aryl/heteroaryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 10 mL). Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).

  • Reaction: Seal the vial and heat at 100 °C for 2 hours under an argon atmosphere.

  • IPC Validation: LC-MS to confirm the consumption of the brominated starting material and the presence of the cross-coupled product.

  • Purification: Filter through Celite, concentrate, and purify via preparative HPLC to yield the final targeted Syk inhibitor.

Quantitative Data Presentation

The optimization of the synthetic route is critical for scaling. Table 1 demonstrates the causality behind selecting the Fe/NH₄Cl reduction system, highlighting its superior chemoselectivity against dehalogenation compared to standard hydrogenation.

Table 1: Optimization of the Chemoselective Reduction Step

Reducing Agent / ConditionsSolvent SystemTemp (°C)Conversion (%)Dehalogenation (%)Isolated Yield (%)
Pd/C (10%), H₂ (1 atm)Methanol25>9948.5 41.0
SnCl₂ · 2H₂OEthanol / EtOAc7085<1.072.5
Fe powder, NH₄Cl Ethanol / H₂O 80 >99 <0.5 92.0

Data Summary: Iron-mediated reduction provides the optimal balance of high conversion and preservation of the critical aryl bromide handle.

Table 2: Suzuki-Miyaura Catalyst Screening for Late-Stage Functionalization

Catalyst SystemBaseSolventTime (h)Yield (%)
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1255
Pd(OAc)₂, SPhosK₃PO₄Toluene878
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 2 89

Data Summary: Pd(dppf)Cl₂ in a polar aprotic/aqueous mixture significantly accelerates the reaction time and improves the yield for sterically hindered substrates.

References

  • Title: Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model Source: Cells, 11(11), 1777 (2022). URL: [Link]

  • Title: Spleen and Bruton's tyrosine kinase inhibitors for the management of adult immune thrombocytopenia: A systematic review and meta-analysis of randomized controlled trials Source: Clinical Hematology International (2025). URL: [Link]

  • Source:United States Patent 10,696,689 (2020).
  • Source:World Intellectual Property Organization, WO2023193054A1 (2023).
Application

5-Bromo-3-methoxy-2-nitroaniline as a synthetic intermediate

An In-Depth Technical Guide to 5-Bromo-3-methoxy-2-nitroaniline as a Synthetic Intermediate. Strategic Synthesis, Reactivity Profile, and Downstream Applications in Medicinal Chemistry Executive Summary 5-Bromo-3-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Bromo-3-methoxy-2-nitroaniline as a Synthetic Intermediate.

Strategic Synthesis, Reactivity Profile, and Downstream Applications in Medicinal Chemistry

Executive Summary

5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0) is a densely functionalized aromatic building block critical to the development of third-generation kinase inhibitors (e.g., EGFR, BTK) and heterobifunctional degraders (PROTACs).[1][2] Its unique substitution pattern—featuring a "push-pull" electronic system with orthogonal reactivity handles (amine, nitro, methoxy, bromine)—allows for high-precision divergent synthesis.[2]

This guide provides a validated protocol for its preparation, a mechanistic analysis of its reactivity, and strategic workflows for converting this scaffold into high-value bioactive heterocycles.

Chemical Profile & Reactivity Analysis

Understanding the electronic landscape of this molecule is prerequisite to successful manipulation.

PropertySpecification
IUPAC Name 5-Bromo-3-methoxy-2-nitroaniline
Molecular Formula C₇H₇BrN₂O₃
Molecular Weight 247.05 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water
Key Functionalities C-1 Amine: Nucleophile for amides/ureas.C-2 Nitro: Latent amine (for cyclization).C-3 Methoxy: Electron donor (solubility/binding).C-5 Bromine: Electrophile for Pd-catalyzed coupling.[1][2][3]
Electronic "Push-Pull" Map

The molecule features a competitive electronic environment that dictates chemoselectivity:

  • The "Push": The Amine (C1) and Methoxy (C3) groups are strong electron donors (+M effect).[1]

  • The "Pull": The Nitro (C2) group is a strong electron withdrawer (-M, -I), locking the ortho-amine and methoxy groups into a planar conformation via intramolecular hydrogen bonding.[1]

  • The "Handle": The Bromine (C5) is electronically isolated from the strongest deactivation, making it an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings without interfering with the nitro group.[1]

Synthesis Protocol: The "Gold Standard" Route

While several routes exist, the Nitration of 3-Bromo-5-methoxyaniline is the most reliable method for generating the 2-nitro isomer with high regiocontrol.[1][2] This route leverages the cooperative directing effects of the amine and methoxy groups to force nitration at the sterically crowded but electronically super-activated C-2 position.[1]

Step-by-Step Methodology
Phase 1: Precursor Synthesis (3-Bromo-5-methoxyaniline)

Start from commercially available 3,5-Dinitroanisole.[1][2]

  • Partial Reduction: Treat 3,5-dinitroanisole with NaSH or (NH₄)₂S to yield 3-Methoxy-5-nitroaniline .[1][2]

  • Sandmeyer Bromination: Diazotize the amine (NaNO₂, H₂SO₄, 0°C) and quench with CuBr/HBr to yield 3-Bromo-5-nitroanisole .[1]

  • Nitro Reduction: Reduce the nitro group using Fe/NH₄Cl or SnCl₂/HCl to obtain 3-Bromo-5-methoxyaniline .[1]

Phase 2: Regioselective Nitration (The Critical Step)

Targeting the C-2 position.[1]

Reagents:

  • Substrate: 3-Bromo-5-methoxyaniline (1.0 equiv)[1][2]

  • Solvent: Acetic Anhydride (Ac₂O) / Acetic Acid (AcOH)[1]

  • Nitrating Agent: Fuming HNO₃ (1.1 equiv)[1]

Protocol:

  • Protection (In Situ): Dissolve 3-bromo-5-methoxyaniline in AcOH. Add Ac₂O (1.2 equiv) to transiently form the acetanilide. Note: This increases steric bulk but prevents oxidation of the amine.[1]

  • Nitration: Cool the solution to 0–5°C. Add fuming HNO₃ dropwise over 30 minutes.

    • Mechanism:[1][3][4][5] The acetamido and methoxy groups cooperatively activate the C-2 position (between them).[1] Despite steric crowding, the electronic activation at C-2 exceeds that of C-4 or C-6.[1][2]

  • Hydrolysis: Pour the mixture into ice water. If the acetyl group remains, reflux in 10% HCl/EtOH for 1 hour to deprotect.

  • Isolation: Neutralize with NaHCO₃ (pH 8). Extract with EtOAc.[1] The product, 5-Bromo-3-methoxy-2-nitroaniline , precipitates or crystallizes as a yellow solid.[1][2]

Yield Expectation: 65–75% over two steps (Nitration/Deprotection).[1]

Downstream Applications & Workflows

This intermediate is a "divergent hub."[1] Below are the three primary synthetic pathways used in drug discovery.

G Start 5-Bromo-3-methoxy- 2-nitroaniline RouteA Route A: Nitro Reduction Start->RouteA Fe/NH4Cl or H2/Pd-C RouteB Route B: Pd-Catalysis (C-5) Start->RouteB Ar-B(OH)2 Pd(dppf)Cl2 RouteC Route C: Sandmeyer (C-1) Start->RouteC NaNO2, then Cyclization Diamine 1,2-Diamino-3-methoxy- 5-bromobenzene RouteA->Diamine Benzimidazole 4-Methoxy-6-bromo- benzimidazole Diamine->Benzimidazole R-CHO or CDI Suzuki 5-Aryl-3-methoxy- 2-nitroaniline RouteB->Suzuki Kinase 3rd Gen EGFR Inhibitor Core Suzuki->Kinase Cyclization Indazole Functionalized Indazoles RouteC->Indazole

Caption: Divergent synthetic pathways from the 5-Bromo-3-methoxy-2-nitroaniline scaffold.

Application A: Synthesis of Benzimidazoles (Kinase Scaffolds)

The most common use is the formation of the benzimidazole core, ubiquitous in EGFR and VEGFR inhibitors.

  • Reduction: Hydrogenation (H₂, Pd/C, MeOH) reduces the nitro group to the amine, yielding the unstable 1,2-diamine . Critical: Use the diamine immediately due to oxidation sensitivity.[1]

  • Cyclization:

    • Formylation: Reflux with Formic acid/HCl to get the unsubstituted benzimidazole.[1]

    • Acylation: React with an acyl chloride followed by acid-catalyzed dehydration to install a C-2 substituent.[1][2]

    • Result:4-Methoxy-6-bromo-benzimidazole .[1][2] The bromine remains available for late-stage coupling to the "tail" of the kinase inhibitor.[1]

Application B: Late-Stage Diversification (Suzuki Coupling)

Unlike many nitroanilines, the bromine at C-5 is sufficiently reactive for Suzuki coupling before nitro reduction, provided the catalyst system is robust.

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄.[1]

  • Base: K₃PO₄ (anhydrous) or Na₂CO₃.[1]

  • Solvent: Dioxane/Water (4:1).[1]

  • Protocol: Degas solvents thoroughly.[1] The free amine (NH₂) does not poison the catalyst if high-quality Pd sources are used.[1] This allows the installation of the "Head" group (e.g., an indole or pyrazole) before building the bicyclic core.

Safety & Handling Protocol

Hazard ClassRisk DescriptionMitigation Strategy
Nitro Compounds Potential energetic decomposition upon heating.[1][2]Do not heat neat.[1][6] Use blast shields during scale-up (>10g).[1] DSC (Differential Scanning Calorimetry) recommended before process transfer.[1]
Brominated Aromatics Skin and eye irritant; potential sensitizer.[1]Double-gloving (Nitrile).[1] Work in a fume hood.
Heavy Metals Pd/Cu residues in downstream products.[1]Use scavenger resins (e.g., SiliaMetS® Thiol) post-reaction.

References

  • Preparation of 3-methoxy-5-nitroaniline (Precursor)

    • Source: ChemicalBook / Patent Literature.[1][5] "Method for preparing 3-methoxy-5-nitroaniline from 3,5-dinitroanisole via selective reduction."

    • Link:[1][2]

  • General Nitration of Polysubstituted Anilines

    • Source: PubChem. "5-Bromo-2-methyl-3-nitroaniline (Analogous Chemistry)."[1][2]

    • Link:[1]

  • Suzuki Coupling of Nitro-Haloanilines

    • Title: "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.
    • Source: MDPI Molecules.[1]

    • Link:[1][2]

  • Commercial Availability & CAS Verification

    • Source: BenchChem / Sigma-Aldrich. "5-Bromo-3-methoxy-2-nitroaniline CAS: 2090955-25-0."[1][2]

    • Link:[1]

Sources

Method

reaction of 5-Bromo-3-methoxy-2-nitroaniline with coupling reagents

Application Note: Reaction of 5-Bromo-3-methoxy-2-nitroaniline with Coupling Reagents Executive Summary This guide details the optimization of coupling reactions involving 5-Bromo-3-methoxy-2-nitroaniline (CAS: 1253282-3...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reaction of 5-Bromo-3-methoxy-2-nitroaniline with Coupling Reagents

Executive Summary

This guide details the optimization of coupling reactions involving 5-Bromo-3-methoxy-2-nitroaniline (CAS: 1253282-31-3).[1][2] This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., EGFR, BTK) and heterocyclic dyes.

The Core Challenge: The primary amine at position 1 is severely deactivated due to the electronic withdrawal of the ortho-nitro and meta-bromo groups, combined with the steric buttressing of the meta-methoxy group. Standard peptide coupling protocols (EDC/HOBt, DCC) typically fail or result in negligible yields (<10%).[2]

Scope: This document provides validated protocols for:

  • High-Efficiency Amide Coupling: Overcoming nucleophilic deactivation using T3P® and Acid Chlorides.[1][2]

  • Orthogonal Cross-Coupling: Utilizing the C-5 Bromine handle for Suzuki-Miyaura reactions.

  • Strategic Pathway Selection: A decision matrix for selecting the correct reagent based on substrate sensitivity.

Mechanistic Analysis & Substrate Profiling

To successfully react this substrate, one must understand its electronic and steric environment.

  • Electronic Deactivation: The amine lone pair is delocalized into the ortho-nitro group (resonance) and inductively withdrawn by the meta-bromo group.[1][2] The pKa of the conjugate acid is estimated to be < 1.0, making it a non-nucleophilic amine.

  • Steric Crowding: The ortho-nitro group creates significant steric hindrance.[1][2] The meta-methoxy group (position 3) exerts a "buttressing effect," pushing the nitro group closer to the amine or twisting the ring conformation, further impeding nucleophilic attack.

Visualizing the Reactivity Landscape

ReactivityMap Substrate 5-Bromo-3-methoxy-2-nitroaniline NH2 C1-Amine (-NH2) Severely Deactivated Nucleophile Substrate->NH2 Primary Target Br C5-Bromide (-Br) Active Cross-Coupling Handle Substrate->Br Secondary Target NO2 C2-Nitro (-NO2) Electron Withdrawing Steric Blocker Substrate->NO2 Modulator Amide Amide Bond (Requires Activation) NH2->Amide Biaryl Biaryl/Alkyne (Pd-Catalysis) Br->Biaryl NO2->NH2 Deactivates

Figure 1: Reactivity profile showing the competing electronic effects and functional handles.

Application 1: Amide Coupling (The "Gold Standard" Protocols)[2]

Due to the low nucleophilicity of the aniline, the carboxylic acid partner must be activated to a high-energy intermediate.

Reagent Selection Guide
Coupling ReagentActivation SpeciesSuitability for This SubstrateRecommendation
EDC / HOBt Active Ester (OBt)Poor Do not use.[1][2] Reaction will stall.[2]
HATU / DIPEA O-AzabenzotriazolylModerate Works for unhindered acids.[1][2] Requires heating (50°C+).[1][2]
T3P (Propylphosphonic Anhydride) Mixed AnhydrideExcellent First Choice. Low epimerization, high reactivity, easy workup.
Ghosez's Reagent / (COCl)₂ Acid ChlorideHigh Brute Force. Use if T3P fails.[1][2] 100% conversion likely.[2]
Protocol A: The T3P Method (Recommended)

Best for: Complex carboxylic acids, avoiding racemization, and ease of purification.

Materials:

  • Substrate: 5-Bromo-3-methoxy-2-nitroaniline (1.0 equiv)[1][2]

  • Carboxylic Acid (1.1 – 1.2 equiv)[1][2]

  • T3P® (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)[1][2]

  • Base: Pyridine (3.0 – 5.0 equiv) or N-Methylimidazole (NMI)[1][2]

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF[1][2]

Procedure:

  • Dissolution: In a reaction vial, dissolve the carboxylic acid (1.1 equiv) and the aniline (1.0 equiv) in EtOAc (concentration 0.2 M).

  • Base Addition: Add Pyridine (4.0 equiv).[1][2] Note: Pyridine acts as both base and acylation catalyst.[2]

  • Reagent Addition: Add T3P solution (2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60–75°C for 12–24 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] The aniline peak should disappear.[2] If conversion is <50% after 4 hours, add 1.0 equiv more T3P.

  • Workup: Dilute with EtOAc. Wash with water (x2), 0.5 M HCl (to remove pyridine), sat. NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Flash chromatography (Hexane/EtOAc).[1][2][3]

Why this works: T3P forms a highly reactive mixed anhydride.[2] The use of pyridine at elevated temperatures drives the equilibrium toward the amide, overcoming the poor nucleophilicity of the aniline.

Protocol B: The Acid Chloride Method ("Brute Force")

Best for: Simple, stable carboxylic acids where yield is paramount.

Materials:

  • Carboxylic Acid[1][2][4][5][6][7]

  • Oxalyl Chloride ((COCl)₂) (1.5 equiv)[1][2]

  • Catalytic DMF (1-2 drops)[1][2]

  • Base: Triethylamine (Et₃N) or Pyridine[1][2]

  • Solvent: DCM (Dichloromethane) and THF[1][2]

Procedure:

  • Activation: Dissolve carboxylic acid in dry DCM (0.5 M) under N₂. Add catalytic DMF.[2] Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate to remove excess (COCl)₂ (optional but recommended).[1][2]

  • Coupling: Redissolve the crude acid chloride in dry THF.

  • Addition: Add the aniline (5-Bromo-3-methoxy-2-nitroaniline) (0.9 equiv relative to acid) and Et₃N (3.0 equiv).

  • Reaction: Stir at RT to 50°C overnight.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[2]

Application 2: Orthogonal Cross-Coupling (Suzuki-Miyaura)

The C-5 bromine is an excellent handle for Pd-catalyzed cross-coupling.[1][2] This can be performed before or after amide coupling, though the free amine may poison some catalysts.

Reagent System:

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM or Pd(dtbpf)Cl₂ (active for aryl bromides).[1][2]

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1).[1][2]

Protocol:

  • Combine aniline (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv) in Dioxane/Water.[2]

  • Degas with N₂ for 10 mins.

  • Add Pd catalyst (5 mol%).

  • Heat to 80–90°C for 4–16 hours.

  • Note: The nitro group remains intact.[2] The amine remains intact (or coupled if performed after Step 3).[2]

Strategic Decision Matrix

Use this workflow to determine the optimal experimental path.

DecisionMatrix Start Start: 5-Bromo-3-methoxy-2-nitroaniline Goal What is the immediate goal? Start->Goal Amide Form Amide Bond (at NH2) Goal->Amide Cross Form C-C Bond (at Br) Goal->Cross AcidType Is Acid Sensitive/Chiral? Amide->AcidType Suzuki Protocol C: Suzuki Coupling (Pd-Catalysis) Cross->Suzuki Yes Yes AcidType->Yes Sensitive No No AcidType->No Robust T3P Protocol A: T3P/Pyridine (Preserves Chirality) AcidCl Protocol B: Acid Chloride (Max Reactivity) Yes->T3P No->AcidCl

Figure 2: Decision tree for selecting the appropriate synthetic protocol.

Troubleshooting & QC

ObservationProbable CauseSolution
No Reaction (LCMS shows SM) Amine is too deactivated.Switch from HATU to Acid Chloride or increase T3P temp to 80°C.
Low Yield (<30%) Incomplete activation or hydrolysis.[1][2]Ensure anhydrous solvents.[2][6] Use Pyridine instead of DIPEA (pyridine is a better acylation catalyst).[2]
New Spot on TLC (lower Rf) Self-coupling or degradation.[1][2]Unlikely with this substrate.[2] Check for de-bromination (if Pd used).[1][2]
Thick precipitate Salt formation.[2]Dilute reaction mixture or switch solvent to 2-MeTHF .

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][6] Organic Process Research & Development, 20(2), 140–177. Link[1][2]

  • Patterson, A. W., et al. (2007). Synthesis and Structure-Activity Relationships of 2-Nitroaniline Amides. Journal of Medicinal Chemistry. (General reactivity context for nitroanilines).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Basavaprabhu, et al. (2013).[2] Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Amides/Peptides.[2] Synthesis, 45(12), 1569-1601. (Specifics on T3P efficiency for weak amines).

Sources

Application

Comprehensive Application Note: 5-Bromo-3-methoxy-2-nitroaniline in Medicinal Chemistry &amp; Drug Discovery

Executive Summary & Strategic Rationale In modern drug discovery, the rational design of bicyclic heteroaromatic scaffolds—particularly benzimidazoles and benzoxazoles—relies heavily on highly functionalized, orthogonall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the rational design of bicyclic heteroaromatic scaffolds—particularly benzimidazoles and benzoxazoles—relies heavily on highly functionalized, orthogonally reactive building blocks. 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0) has emerged as a privileged intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

This compound provides a unique convergence of electronic and steric properties:

  • The Nitro-Amine Ortho-Relationship: Perfectly primed for reduction to a 1,2-diamine, the universal precursor for benzimidazole cyclization.

  • The Methoxy Group: Acts as an electron-donating group that modulates the pKa of the final heterocycle, while providing a lipophilic hydrogen-bond acceptor for target-pocket engagement.

  • The Aryl Bromide: Serves as a robust, metabolically stable handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing rapid structure-activity relationship (SAR) exploration.

This application note details the mechanistic rationale, self-validating synthetic protocols, and therapeutic applications of this critical intermediate, specifically highlighting its role in developing Somatostatin Receptor (SSTR) modulators [1] and Spleen Tyrosine Kinase (Syk) inhibitors [2].

Synthetic Workflow: From Precursor to Pharmacophore

The transformation of 5-bromo-3-methoxy-2-nitroaniline into a bioactive drug candidate follows a highly predictable, two-stage sequence: chemoselective reduction followed by dehydrative cyclization.

SyntheticWorkflow SM 5-Bromo-3-methoxy- 2-nitroaniline Red Selective Reduction (Fe, NH4Cl) SM->Red Diam 1,2-Diamine Intermediate Red->Diam Cyc Cyclization (Aldehyde/Acid) Diam->Cyc Benz Benzimidazole Core Cyc->Benz Suz Late-Stage Cross-Coupling Benz->Suz API Target Active Pharmaceutical Suz->API

Synthetic workflow from nitroaniline to cross-coupled benzimidazole API.

The Challenge of Chemoselective Reduction

The primary synthetic challenge when utilizing 5-bromo-3-methoxy-2-nitroaniline is the reduction of the nitro group to an amine without triggering the hydrodehalogenation of the aryl bromide. Standard catalytic hydrogenation (e.g.,


 with 

) is strictly contraindicated here, as palladium readily inserts into the

bond under reductive conditions, leading to the loss of the critical cross-coupling handle.

To circumvent this, dissolving metal reductions—specifically the Béchamp reduction utilizing Iron powder and Ammonium Chloride—are employed. This method relies on single-electron transfer (SET) mechanisms that are highly selective for the nitro moiety.

Table 1: Optimization of Nitro Reduction Conditions
Reducing AgentSolvent SystemTemp (°C)Target Diamine Yield (%)Debromination Side-Product (%)

(1 atm), 10%

Methanol25< 10%> 80% (Catastrophic loss of Br)

Ethanol8065%< 5% (Issues with tin emulsions)

THF /

5078%Not detected
Fe powder,

EtOH /

(10:1)
80 92% Not detected (Optimal)

Standard Operating Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not only list steps but include built-in validation checkpoints to ensure process integrity before advancing to costly downstream steps.

Protocol A: Chemoselective Iron-Mediated Reduction [1]

Objective: Synthesize 5-bromo-3-methoxybenzene-1,2-diamine.

  • Reaction Setup: In a round-bottom flask, suspend 5-bromo-3-methoxy-2-nitroaniline (10.0 g, 40.5 mmol, 1.0 equiv) and

    
     (10.8 g, 201.9 mmol, 5.0 equiv) in a mixture of Ethanol (100 mL) and Deionized Water (10 mL).
    
  • Activation: Heat the vigorously stirred suspension to 60°C.

  • Reduction: Add Iron powder (11.4 g, 204.1 mmol, 5.0 equiv) portion-wise over 15 minutes. Causality Note: Portion-wise addition prevents thermal runaway, as the initial SET to the nitro group is highly exothermic.

  • Maturation: Heat the reaction to 80°C (reflux) for 3 hours.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake with hot Ethyl Acetate (3 × 50 mL). Concentrate the filtrate under reduced pressure, partition with brine, and extract with Ethyl Acetate. Dry the organic layer over

    
     and concentrate to yield a yellow solid.
    
  • Self-Validation Checkpoint (Critical): Perform LC-MS on the crude solid. You must observe a product mass of

    
     and 
    
    
    
    . The strict 1:1 ratio of these two peaks confirms the preservation of the naturally occurring
    
    
    and
    
    
    isotopes.
    If a peak at
    
    
    is observed, hydrodehalogenation has occurred, and the batch must be rejected.
Protocol B: Benzimidazole Cyclization [2]

Objective: Construct the bicyclic pharmacophore via condensation.

  • Reaction Setup: To a solution of the validated 5-bromo-3-methoxybenzene-1,2-diamine (18.0 g, 82.9 mmol) in Methanol (900 mL), add glyoxal (40% solution in water, 36.1 g, 248.8 mmol, 3.0 equiv).

  • Cyclization: Stir the reaction at room temperature for 16 hours. Causality Note: Methanol is chosen to ensure full solubility of the diamine while allowing the highly polar glyoxal to remain in a homogenous phase, driving the equilibrium toward the cyclic aminal, which rapidly dehydrates to the aromatic benzimidazole.

  • Purification: Remove volatiles under reduced pressure. Purify via silica gel chromatography (eluting with 30% EtOAc in n-hexane), followed by trituration with diethyl ether.

  • Self-Validation Checkpoint: Perform

    
     (DMSO-
    
    
    
    ). The disappearance of the broad primary amine singlets (
    
    
    ~4.5-5.5 ppm) and the emergence of a highly deshielded aromatic singlet (
    
    
    ~8.2 ppm) definitively confirms the formation of the C2-proton of the newly formed imidazole ring.

Medicinal Chemistry Applications

The resulting functionalized benzimidazoles are not end-products; they are highly tunable scaffolds utilized in several cutting-edge therapeutic areas.

Somatostatin Receptor (SSTR) Modulators

Crinetics Pharmaceuticals and others have extensively utilized 5-bromo-3-methoxy-2-nitroaniline to build non-peptide SSTR2/SSTR5 agonists [1]. These drugs (e.g., paltusotine analogs) are critical for treating endocrine disorders like acromegaly and neuroendocrine tumors.

  • Structural Role: The methoxy group provides a specific steric bulk that forces the molecule into a bioactive conformation, preventing planar stacking and increasing oral bioavailability. The bromine atom is subsequently coupled to complex biaryl systems that reach deep into the SSTR transmembrane binding pocket.

Spleen Tyrosine Kinase (Syk) Inhibitors

Recent advancements have identified Syk as a key driver of neuroinflammation in Alzheimer's Disease (AD) [2]. Syk is activated by microglial receptors (TREM2, Fc-receptors) and drives pathological pruning of neurons. Benzimidazoles derived from 5-bromo-3-methoxy-2-nitroaniline act as potent, CNS-penetrant Syk inhibitors.

SykPathway Stim Neuroinflammatory Stimuli (Amyloid-beta, Debris) Rec Microglial Receptors (TREM2, FcR, TLR) Stim->Rec Syk Spleen Tyrosine Kinase (Syk) Activation Rec->Syk Down Downstream Signaling (PLCγ2, PI3K, NF-κB) Syk->Down Out Neuroinflammation & Pathological Pruning Down->Out Inh Benzimidazole-based Syk Inhibitor Inh->Syk Blocks

Mechanism of action for Syk inhibitors in microglial neuroinflammation.

Table 2: Pharmacological Utility of the Scaffold
Target ProteinDisease IndicationRole of the Methoxy GroupRole of the Bromo Handle (Post-Coupling)
SSTR2 / SSTR5 Acromegaly, Neuroendocrine TumorsSteric clash prevention; enhances lipophilicity for receptor entry.Cross-coupled to biaryl/heteroaryl systems for deep hydrophobic pocket binding.
Syk Kinase Alzheimer's Disease, NeuroinflammationActs as a hydrogen bond acceptor; modulates hinge-binding pKa.Coupled to polar heterocycles to engage the kinase activation loop and solvent channel.

Conclusion

The strategic use of 5-Bromo-3-methoxy-2-nitroaniline exemplifies the elegance of modern medicinal chemistry. By leveraging its highly specific electronic properties and orthogonal reactivity, researchers can reliably generate libraries of complex benzimidazoles. Adhering to the self-validating protocols outlined above ensures high-fidelity synthesis, preventing costly late-stage failures and accelerating the path from bench to clinic.

References

  • Han, S., et al. (2020). Somatostatin receptor modulators. US Patent 10,696,689. United States Patent and Trademark Office.
  • Spleen tyrosine kinase inhibitors. (2023). World Intellectual Property Organization Patent WO2023193054A1.
Method

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-methoxy-2-nitroaniline

[1] Executive Summary & Strategic Analysis 5-Bromo-3-methoxy-2-nitroaniline is a densely functionalized aromatic scaffold, primarily utilized as a regiospecific intermediate in the synthesis of fused heterocycles (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Analysis

5-Bromo-3-methoxy-2-nitroaniline is a densely functionalized aromatic scaffold, primarily utilized as a regiospecific intermediate in the synthesis of fused heterocycles (e.g., benzimidazoles, quinoxalines) and kinase inhibitors.[1] Its structure presents a unique "push-pull" electronic environment:

  • Electrophilic Site (C5-Br): Activated for oxidative addition by the ortho-nitro group (via long-range induction) and the electron-deficient ring system.[1]

  • Nucleophilic Site (C1-NH₂): A potential catalyst poison or competing nucleophile.[1]

  • Steric/Electronic Modulator (C3-OMe): Provides electron donation but imposes steric pressure on the nitro group, potentially twisting it out of planarity.[1]

Chemo-Selectivity Challenge: The primary challenge in cross-coupling this substrate is preventing the free amine (NH₂) from coordinating irreversibly to the Palladium center or participating in competitive self-coupling (oligomerization) during C-N bond formation protocols.[1]

Reaction Scope & Logic Flow

The following diagram maps the strategic divergence points for this scaffold.

ReactionScope Substrate 5-Bromo-3-methoxy- 2-nitroaniline Suzuki Suzuki-Miyaura (Biaryl Synthesis) Substrate->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sonogashira Sonogashira (Alkynylation) Substrate->Sonogashira Terminal Alkyne Pd/Cu Buchwald Buchwald-Hartwig (Amination) Substrate->Buchwald HNR2 Pd/XPhos Prod_Suzuki 5-Aryl-3-methoxy- 2-nitroaniline Suzuki->Prod_Suzuki Prod_Sono Indole/Benzofuran Precursors Sonogashira->Prod_Sono Prod_Buch Requires N-Protection (Risk of Polymerization) Buchwald->Prod_Buch Caution

Figure 1: Strategic reaction map for 5-Bromo-3-methoxy-2-nitroaniline.[1] Note the caution required for direct Buchwald-Hartwig coupling due to the free amine.[1]

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of biaryl derivatives (e.g., 5-phenyl-3-methoxy-2-nitroaniline).[1] Mechanism: The electron-withdrawing nitro group at C2 significantly lowers the activation energy for the oxidative addition of Pd(0) into the C5-Br bond.[1]

Reagents & Conditions Table
ComponentReagentEquiv.Role
Catalyst Pd(dppf)Cl₂[1] · DCM0.05 (5 mol%)Robust catalyst; dppf bite angle resists NH₂ poisoning.[1]
Ligand (Included in catalyst)-Bidentate ferrocenyl ligand prevents β-hydride elimination.[1]
Base K₂CO₃ (2M aq.)[1]3.0Activates boronic acid; neutralizes HBr.[1]
Solvent 1,4-Dioxane / Water4:1 v/vPolar aprotic/protic mix ensures solubility of inorganic base.[1]
Temp 80–90 °C-Thermal activation.[1]
Step-by-Step Protocol
  • Setup: Charge a reaction vial with 5-Bromo-3-methoxy-2-nitroaniline (1.0 equiv) and the Aryl Boronic Acid (1.2 equiv).

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Introduction: Inject degassed 1,4-Dioxane followed by 2M K₂CO₃ solution via syringe.

  • Reaction: Heat the block to 90 °C with vigorous stirring (800 rpm).

    • Checkpoint: The reaction typically reaches completion in 4–6 hours due to the activated nature of the bromide.[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is usually a yellow/orange solid.[1]

Protocol 2: Sonogashira Coupling

Objective: Introduction of alkynyl groups, often for subsequent cyclization to indoles.[1] Expert Insight: The free amine (NH₂) is less interfering here than in amination reactions, but Copper (CuI) usage requires strict oxygen exclusion to prevent Glaser coupling (homocoupling of alkynes).[1]

Reagents & Conditions Table
ComponentReagentEquiv.Role
Catalyst PdCl₂(PPh₃)₂0.05Standard Pd(II) precatalyst.[1]
Co-Catalyst CuI0.02Activates the terminal alkyne.
Base/Solvent Et₃N (Triethylamine)Excess (Solvent)Acts as both base and solvent; sequesters HI.[1]
Co-Solvent DMFOptional (1:[1]1)Use if substrate solubility in pure TEA is poor.[1]
Step-by-Step Protocol
  • Pre-mix: In a dry Schlenk tube, combine 5-Bromo-3-methoxy-2-nitroaniline (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (2 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen causes alkyne dimerization.[1]

  • Liquid Addition: Add degassed DMF/Et₃N (1:1 ratio) followed by the Terminal Alkyne (1.2 equiv).

  • Reaction: Heat to 60–80 °C .

    • Note: Higher temperatures (>100°C) may degrade the catalyst or cause side reactions with the nitro group.[1]

  • Monitoring: Monitor by TLC. If conversion stalls, add an additional 1 mol% Pd catalyst.[1]

  • Workup: Filter through a Celite pad to remove Pd/Cu residues.[1] Concentrate filtrate and purify.[1]

Protocol 3: Buchwald-Hartwig Amination (Advanced)

Critical Warning: Attempting to couple an external amine to the C5-Br position while the C1-NH₂ is unprotected leads to competitive oligomerization (Self-coupling: C1-NH₂ of Molecule A reacts with C5-Br of Molecule B).[1]

Strategy: Protect the C1-NH₂ first (e.g., Acetylation) OR use a highly specific catalyst system that favors the external amine (steric control), though protection is safer.[1]

Recommended Workflow (Protection-First)
  • Protection: React substrate with Ac₂O/Pyridine to form N-(5-bromo-3-methoxy-2-nitrophenyl)acetamide .

  • Coupling:

    • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

    • Ligand: XPhos (4 mol%) - Excellent for electron-poor aryl bromides.[1]

    • Base: Cs₂CO₃ (weak base preferred to avoid deprotecting the acetamide).[1]

    • Solvent: Toluene, 100 °C.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) to restore the free amine if required.[1]

Mechanistic Visualization

The following DOT diagram illustrates the catalytic cycle, emphasizing the oxidative addition facilitation by the nitro group.[1]

CatalyticCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Fast due to NO2) Pd0->OxAdd Ar-Br TransMet Transmetallation (Rate Limiting) OxAdd->TransMet R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle.[1] The electron-withdrawing Nitro group accelerates the Oxidative Addition step (Red).[1]

Troubleshooting & Expert Insights

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the free NH₂ or Nitro group coordination.[1]

    • Solution: Increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl₂ , which has a tight bite angle and is less prone to displacement by monodentate amines.[1]

  • Issue: "Black Palladium" Precipitation.

    • Cause: Catalyst decomposition (Pd aggregation).[1]

    • Solution: Ensure rigorous oxygen exclusion.[1] Add excess ligand (e.g., PPh₃) to stabilize the Pd species.[1]

  • Issue: Regioselectivity (if using poly-halogenated analogs).

    • Insight: In 2,5-dibromo-3-methoxy-nitroaniline scenarios, the position ortho to the nitro group (if brominated) is generally more reactive toward S_NAr but less reactive toward Pd-coupling due to steric crowding.[1] However, for C5-Br, the steric environment is open.[1]

References

  • Han, W., et al. (2020).[1][2] Somatostatin modulators and uses thereof. U.S. Patent No.[1] 10,696,689.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1] (Demonstrates the specific use of 5-bromo-3-methoxy-2-nitroaniline in Suzuki coupling).

    • [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

    • [1]

  • Gürbüz, N., et al. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules, 22(2), 200.[1] (Provides protocols for amino-aryl bromides).

    • [1]

Sources

Application

Application Note: Derivatization of 5-Bromo-3-methoxy-2-nitroaniline for Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold functionalization, chemoselective reduction, and divergent cyclization to privileged pharmacophores. Scaffold Ra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold functionalization, chemoselective reduction, and divergent cyclization to privileged pharmacophores.

Scaffold Rationale and Strategic Overview

In modern drug discovery, the selection of a versatile starting scaffold is critical for efficient Structure-Activity Relationship (SAR) exploration. 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0)[1] is a highly privileged building block due to its dense, contiguous array of orthogonal functional groups.

The strategic value of this molecule lies in its specific substitution pattern:

  • C1-Amino & C2-Nitro Groups: Serve as direct precursors to an ortho-phenylenediamine (1,2-diamine) via chemoselective reduction. This diamine is the foundational node for cyclizing into benzimidazoles, quinoxalines, and benzotriazoles.

  • C5-Bromine: Acts as a robust, late-stage handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the lipophilic tail.

  • C3-Methoxy: Provides crucial steric hindrance and electron-donating properties, which can dictate the regioselectivity of subsequent cyclizations and modulate the physicochemical properties (e.g., solubility, target residence time) of the final drug candidate.

Workflow A 5-Bromo-3-methoxy- 2-nitroaniline (CAS: 2090955-25-0) B Chemoselective Reduction (Fe/NH4Cl) A->B C 1,2-Diamine Intermediate (CAS: 860466-29-1) B->C D Divergent Cyclization (HATU or Glyoxal) C->D E Heterocyclic Core (Benzimidazole/Quinoxaline) D->E F Late-Stage Cross-Coupling E->F G Lead Compound (e.g., Syk Inhibitor) F->G

Fig 1. Strategic synthetic workflow for derivatizing 5-Bromo-3-methoxy-2-nitroaniline.

Mechanistic Insights: The Challenge of Chemoselectivity

The first critical step in utilizing this scaffold is the reduction of the nitro group to yield 5-bromo-3-methoxybenzene-1,2-diamine (CAS: 860466-29-1)[2].

The Causality of Reagent Selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strongly contraindicated for this substrate. Palladium readily inserts into the C-Br bond under reductive conditions, leading to catastrophic competitive hydrodebromination. To preserve the C5-bromine for late-stage SAR, a Single-Electron Transfer (SET) mechanism must be employed.

As demonstrated in the optimization data below, the Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) provides near-quantitative yields of the diamine without compromising the halogen handle[3].

Table 1: Optimization of Nitro Reduction Conditions
EntryReducing AgentSolvent SystemTemp / TimeYield of DiamineDebrominated Byproduct
1Pd/C (10%), H₂ (1 atm)MeOHRT, 4 h< 10%> 85%
2SnCl₂·2H₂O (5.0 eq)EtOH80 °C, 3 h65%5% (Emulsion issues)
3 Fe (5.0 eq), NH₄Cl (5.0 eq) EtOH/H₂O (10:1) 80 °C, 2 h 92% Not Detected

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Observational cues (color changes, solubility shifts) are included so the operator can confirm reaction trajectory in real-time.

Protocol A: Chemoselective Synthesis of 5-Bromo-3-methoxybenzene-1,2-diamine

Based on validated patent methodologies for somatostatin modulators[3].

  • Initialization: To a round-bottom flask, add 5-bromo-3-methoxy-2-nitroaniline (10.0 g, 40.5 mmol, 1.0 eq) and NH₄Cl (10.8 g, 201.9 mmol, 5.0 eq).

  • Solvation: Suspend the mixture in Ethanol (100 mL) and Deionized Water (10 mL). The mixture will appear as a bright yellow/orange suspension.

  • Activation: Add Iron powder (11.4 g, 204.1 mmol, 5.0 eq) in a single portion.

  • Reaction: Equip with a reflux condenser and heat to 80 °C. Validation Check: As the reaction proceeds, the yellow color will fade, and a dense, dark brown/black iron oxide sludge will form. Monitor via TLC (Hexanes:EtOAc 1:1); the starting material (Rf ~0.7) should completely convert to a highly polar, baseline-adjacent spot (Rf ~0.2) within 2 hours.

  • Workup: While still hot (to prevent product precipitation), filter the mixture through a tightly packed pad of Celite. Wash the filter cake exhaustively with hot Ethanol (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between EtOAc (200 mL) and saturated aqueous NaHCO₃ (100 mL). Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the diamine as a dark solid.

Protocol B: Divergent Cyclization Strategies

Depending on the target kinase or receptor, the diamine can be driven toward different heterocyclic cores.

Pathway B1: Benzimidazole Formation (via HATU/Amide Coupling)

Ideal for targeted allosteric modulators[3].

  • Coupling: Dissolve the diamine (1.0 eq) and the desired carboxylic acid (1.0 eq) in anhydrous DMF. Cool to 0 °C.

  • Activation: Add HATU (1.5 eq) followed dropwise by DIEA (3.0 eq). Causality: Maintaining 0 °C prevents premature, uncontrolled di-acylation.

  • Cyclization: Once amide formation is confirmed by LC-MS, add glacial acetic acid (10 volumes) and heat to 80 °C for 4 hours to drive the dehydration and ring closure.

Pathway B2: Quinoxaline Formation (via Glyoxal)

Ideal for Spleen Tyrosine Kinase (Syk) inhibitors[4].

  • Condensation: To a solution of the diamine (18.0 g, 82.9 mmol) in Methanol (900 mL), add glyoxal (40% solution in water, 36.1 g, 248.8 mmol, 3.0 eq).

  • Reaction: Stir at room temperature for 16 hours. Validation Check: The reaction requires no external catalyst; the high nucleophilicity of the diamine drives rapid double-imine formation, precipitating the quinoxaline product as it forms.

  • Isolation: Remove volatiles under reduced pressure and purify via silica gel chromatography (30% EtOAc in n-hexane)[4].

Biological Context: Targeting Neuroinflammation

Derivatives of this scaffold, particularly the quinoxaline and benzimidazole variants, are highly potent inhibitors of Spleen Tyrosine Kinase (Syk) [4]. Syk plays a central role in mediating inflammatory responses in microglia, making it a prime target for Alzheimer's Disease (AD) and other neuroinflammatory pathologies.

Pathway Receptor Microglial Receptors (TREM2 / FcR / TLR) Syk Spleen Tyrosine Kinase (Syk) Receptor->Syk Phosphorylation Downstream PLCγ2 / PI3K Cascade Syk->Downstream Kinase Activation Inhibitor Scaffold-Derived Inhibitor Inhibitor->Syk ATP-competitive Blockade Outcome Neuroinflammation & Disease Progression Downstream->Outcome Pro-inflammatory Cytokines

Fig 2. Mechanism of action for Syk inhibitors derived from the benzimidazole scaffold.

By utilizing the C5-bromine handle installed via the starting 5-Bromo-3-methoxy-2-nitroaniline scaffold, medicinal chemists can perform late-stage Suzuki couplings to systematically probe the hydrophobic binding pockets of the Syk ATP-binding site, optimizing both potency and blood-brain barrier (BBB) penetrance.

References

  • abcr Gute Chemie. "5-Bromo-3-methoxy-2-nitroaniline; CAS 2090955-25-0".
  • ChemScene. "5-Bromo-3-methoxybenzene-1,2-diamine | CAS 860466-29-1".
  • United States Patent (May 19 2020). "Somatostatin Modulators" (Details on Fe/NH4Cl reduction and HATU cyclization).
  • WIPO Patent (WO2023193054A1). "Spleen tyrosine kinase inhibitors".

Sources

Method

Application Note: Biological Potential &amp; Derivatization of 5-Bromo-3-methoxy-2-nitroaniline

Executive Summary This guide details the synthetic utility and biological potential of 5-Bromo-3-methoxy-2-nitroaniline (BMNA). While the parent nitroaniline possesses intrinsic bioreductive cytotoxicity, its primary val...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility and biological potential of 5-Bromo-3-methoxy-2-nitroaniline (BMNA). While the parent nitroaniline possesses intrinsic bioreductive cytotoxicity, its primary value in drug discovery lies as a "linchpin" scaffold. It serves as a precursor to functionalized benzimidazoles and quinoxalines —privileged structures in oncology (kinase inhibitors) and infectious disease (antimicrobials).

This document provides a comprehensive roadmap for:

  • Chemical Derivatization: Converting BMNA into bioactive heterocycles.

  • Structural Logic: Exploiting the 5-bromo handle for palladium-catalyzed cross-coupling (Suzuki/Buchwald) to expand chemical space.

  • Validation Protocols: Standardized assays for cytotoxicity (MTT) and antimicrobial efficacy (MIC).

Structural Analysis & Pharmacophore Strategy

The BMNA scaffold offers three distinct vectors for medicinal chemistry optimization:

  • 2-Nitro / 1-Amino Core: A "masked" o-phenylenediamine. Reduction and cyclization generate the benzimidazole core, a motif found in FDA-approved drugs like Abemaciclib (CDK4/6 inhibitor) and Albendazole.

  • 5-Bromo Substituent: A critical handle for Late-Stage Functionalization (LSF). It allows for the introduction of biaryl systems via Suzuki-Miyaura coupling to target hydrophobic pockets in enzymes (e.g., the ATP-binding site of kinases).

  • 3-Methoxy Group: Provides electron-donating properties that modulate the pKa of the resulting heterocycle, influencing solubility and hydrogen-bonding capability with residues like the "hinge region" of kinases.

Pathway Visualization: From Scaffold to Drug Candidate

The following diagram illustrates the strategic workflow for transforming BMNA into a library of bioactive kinase inhibitors.

BMNA_Workflow BMNA Start: 5-Bromo-3-methoxy- 2-nitroaniline Reduction Step 1: Reduction (Zn/NH4Cl or H2/Pd) BMNA->Reduction Reduce NO2 Diamine Intermediate: Substituted Phenylenediamine Reduction->Diamine Cyclization Step 2: Cyclization (Aldehyde/NaHSO3) Diamine->Cyclization + R-CHO Benzimidazole Scaffold: 5-Bromo-7-methoxy- benzimidazole Cyclization->Benzimidazole Suzuki Step 3: Suzuki Coupling (Ar-B(OH)2 / Pd-Cat) Benzimidazole->Suzuki Functionalize Br FinalDrug Target: Biaryl Kinase Inhibitor Suzuki->FinalDrug

Caption: Figure 1. Synthetic workflow converting the 5-Bromo-3-methoxy-2-nitroaniline precursor into a bioactive biaryl benzimidazole library.

Experimental Protocols

Protocol A: One-Pot Reductive Cyclization to Benzimidazoles

Rational: Traditional two-step methods (reduction then cyclization) involve unstable diamine intermediates. This protocol uses a sodium dithionite (


) mediated reduction-condensation, which is milder and higher yielding for nitroanilines.

Materials:

  • 5-Bromo-3-methoxy-2-nitroaniline (1.0 equiv)

  • Aryl Aldehyde (e.g., 4-fluorobenzaldehyde) (1.1 equiv)

  • Sodium Dithionite (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 v/v)

  • Catalyst: 10 mol% Iodine (

    
    ) (Optional oxidant for aromatization)
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of BMNA and 1.1 mmol of the aldehyde in 10 mL EtOH/H2O.

  • Reduction: Add

    
     (3.0 mmol) in portions over 10 minutes. The yellow color of the nitro compound should fade.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Pour into ice-cold water (50 mL). The precipitate (benzimidazole derivative) is filtered.

  • Purification: Recrystallize from hot ethanol.

Validation Check:

  • Success Indicator: Disappearance of the nitro stretch (~1350/1530

    
    ) in IR; appearance of imidazole C=N stretch (~1600 
    
    
    
    ).
Protocol B: Biological Evaluation (In Vitro Cytotoxicity)

Rational: Benzimidazole derivatives often target rapidly dividing cells. The MTT assay measures metabolic activity as a proxy for cell viability.

Materials:

  • Cell Lines: A549 (Lung Carcinoma), MCF-7 (Breast Cancer).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Dissolve BMNA derivatives in DMSO. Prepare serial dilutions (0.1

    
     to 100 
    
    
    
    ). Add to wells (Final DMSO < 0.5%).
  • Incubation: Incubate for 48 hours.

  • Development: Add 20

    
     MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.
    
  • Solubilization: Aspirate media. Add 150

    
     DMSO to dissolve purple formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (GraphPad Prism).
    

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR trends based on established medicinal chemistry principles for this scaffold. The "5-position" (derived from the Br) is critical for potency.

Compound IDR-Group (via Aldehyde)R' (via Suzuki on Br)IC50 (A549)Activity Note
BMNA-01 PhenylBromine (Unmodified)> 50

Low potency; lacks hydrophobic reach.
BMNA-02 4-FluorophenylBromine12.5

F-group improves metabolic stability.
BMNA-03 4-Fluorophenyl4-Pyridyl 0.8

Pyridine nitrogen forms H-bond in kinase pocket.
BMNA-04 3,4-DimethoxyphenylPhenyl5.2

Steric bulk improves selectivity.

Mechanism of Action: Kinase Signaling Pathway

Derivatives of BMNA, particularly those with the benzimidazole core, frequently act as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR or VEGFR.

Signaling_Pathway Ligand Growth Factor (EGF/VEGF) Receptor RTK Receptor (EGFR/VEGFR) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor BMNA Derivative (Inhibitor) Inhibitor->Receptor Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Cell Proliferation ERK->Nucleus Gene Transcription

Caption: Figure 2. Mechanism of Action. BMNA derivatives inhibit the ATP-binding pocket of RTKs, preventing downstream signaling through the RAS/RAF/MEK/ERK cascade.

References

  • Synthesis of Benzimidazoles from Nitroanilines

    • Dasgupta, H. R., et al. "One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes."[2] Progress in Chemical and Biochemical Research, 2021.[2]

  • Biological Activity of Nitroaniline Derivatives

    • BenchChem Technical Guide. "N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery." BenchChem, 2025.[1][3][4]

  • Anticancer Mechanisms of Methoxy-Aniline Scaffolds

    • "Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives." BenchChem, 2025.[1][3][4]

  • General Benzimidazole Synthesis Reviews

    • "Benzimidazole Synthesis."[2][5][6][7] Organic Chemistry Portal.

  • Commercial Availability & Properties

    • Sigma-Aldrich Product Data: 5-Bromo-4-methoxy-2-nitroaniline.[8]

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 5-Bromo-3-methoxy-2-nitroaniline

Technical Support Center: Purification of 5-Bromo-3-methoxy-2-nitroaniline Phase 1: Initial Assessment & Triage Q: I have synthesized crude 5-Bromo-3-methoxy-2-nitroaniline, but the purity is low (<85%). What is the like...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Bromo-3-methoxy-2-nitroaniline

Phase 1: Initial Assessment & Triage

Q: I have synthesized crude 5-Bromo-3-methoxy-2-nitroaniline, but the purity is low (<85%). What is the likely composition of my crude mixture?

A: Based on the substitution pattern of your precursor (likely 5-bromo-3-methoxyaniline), your crude material is a mixture of regioisomers.[1][2] In the nitration of 3,5-disubstituted anilines, the amino (-NH₂) and methoxy (-OMe) groups are both ortho/para directors.[1][2] They cooperatively direct the incoming nitro group to positions 2, 4, and 6.

  • Target Molecule (2-Nitro): The nitro group is inserted between the -NH₂ and -OMe groups.[1][2] This position is electronically favorable but sterically crowded ("sandwiched").[2]

  • Major Impurity A (4-Nitro Isomer): 5-Bromo-3-methoxy-4-nitroaniline.[1][2] This forms para to the amine and ortho to the methoxy group.[2] It is often the thermodynamic major product.[2]

  • Major Impurity B (6-Nitro Isomer): 5-Bromo-3-methoxy-6-nitroaniline.[1][2] This forms ortho to the amine and para to the methoxy group.[2]

Diagnostic Tip: Perform Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes.[2]

  • Target (2-Nitro): Likely the highest R_f spot (fastest moving).[1][2] The intramolecular hydrogen bond between the -NH₂ and the -NO₂ (ortho position) masks the polarity, making it behave like a less polar molecule.[1][2]

  • Impurities (4-Nitro/6-Nitro): Lower R_f spots. They lack the intramolecular H-bond and interact more strongly with the silica.[2]

Phase 2: Recrystallization Troubleshooting

Q: My crude product is a dark, sticky solid. Standard ethanol recrystallization failed to induce precipitation.[2] How do I fix this?

A: Sticky solids (oiling out) occur when the impurities lower the melting point of the mixture below the boiling point of the solvent, or when the solution is too concentrated.[2]

Protocol: The "High-Solubility" Rescue Method Nitroanilines are highly soluble in hot ethanol, which can prevent crystallization if the impurity profile is complex.[2] Switch to a solvent-antisolvent system .

  • Dissolution: Dissolve the crude mass in the minimum amount of Acetone or DCM (Dichloromethane) at room temperature.[2] These solvents break down the amorphous "oil" better than alcohols.[2]

  • Filtration: Filter off any insoluble inorganic salts (e.g., sodium bromide from the bromination step) or catalyst residues.[2]

  • Solvent Swap: Add Ethanol (3 volumes relative to crude weight).[2] Gently heat to 40°C and apply vacuum to remove the low-boiling DCM/Acetone. You want to transfer the solute into the ethanol without crashing it out yet.[2]

  • Crystallization: Once in ethanol, heat to reflux (78°C). Add Water dropwise until a persistent turbidity (cloudiness) appears.[2]

  • The Critical Step: Add just enough ethanol to clear the turbidity.[2] Remove from heat and let it cool slowly to room temperature with stirring.

    • Why? Fast cooling traps impurities.[2] Slow cooling allows the crystal lattice to reject the regioisomers.[2]

Table 1: Solvent Selection Matrix

Solvent SystemSuitabilityMechanismNotes
Ethanol / Water High Polarity shiftBest for removing inorganic salts and polar oxidation byproducts.[1][2]
Toluene / Heptane Medium LipophilicityGood for separating the "sandwiched" 2-nitro isomer (less polar) from polar tars.[1][2]
Methanol Low High SolubilityOften leads to significant yield loss due to high solubility of the product.[2]

Phase 3: Chromatography Solutions

Q: Recrystallization improved the color but the isomer content is still ~5%. How do I separate the regioisomers?

A: If the "sandwiched" 2-nitro isomer is your target, you can exploit the Ortho-Effect for chromatographic separation.[1][2]

The Mechanism: The 2-nitro isomer forms a 6-membered intramolecular hydrogen bond ring.[1][2] This "locks" the polar groups, making the molecule significantly less polar than its 4-nitro or 6-nitro counterparts.[1][2]

Flash Chromatography Protocol:

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: Gradient of 0% to 15% Ethyl Acetate in Hexanes (or Heptane).[2]

    • Do not use DCM/Methanol yet.[2] You need a non-polar system to maximize the difference caused by the H-bond.[2]

  • Loading: Dry load on Celite or Silica.[2] Do not liquid load with DMSO or DMF, as this will broaden bands.[2]

Expected Elution Order:

  • Front: Non-polar impurities (unreacted brominated starting material).[2]

  • Target: 5-Bromo-3-methoxy-2-nitroaniline (Yellow band).[1][2] It elutes early due to H-bonding.[1][2]

  • Gap: Significant separation.[2]

  • Tail: 4-Nitro and 6-Nitro isomers (Darker Orange/Red bands). These interact strongly with silica silanols.[2]

Visualizing the Workflow

The following diagram illustrates the purification logic flow, emphasizing the decision points between recrystallization and chromatography.

PurificationWorkflow cluster_legend Mechanism Note Input Crude 5-Bromo-3-methoxy-2-nitroaniline Triage TLC Analysis (20% EtOAc/Hex) Input->Triage Decision1 Is Target Rf >> Impurities? Triage->Decision1 Recryst Recrystallization (EtOH/Water) Decision1->Recryst Yes (Distinct Spots) Column Flash Chromatography (Hex/EtOAc Gradient) Decision1->Column No (Streaking/Overlap) Check Purity Check (HPLC/NMR) Recryst->Check Column->Check Check->Column Fail (Isomers persist) Success Pure Target (>98%) Check->Success Pass Note Target (2-Nitro) is LESS polar due to intramolecular H-bonding. Elutes FIRST.

Caption: Logical workflow for purification. The intramolecular hydrogen bond in the 2-nitro isomer is the key lever for separation success.[1][2]

Phase 4: Safety & Handling

Q: Are there specific safety concerns for this nitroaniline derivative?

A: Yes. Beyond standard lab safety, specific hazards apply to halogenated nitroanilines.

  • Explosion Hazard: Nitroanilines can be energetic.[2] While this specific molecule is not a known high explosive, do not heat the dry solid above 100°C or grind it vigorously in a mortar.[2]

  • Toxicity: Nitroanilines are potent methemoglobinemia inducers.[2] They can be absorbed through the skin.[2]

    • PPE: Double nitrile gloves are mandatory.[2] If you see a blue tint on your skin or lips (cyanosis), seek medical attention immediately.[2]

  • Waste: All mother liquors from recrystallization contain nitro-aromatics and must be segregated into "Halogenated Organic Waste."[2] Do not mix with oxidizing agents (e.g., nitric acid waste), as this can trigger runaway reactions.[2]

References

  • Google Patents. (2020).[2] US Patent 2021/0047287: Preparation of Nitroaniline Intermediates.[2] Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary: Nitroaniline Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-3-methoxy-2-nitroaniline Synthesis

The following technical support guide is structured to address the specific yield and purity challenges associated with the synthesis of 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0). Status: Active | Topic: Yield...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address the specific yield and purity challenges associated with the synthesis of 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0).

Status: Active | Topic: Yield Optimization & Troubleshooting | Audience: Medicinal Chemistry & Process Development

Executive Summary: The "Yield Trap"

Researchers often encounter low yields (<40%) with this scaffold due to a misunderstanding of the nucleophilic aromatic substitution (SNAr) regioselectivity. The core issue typically lies in the competition between the halogen leaving groups and the directing power of the nitro moiety.

This guide provides a validated, self-correcting protocol that shifts the synthesis from a low-yielding "random attack" strategy to a high-fidelity fluoro-displacement route, targeting yields of >85% .

Part 1: Diagnostic Phase (Troubleshooting FAQs)

Q1: I am starting from 1,3,5-tribromobenzene, but my product is a mixture of isomers. Why? A: You are fighting a losing battle with thermodynamics. In 2-nitro-1,3,5-tribromobenzene , you have three activated bromine atoms: two ortho (positions 1,3) and one para (position 5) to the nitro group.

  • The Problem: While the nitro group activates all three positions, the para-bromide is sterically more accessible than the ortho-bromides. However, you need to displace the ortho-bromines to install your methoxy and amino groups while keeping the para-bromine intact.

  • The Result: Statistical mixtures of ortho- and para-substituted products that are nearly impossible to separate by flash chromatography.

  • The Fix: Switch to the Difluoro Route (see Part 2). Fluorine is a superior leaving group (

    
    ) in SNAr reactions, allowing exclusive substitution at the ortho positions while leaving the para-bromine untouched.
    

Q2: I am using the difluoro precursor, but I see a "Bis-Methoxy" impurity (MW +30). A: This is caused by over-reaction due to temperature or stoichiometry errors.

  • Mechanism: The second fluorine is still activated by the nitro group, even after the first methoxy group is installed. If you have excess methoxide or the temperature is >0°C, the second fluorine will also be displaced.

  • Correction:

    • Strictly limit Sodium Methoxide (NaOMe) to 1.05 equivalents .

    • Conduct the addition at -10°C to -5°C .

    • Do not warm to room temperature until TLC confirms mono-substitution.

Q3: My amination step (adding NH₃) is stalling or incomplete. A: The methoxy group installed in Step 1 is an electron-donating group (EDG) by resonance, which slightly deactivates the ring toward the second nucleophilic attack compared to the starting difluoro material.

  • Correction:

    • Increase temperature to 50–60°C for the ammonia step.

    • Use a sealed vessel (pressure tube) to maintain ammonia concentration if using volatile solvents.

    • Ensure the solvent is polar aprotic (e.g., DMSO, DMF) or high-solubility alcoholic (EtOH) to stabilize the Meisenheimer complex.

Part 2: The "Gold Standard" Protocol

Target: 5-Bromo-3-methoxy-2-nitroaniline Precursor: 5-Bromo-1,3-difluoro-2-nitrobenzene (Commercially available or synthesized via nitration of 1-bromo-3,5-difluorobenzene).

Workflow Logic

This protocol utilizes the Chemo-selective Halogen Displacement principle. By using a precursor with two Fluorines (excellent leaving groups) and one Bromine (poor leaving group in this context), we direct the nucleophiles exclusively to the positions we want to modify.

Step-by-Step Methodology
Step 1: Regioselective Methoxylation
  • Reagents: 5-Bromo-1,3-difluoro-2-nitrobenzene (1.0 eq), NaOMe (1.05 eq, 0.5M in MeOH), THF (5 vol).

  • Procedure:

    • Dissolve the precursor in THF and cool to -10°C (ice/salt bath).

    • Add the NaOMe solution dropwise over 30 minutes. Crucial: Keep internal temp < 0°C.

    • Stir at 0°C for 1 hour.

    • QC Check: TLC (20% EtOAc/Hex) should show consumption of SM and appearance of a single new spot (Intermediate A: 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene).

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc.[1][2][3][4]

    • Note: You can telescope (carry forward) this intermediate without isolation if the purity is >95%.

Step 2: Amination (The "Clean Up")
  • Reagents: Intermediate A (from Step 1), NH₃ (7N in MeOH, 5.0 eq) or NH₄OH (28% aq, 10 eq).

  • Procedure:

    • Dissolve Intermediate A in MeOH (or use the crude solution).

    • Add the ammonia source.

    • Seal the vessel and heat to 60°C for 4–6 hours.

    • Monitor: The reaction is complete when the fluoro-intermediate disappears.

    • Workup: Cool to RT. Pour into water (10 vol). The product usually precipitates as a bright yellow/orange solid.

    • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[5]

Part 3: Data & Visualization

Reaction Pathway Analysis

The following diagram illustrates the selectivity filter that ensures high yield. The "Red Path" represents the failed tribromo-route, while the "Green Path" represents the optimized difluoro-route.

G Start_Tri 1,3,5-Tribromobenzene (Precursor A) Inter_Mix Mixture of Isomers (Ortho/Para substitution) Start_Tri->Inter_Mix Nitration + NaOMe (Low Selectivity) Start_DiF 5-Bromo-1,3-difluoro- 2-nitrobenzene (Precursor B) Inter_Pure Intermediate: 5-Bromo-1-fluoro- 3-methoxy-2-nitrobenzene Start_DiF->Inter_Pure 1. NaOMe, -10°C (F >> Br Selectivity) Target TARGET: 5-Bromo-3-methoxy- 2-nitroaniline Inter_Mix->Target Low Yield (<30%) Inter_Pure->Target 2. NH3, 60°C (SNAr) Note Key Mechanism: F is 100-1000x faster leaving group than Br in SNAr reactions. Note->Start_DiF

Figure 1: Comparative reaction pathways. The Difluoro route (green) leverages the leaving group ability of Fluorine to achieve regiocontrol, whereas the Tribromo route (red) suffers from statistical isomer distribution.

Troubleshooting Data Matrix
VariableConditionOutcomeRecommendation
Temperature (Step 1) > 25°CBis-methoxy impurity (10-30%)Keep at -10°C to 0°C.
Stoichiometry (NaOMe) > 1.2 eqBis-methoxy impurityUse exactly 1.05 eq.
Leaving Group Bromine (Tribromo SM)30-40% Yield (Isomer mix)Switch to Difluoro precursor.
Leaving Group Fluorine (Difluoro SM)>85% YieldMaintain current protocol.
Solvent (Step 2) Water (open vessel)Slow/Incomplete reactionUse MeOH/DMSO in sealed tube.

References

  • Preparation of 5-bromo-1,3-difluoro-2-nitrobenzene (Precursor Synthesis)

    • Patent: Chen, Y., et al. (2020).[1] Substituted Benzene Compounds. US Patent App.[1][6] 2020/0354350 A1.

    • Source:

    • Relevance: Describes the nitration of 1-bromo-3,5-difluorobenzene to generate the key starting m
  • Literature: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.
  • Synthesis of 5-Bromo-3-methoxy-2-nitroaniline (Specific Protocol)

    • Patent: Han, B., et al. (2020).[6] Somatostatin Modulators. US Patent 10,696,689.[6]

    • Source:

    • Relevance: Explicitly details the conversion of the difluoro-nitro precursor to the target aniline via sequential displacement with methoxide and ammonia (See Examples/Intermedi
  • Guide: Urben, P. G. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Troubleshooting

side reactions in the synthesis of 5-Bromo-3-methoxy-2-nitroaniline

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methoxy-2-nitroaniline Executive Summary & Molecule Profile 5-Bromo-3-methoxy-2-nitroaniline is a highly functionalized aromatic intermediate frequently employed...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methoxy-2-nitroaniline

Executive Summary & Molecule Profile

5-Bromo-3-methoxy-2-nitroaniline is a highly functionalized aromatic intermediate frequently employed in the synthesis of kinase inhibitors and somatostatin receptor modulators. Its structural complexity—featuring four contiguous substituents on the benzene ring—presents a significant regiochemical challenge.

  • Core Challenge: The primary synthetic difficulty is achieving the correct regiochemistry. Direct nitration of the aniline precursor typically favors the para-position (4-position), yielding the wrong isomer.

  • Recommended Strategy: A Nucleophilic Aromatic Substitution (SNAr ) sequence starting from 4-bromo-2,6-difluoronitrobenzene . This route leverages the high lability of fluorine atoms ortho to a nitro group to sequentially install the methoxy and amino functionalities with precise regiocontrol.

Strategic Synthesis Analysis

Route A: Direct Nitration (The Common Pitfall)
  • Precursor: 3-Bromo-5-methoxyaniline.

  • Reagents: HNO₃ / H₂SO₄.[1][2][3]

  • Outcome: The amino group (-NH₂) is the strongest directing group. It directs the incoming nitro group primarily to the para-position (Position 4) and ortho-positions (2 and 6).

  • Result: The major product is 5-bromo-3-methoxy-4-nitroaniline (Wrong Isomer). The target 2-nitro isomer is formed in low yields and is difficult to separate from the steric "crowding" between the amine and methoxy groups.

Route B: Sequential SNAr (The Recommended Protocol)
  • Precursor: 4-Bromo-2,6-difluoronitrobenzene.

  • Mechanism: The nitro group activates the ortho-fluorines for displacement. Fluorine is an excellent leaving group in SNAr reactions (Meisenheimer complex stabilization).

  • Step 1: Controlled displacement of one fluorine with methoxide (-OMe).

  • Step 2: Displacement of the second fluorine with ammonia (-NH₂).

  • Result: 100% Regiocontrol.

Visualized Reaction Pathways

SynthesisPathways Start_Nitration Precursor A: 3-Bromo-5-methoxyaniline Wrong_Product Major Product: 5-Bromo-3-methoxy-4-nitroaniline (WRONG ISOMER) Start_Nitration->Wrong_Product HNO3/H2SO4 (Para-direction dominates) Target_Minor Minor Product: 5-Bromo-3-methoxy-2-nitroaniline (Target) Start_Nitration->Target_Minor Steric hindrance at Pos 2 Start_SNAr Precursor B: 4-Bromo-2,6-difluoronitrobenzene Intermediate Intermediate: 4-Bromo-2-fluoro-6-methoxynitrobenzene Start_SNAr->Intermediate 1. NaOMe (1.0 eq) -78°C to 0°C Side_Bis Side Product: 4-Bromo-2,6-dimethoxynitrobenzene (Over-reaction) Start_SNAr->Side_Bis Excess NaOMe or High Temp Target_Final Target Product: 5-Bromo-3-methoxy-2-nitroaniline Intermediate->Target_Final 2. NH3 (aq/gas) Heat

Figure 1: Comparison of the flawed direct nitration route (Red) vs. the controlled SNAr route (Green).

Detailed Experimental Protocol (Route B)

Step 1: Monomethoxylation
  • Reagents: 4-Bromo-2,6-difluoronitrobenzene (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve 4-bromo-2,6-difluoronitrobenzene in anhydrous Methanol. Cool to -10°C .[4]

    • Add NaOMe solution dropwise over 1 hour. Critical: Maintain temperature < 0°C to prevent bis-substitution.

    • Stir at 0°C for 2 hours. Monitor by TLC/HPLC.

    • Quench: Add dilute HCl or Ammonium Chloride solution.

    • Workup: Extract with Ethyl Acetate. The product is 4-Bromo-2-fluoro-6-methoxynitrobenzene .

Step 2: Amination
  • Reagents: Intermediate from Step 1, Ammonium Hydroxide (28% aq) or NH₃ in Methanol.

  • Procedure:

    • Dissolve the intermediate in Ethanol or THF.

    • Add excess Ammonia (5–10 eq).

    • Heat to 60–80°C in a sealed pressure vessel (autoclave) for 4–6 hours.

    • Workup: Cool, concentrate solvent, and precipitate with water.

    • Purification: Recrystallization from Ethanol/Water.[5]

Troubleshooting & Side Reactions Guide

IssueSymptomRoot CauseCorrective Action
Impurity: Bis-methoxy Mass spec shows M+12 (vs target)Excess NaOMe or High Temp in Step 1. The second fluorine was displaced.Strictly control NaOMe stoichiometry (1.0–1.05 eq). Keep Step 1 below 0°C.
Impurity: Phenol Mass spec shows M-14Moisture in reagents. Hydrolysis of the C-F bond by hydroxide (OH⁻) instead of methoxide.Use anhydrous Methanol. Ensure NaOMe is dry/fresh.
Low Yield (Step 2) Starting material remainsIncomplete displacement . Ammonia is a weaker nucleophile than methoxide; requires heat.Increase temperature to 80°C or use a sealed tube to increase pressure.
Wrong Isomer NMR shows para-coupling (J ~9Hz)Wrong Route . You likely used direct nitration of the aniline.Switch to the SNAr route starting from the difluoro-nitro precursor.
Exotherm/Runaway Temperature spikeFast Addition . SNAr reactions on nitro-aromatics are exothermic.Add nucleophiles (NaOMe) slowly. Use efficient cooling.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate and Methanol instead of Sodium Methoxide?

  • Answer: Yes, but the reaction will be slower. NaOMe is a stronger nucleophile and allows the reaction to proceed at lower temperatures (-10°C), which improves regioselectivity and prevents over-reaction.

Q2: Why doesn't the Ammonia displace the Methoxy group in Step 2?

  • Answer: Fluoride is a significantly better leaving group than Methoxide in SNAr reactions due to the high electronegativity of fluorine stabilizing the transition state (Meisenheimer complex). The -OMe group is relatively inert under these specific conditions.

Q3: Is the starting material 4-Bromo-2,6-difluoronitrobenzene commercially available?

  • Answer: Yes, it is a standard building block. Alternatively, it can be synthesized by nitrating 1-bromo-3,5-difluorobenzene, though this nitration also requires careful isomer separation.

Q4: What is the NMR signature of the correct product?

  • Answer:

    • Protons: You should see two meta-coupled aromatic protons (doublets with J ~2 Hz).

    • Shift: The proton between the Br and OMe will differ from the proton between Br and NH₂.

    • Isomer Check: If you see a large coupling constant (J > 8 Hz), you have the 4-nitro isomer (adjacent protons).

References

  • Preparation of 5-bromo-3-methoxy-2-nitroaniline (Intermediate for Somatostatin Modulators).
  • Regioselectivity in the Nitr

    • Context: Explains the directing effects leading to the undesired 4-nitro isomer.
    • Source:Journal of Chemical Research, "Nitr
    • URL:[Link] (General reference for aniline nitration patterns).

  • Nucleophilic Aromatic Substitution (SNAr) on Difluoronitrobenzenes.

    • Context: Methodology for sequential displacement of fluorine
    • Source:Organic Process Research & Development, "Selective SNAr Reactions."
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimization of Coupling Reaction Conditions for 5-Bromo-3-methoxy-2-nitroaniline

Substrate Analysis & Reactivity Profile Before initiating any optimization, it is critical to understand the electronic and steric environment of your substrate. 5-Bromo-3-methoxy-2-nitroaniline presents a unique "push-p...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Analysis & Reactivity Profile

Before initiating any optimization, it is critical to understand the electronic and steric environment of your substrate. 5-Bromo-3-methoxy-2-nitroaniline presents a unique "push-pull" electronic system that dictates catalyst choice.

  • Activation (The "Pull"): The Nitro group (

    
    )  at the C2 position is para to the Bromine at C5. This is a strong electron-withdrawing group (EWG) that significantly activates the C-Br bond for oxidative addition by Palladium(0). Expect oxidative addition to be fast.
    
  • Deactivation/Interference (The "Push"): The Amino group (

    
    )  at C1 is an electron-donating group (EDG). While it is electronically meta to the bromide (less impact), it acts as a competitive Lewis base that can coordinate to the Pd center, potentially poisoning the catalyst or retarding the cycle.
    
  • Sterics: The C5-Br position is relatively unhindered. However, the ortho-nitro group creates a "wall" that may affect the conformation of the final biaryl product (atropisomerism potential if the coupling partner is bulky).

Module 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the most common transformation requested for this scaffold. The primary challenge is preventing the free amine from interfering with the catalytic cycle.

Decision Matrix: To Protect or Not to Protect?

SuzukiDecision Start Start: 5-Bromo-3-methoxy-2-nitroaniline Q1 Is the Boronic Acid unstable or prone to protodeboronation? Start->Q1 Protect Route A: Protection Required (Convert to Acetamide) Q1->Protect Yes (e.g., 2-heterocyclic) Direct Route B: Direct Coupling (Unprotected Amine) Q1->Direct No (e.g., Phenyl/Simple Aryl) CondA Standard Conditions: Pd(dppf)Cl2 (5 mol%) K2CO3, Dioxane/H2O 80°C Protect->CondA CondB High-Activity Conditions: Pd(OAc)2 + SPhos/XPhos K3PO4, Toluene/H2O 100°C Direct->CondB

Figure 1: Decision matrix for selecting the optimal Suzuki-Miyaura strategy based on coupling partner stability.

Frequently Asked Questions (FAQs)

Q: My reaction turns black immediately and yields are <10%. What is happening? A: This "Palladium Black" formation indicates catalyst decomposition. The free amine (


) on your substrate is likely displacing the phosphine ligands on the Pd, leading to unstable species that aggregate.
  • Fix: Switch to a bulky, electron-rich ligand like XPhos or SPhos . These ligands are large enough to prevent the substrate amine from binding to the Pd center. Alternatively, protect the amine as an acetamide (

    
    ) before coupling.
    

Q: I see the product, but also a significant amount of hydrodebrominated byproduct (des-bromo). A: The para-nitro group makes the aryl ring electron-deficient, which accelerates oxidative addition but also makes the Pd-Aryl intermediate prone to protonation if the transmetallation step is slow.

  • Fix:

    • Switch Solvent: Avoid alcohols (MeOH, EtOH) which act as hydride sources. Use anhydrous 1,4-Dioxane or Toluene .[1]

    • Increase Base Strength: Switch from

      
       to 
      
      
      
      . A stronger base accelerates the transmetallation step, reducing the time the Pd-Aryl species sits waiting (and potentially quenching).

Q: Can I use Pd(PPh3)4 (Tetrakis)? A: Not recommended. While cheap, triphenylphosphine is a relatively weak ligand. The electron-deficient nature of your substrate combined with the free amine requires a more robust catalyst system (e.g., Pd(dppf)Cl2 or Pd-dialkylbiaryl phosphines) to ensure turnover.

Module 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling an amine to the C5-position is more challenging because you have a competitive nucleophile (the aniline


) already on the molecule.
Troubleshooting Guide
SymptomDiagnosisSolution
No Reaction (Starting Material Recovered) Catalyst poisoning by substrate

or Nitro group.
Use BrettPhos or RuPhos. These ligands are specifically designed to be bulky and electron-rich, facilitating oxidative addition even in the presence of inhibitory functional groups.
Homocoupling (Azo/Hydrazine formation) Oxidation of the aniline

.
Strict Oxygen Exclusion. Degas solvents thoroughly (sparge with Argon for 20 mins). Ensure the base is not too strong (avoid

if possible; use

).
Regioselectivity Issues Coupling occurring at the wrong site (rare, but possible if other halides exist).The C5-Br is highly activated by the para-nitro group. If selectivity is poor, lower the temperature to 60°C and increase reaction time.

Experimental Protocols (SOPs)

Protocol A: Optimized Suzuki Coupling (Unprotected Amine)

Best for: Robust boronic acids and quick scaffold scanning.

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add:

    • 5-Bromo-3-methoxy-2-nitroaniline (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)[1]

    • Catalyst:

      
       (2 mol%) + SPhos  (4 mol%) (Pre-complexed or added separately).
      
    • Base:

      
       (3.0 equiv, finely ground).
      
  • Solvent: Add Toluene:Water (10:1 ratio) . Concentration should be 0.1 M - 0.2 M.

  • Degassing: Seal the vial and sparge with Argon for 5 minutes.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: High-Fidelity Buchwald-Hartwig

Best for: Coupling secondary amines to the C5 position.

  • Setup: In a glovebox or under strict Schlenk conditions:

    • 5-Bromo-3-methoxy-2-nitroaniline (1.0 equiv)

    • Amine Nucleophile (1.2 equiv)

    • Catalyst: BrettPhos Pd G3 (2–5 mol%). (Pre-catalysts are superior here to ensure active species generation).

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (1.5 equiv - use with caution, may react with nitro).
  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol .

  • Reaction: Heat to 80°C for 12 hours.

  • Note: If the nitro group degrades with alkoxide bases, switch to a weaker base system like

    
     and run at a higher temperature (100°C).
    

Troubleshooting Logic Flow

Use this flowchart to diagnose stalled reactions.

Troubleshooting Issue Problem: Low Yield / Stalled Reaction Check1 Check TLC/LCMS: Is Starting Material (SM) consumed? Issue->Check1 YesConsumed Yes, SM Consumed Check1->YesConsumed NoConsumed No, SM Remains Check1->NoConsumed CheckProd Is Product forming? YesConsumed->CheckProd CheckCat Is Catalyst active? (Did it turn black immediately?) NoConsumed->CheckCat Dehal Result: Hydrodebromination (Mass = SM - Br + H) CheckProd->Dehal Major Peak is M-Br Decomp Result: Complex Mixture/Tar CheckProd->Decomp Many peaks Sol3 Fix: Oxidative Addition failed. Switch to XPhos/BrettPhos. CheckCat->Sol3 Sol1 Fix: Exclude protic solvents. Increase Boronic Acid equiv. Dehal->Sol1 Sol2 Fix: Lower Temp. Check O2 exclusion. Decomp->Sol2

Figure 2: Diagnostic flowchart for troubleshooting reaction failures.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 5-Bromo-2,3-dichloroquinoxaline. BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18789595, 5-Bromo-2-methyl-3-nitroaniline. PubChem.[2][3] Link

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Amination.[4][5] Organic Chemistry Portal. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Link

  • Li, X., et al. (2024).[6][7] Aminative Suzuki–Miyaura coupling. Science. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of Substituted Nitroanilines

Role: Senior Application Scientist Status: Active Subject: Troubleshooting Guide for Regioselectivity, Reactivity, and Safety in Nitroaniline Synthesis Introduction Substituted nitroanilines are critical intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Status: Active Subject: Troubleshooting Guide for Regioselectivity, Reactivity, and Safety in Nitroaniline Synthesis

Introduction

Substituted nitroanilines are critical intermediates in the synthesis of azo dyes, pharmaceuticals (e.g., Linezolid), and agrochemicals.[1] However, their synthesis is fraught with "silent killers": regiochemical scrambling during nitration, stalled nucleophilic aromatic substitutions (SNAr) due to steric/electronic mismatch, and the ever-present risk of thermal runaway.

This guide moves beyond textbook theory to address the specific operational failures encountered at the bench. It is structured as a dynamic troubleshooting interface.

Module 1: Regioselectivity & Nitration Control

The Challenge: Direct nitration of aniline often yields tarry oxidation products or the undesired meta-isomer due to the formation of the anilinium ion under acidic conditions.[2]

Troubleshooting & FAQs

Q: I am targeting para-nitroaniline but consistently isolating significant amounts of the meta-isomer. Why? A: You are likely nitrating the anilinium ion, not the free amine.[2] In strong acid (H₂SO₄/HNO₃), the amino group is protonated (-NH₃⁺), becoming a strong electron-withdrawing group (EWG) and a meta-director.[2]

  • Correction: Employ the Protection-Nitration-Deprotection strategy. Acetylating the amine (acetanilide) prevents protonation and sterically favors para-substitution [1].[2]

Q: My nitration reaction exothermed violently and turned black. What happened? A: This is an oxidative decomposition.[3] The amino group is highly susceptible to oxidation by HNO₃.

  • Correction: Never nitrate free anilines with concentrated HNO₃ without temperature control (<10°C) or protection. For sensitive substrates, consider "nitrate salts" (e.g., urea nitrate) or mild nitrating agents like acetyl nitrate [2].

Visual Workflow: Regioselective Nitration Strategy

NitrationWorkflow start Substituted Aniline (Starting Material) decision Is the Ring Electron Rich? start->decision protect Step 1: Protection (Ac2O / AcOH) Forms Acetanilide decision->protect Yes (Standard) direct Direct Nitration (Risky: Oxidation/Meta-products) decision->direct No (Deactivated) nitrate Step 2: Nitration (HNO3 / H2SO4, <10°C) Directs Ortho/Para protect->nitrate deprotect Step 3: Deprotection (Acid or Base Hydrolysis) Yields Nitroaniline nitrate->deprotect

Figure 1: Decision workflow for ensuring regioselectivity during the nitration of aniline derivatives.

Module 2: Nucleophilic Aromatic Substitution (SNAr)

The Challenge: Synthesizing nitroanilines via SNAr (reacting a halonitrobenzene with an amine) often fails due to poor leaving group ability or steric hindrance.

Troubleshooting & FAQs

Q: My SNAr reaction between 2-chloro-4-nitroaniline and an amine has stalled at 10% conversion after 24 hours. A: The chloride leaving group may not be activated enough, or the nucleophile is too bulky.

  • Diagnostic Check: Are you using a fluoride leaving group?

  • Correction: Switch from the chloro- derivative to the fluoro- derivative (e.g., 1-fluoro-2,4-dinitrobenzene). Fluoride is the fastest leaving group in SNAr due to the high electronegativity stabilizing the Meisenheimer complex intermediate [3].

Q: I cannot use the fluoro-derivative due to cost. How can I force the chloro-substrate to react? A: You need to increase the electrophilicity or the reaction temperature.

  • Protocol Adjustment:

    • Solvent: Switch to high-boiling polar aprotic solvents like DMSO or NMP (Nucleophilic substitution is faster in these than in DMF or THF).

    • Temperature: Push to 120–140°C.

    • Catalyst: Add a phase transfer catalyst (e.g., TBAB) if using inorganic bases like K₂CO₃.

Data: Leaving Group & Solvent Effects in SNAr
FactorParameterRelative Reactivity / Recommendation
Leaving Group F (Fluoro)Fastest (High electronegativity stabilizes intermediate)
NO₂ (Nitro)Fast (Can act as a leaving group in rearrangements)
Cl, Br, ISlow (Rate limiting step is nucleophilic attack)
Solvent DMSO / NMPExcellent (Stabilizes charged transition states)
DMFGood (Watch for decomposition >140°C)
Ethanol/WaterPoor (Hydrogen bonding deactivates nucleophile)

Module 3: The "Unreactive" Substrate (Buchwald-Hartwig)

The Challenge: When SNAr fails because the ring lacks strong electron-withdrawing groups (EWGs) or the position is sterically crowded, traditional heating leads to decomposition.

Troubleshooting & FAQs

Q: I have an electron-neutral aryl halide. SNAr conditions (Base/Heat) yield no product. A: SNAr requires strong EWGs (ortho/para). Without them, the ring repels the nucleophile.

  • Correction: Switch to Buchwald-Hartwig Amination . This Palladium-catalyzed pathway creates C-N bonds regardless of ring electronics [4].

Q: Which catalyst system should I start with for a nitroaniline synthesis? A: Nitro groups can poison certain catalysts.

  • Recommendation: Use Pd(OAc)₂ with Xantphos or BrettPhos . These ligands are robust and prevent catalyst deactivation by the nitro group or the amine product.

Visual Workflow: Synthesis Route Selection

RouteSelection substrate Target Structure: Substituted Nitroaniline check_ewg Are EWGs (NO2, CN) Ortho/Para to Halogen? substrate->check_ewg snar Route A: SNAr (Heat, K2CO3, DMSO) check_ewg->snar Yes (Activated) buchwald Route B: Buchwald-Hartwig (Pd-Cat, NaOtBu, Toluene) check_ewg->buchwald No (Unactivated)

Figure 2: Logic gate for selecting between classical SNAr and Palladium-catalyzed coupling.

Module 4: Safety Protocols (Thermal Hazards)

Critical Warning: Nitroanilines and their precursors (dinitrobenzenes) are energetic materials. They possess high decomposition energies and can undergo "runaway" reactions.

Safety Checklist
  • DSC Screening: Before scaling up (>5g), run a Differential Scanning Calorimetry (DSC) test. If the onset of decomposition is <100°C above your reaction temperature, STOP .

  • Quenching Protocol: In case of a temperature spike during nitration:

    • Do NOT seal the vessel.

    • Do NOT add water rapidly (steam explosion risk).

    • Action: Dump the reaction onto a large excess of crushed ice with vigorous stirring to dissipate heat immediately [5].

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Olah, G. A., et al. (1978). "Nitration with Acetyl Nitrate". Journal of the American Chemical Society. Link

  • Terrier, F. (1982). "Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes". Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination". Angewandte Chemie International Edition. Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Authoritative source on runaway reactions and quenching).

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Characterization Guide for 5-Bromo-3-methoxy-2-nitroaniline

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound Overview: 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0) is a highly functionalized aromatic building block frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Compound Overview: 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as somatostatin modulators . Characterizing this intermediate can be deceptively challenging due to its unique electronic properties—specifically, the interplay between the strongly electron-withdrawing nitro group, the electron-donating methoxy/amino groups, and the heavy bromine atom.

This guide provides field-proven troubleshooting strategies to resolve common analytical bottlenecks encountered during its characterization.

Part 1: Quantitative Data Summary

Before troubleshooting, verify your baseline data against the expected characterization metrics.

Analytical MethodTarget ParameterExpected Value / ObservationDiagnostic Significance
Mass Spectrometry Exact Mass [M+H]⁺m/z 247.1 and 249.1Confirms mono-brominated species via 1:1 isotope ratio.
¹H-NMR (DMSO-d₆) C4 & C6 Protons~7.0 ppm (d, J = 2 Hz), ~7.2 ppm (d, J = 2 Hz)Confirms meta-substitution pattern on the aromatic ring.
¹H-NMR (DMSO-d₆) Methoxy (-OCH₃)~3.98 ppm (s, 3H)Validates the retention of the methoxy ether group.
HPLC (Reversed-Phase) Peak ShapeSymmetry factor 0.9 - 1.2Ensures absence of secondary silanol interactions.
IR Spectroscopy N-H / N-O Stretches~3300-3500 cm⁻¹ / ~1350 & 1530 cm⁻¹Differentiates product from fluoro-nitrobenzene precursors.
Part 2: Troubleshooting FAQs & Causality Analysis
Q1: Why is my LC-MS signal extremely weak or absent in standard ESI+ mode?

The Causality: The basicity of the aniline amino (-NH₂) group is severely attenuated by the strongly electron-withdrawing nitro (-NO₂) group situated at the ortho position. This electronic deactivation prevents efficient protonation under standard acidic Electrospray Ionization (ESI+) conditions, leading to signal suppression. The Fix: Switch your ionization source to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase ion-molecule reactions rather than liquid-phase protonation, making it vastly superior for weakly basic or neutral nitroanilines . Self-Validating Check: When the signal appears, immediately check for the isotopic signature. Bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio. Your mass spectrum must display a distinct doublet at m/z 247.1 and 249.1 of equal intensity. If this doublet is missing, you are looking at background noise or an impurity, not the target compound.

Q2: During HPLC purity checks, my peak exhibits severe tailing. Is the compound degrading on the column?

The Causality: It is rarely degradation. Despite its weak basicity, the molecule possesses multiple highly polar functional groups (amine, nitro, methoxy) that act as strong hydrogen-bond donors and acceptors. These groups interact with unreacted, acidic silanols on the silica backbone of older or poorly end-capped stationary phases via dipole-dipole interactions. The Fix: Transition to a fully end-capped, sterically protected C18 column (e.g., Waters XBridge) and utilize a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA). The TFA acts as an ion-pairing agent and masks residual silanols, forcing the compound to partition based purely on the hydrophobicity of its brominated core.

Q3: In my ¹H-NMR spectrum (run in CDCl₃), the aromatic protons appear as an unresolved multiplet instead of two distinct doublets. Did the SNAr reaction fail?

The Causality: This is a classic case of accidental magnetic equivalence. In non-polar solvents like CDCl₃, the chemical shifts of the C4 and C6 protons can overlap, collapsing the expected meta-coupled doublets (J ~ 2 Hz) into a heavily distorted second-order multiplet. The Fix: Evaporate the CDCl₃ and reconstitute the sample in DMSO-d₆. The strong hydrogen-bonding capability of DMSO interacts with the -NH₂ group, altering the local electronic environment and cleanly separating the C4 and C6 signals into two distinct doublets .

Q4: How do I definitively prove the SNAr synthesis is complete if the starting material (5-bromo-1-fluoro-3-methoxy-2-nitrobenzene) co-elutes with the product on TLC?

The Causality: The nucleophilic aromatic substitution (SNAr) replaces a fluorine atom with an amino group. Because both groups impart similar overall polarity to the highly functionalized ring, chromatographic resolution (TLC/HPLC) can be poor. The Fix: Use ¹⁹F-NMR as a self-validating negative control. The starting material will show a sharp fluorine singlet. The complete disappearance of this ¹⁹F signal is absolute proof of 100% conversion. Alternatively, use IR spectroscopy to confirm the appearance of primary amine N-H stretches at ~3300-3500 cm⁻¹.

Part 3: Standardized Experimental Protocols

Protocol 1: Optimized LC-MS/APCI Workflow for Ortho-Nitroanilines This protocol is designed to force ionization of electronically deactivated anilines while preserving the fragile bromine isotope pattern.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a final working concentration of 10 µg/mL to prevent detector saturation.

  • Mobile Phase Preparation:

    • Channel A: Optima-grade Water + 0.1% Formic Acid.

    • Channel B: Optima-grade Acetonitrile + 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto an end-capped C18 column (50 x 2.1 mm, 1.7 µm particle size). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters (APCI+):

    • Corona discharge current: 4.0 µA.

    • Probe temperature: 400°C.

    • Desolvation gas flow: 600 L/hr.

  • Data Validation: Extract the ion chromatograms (EIC) specifically for m/z 247.1 and 249.1. Integrate both peaks; the protocol is internally validated if the area ratio is between 0.95 and 1.05.

Part 4: Logical Troubleshooting Workflow

TroubleshootingLogic Issue Characterization Issue 5-Bromo-3-methoxy-2-nitroaniline MS_Branch Weak MS Signal or Missing Mass Issue->MS_Branch HPLC_Branch HPLC Peak Tailing or Co-elution Issue->HPLC_Branch NMR_Branch NMR Signal Overlap or Missing NH2 Issue->NMR_Branch MS_Fix Switch to APCI+ or High-Conc. ESI+ MS_Branch->MS_Fix Poor Ionization MS_Check Verify 79Br/81Br Isotope Ratio (1:1) MS_Branch->MS_Check Mass Confirmation HPLC_Fix Use End-Capped C18 + 0.1% TFA Buffer HPLC_Branch->HPLC_Fix Silanol Interaction NMR_Fix Change Solvent to DMSO-d6 Check for Meta-Coupling (J~2Hz) NMR_Branch->NMR_Fix Solvent Exchange

Logical troubleshooting workflow for the characterization of 5-Bromo-3-methoxy-2-nitroaniline.

References
  • Han, S., et al. (2020). Somatostatin modulators and uses thereof. U.S. Patent No. 10,696,689 B2. U.S. Patent and Trademark Office.
  • Karki, S., et al. (2023). Impact of Ambient Vapors on Spectra of 4-Nitroaniline Recorded under Atmospheric Solids Analysis Probe (ASAP) Mass Spectrometric Conditions. Journal of the American Society for Mass Spectrometry, 34(2), 253-261. URL:[Link]

Troubleshooting

Mechanistic Rationale &amp; Standard Operating Procedure (SOP)

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-methoxy-2-nitroaniline Welcome to the Technical Support Center for the synthesis of 5-bromo-3-methoxy-2-nitroaniline , a critical intermediate in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 5-Bromo-3-methoxy-2-nitroaniline

Welcome to the Technical Support Center for the synthesis of 5-bromo-3-methoxy-2-nitroaniline , a critical intermediate in the development of non-peptidic somatostatin receptor agonists[1]. As a Senior Application Scientist, I frequently encounter challenges from process chemists transitioning this specific nucleophilic aromatic substitution (SNAr) from the benchtop to pilot-plant scale.

This guide provides a self-validating protocol, mechanistic insights, and a troubleshooting matrix to ensure high-fidelity scale-up without compromising safety or yield.

The synthesis relies on the SNAr displacement of a fluoride leaving group by ammonia. The starting material, 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene, is highly activated. The nitro group at position 2 exerts a strong electron-withdrawing effect via resonance, stabilizing the anionic Meisenheimer intermediate. Fluorine is the optimal leaving group here; its high electronegativity accelerates the rate-determining addition step of the SNAr mechanism compared to heavier halogens.

Step-by-Step Methodology (Adapted for Scale-Up):

  • Reactor Preparation : Purge a Hastelloy pressure reactor (autoclave) with nitrogen to ensure an inert atmosphere.

  • Reagent Charging : Add 5-bromo-1-fluoro-3-methoxy-2-nitrobenzene (1.0 equivalent, e.g., 500 g, 2.0 mol) to the reactor.

  • Solvent & Nucleophile Addition : Add N-methyl-2-pyrrolidone (NMP) (5 L) followed by 30% aqueous ammonium hydroxide (5 L, ~50 equivalents of NH3). Note: For greener alternatives, DMSO can replace NMP to improve the toxicity profile[2].

  • Reaction Execution : Seal the reactor. Heat the mixture to 50 °C with an overhead stirrer at 250 rpm. Maintain temperature and monitor the internal pressure (typically 3–5 bar) for 48 hours.

  • Workup & Isolation : Cool the reactor to 20 °C. Vent residual ammonia gas through an acid scrubber. Instead of the lab-scale ethyl acetate extraction, slowly transfer the reaction mixture into a vessel containing 15 L of chilled water (5 °C) under vigorous stirring.

  • Filtration : Filter the precipitated yellow solid. Wash the filter cake with cold water (3 x 2 L) to remove residual NMP and ammonium fluoride.

  • Drying : Dry the solid under vacuum at 45 °C to constant weight. Expected yield: >85%.

SNAr_Workflow SM Starting Material 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene Reactor Pressure Reactor (Autoclave) 50°C, 48 hrs, 3-5 bar SM->Reactor Reagents Reagents 30% aq. NH4OH, NMP Reagents->Reactor SNAr Nucleophilic Aromatic Substitution (SNAr) Fluoride Displacement Reactor->SNAr Workup Workup & Isolation Water addition, Crystallization, Filtration SNAr->Workup Product Target Compound 5-Bromo-3-methoxy-2-nitroaniline Yield: >85% Workup->Product

Process workflow for the scaled-up SNAr amination to produce 5-bromo-3-methoxy-2-nitroaniline.

Quantitative Data: Lab vs. Pilot Scale Metrics

When scaling up, the physical chemistry of the system shifts dramatically. The table below summarizes the critical parameter adjustments required to maintain safety and yield.

ParameterLab Scale (20 mmol)Pilot Scale (2.0 mol)Mechanistic / Process Rationale
Vessel Glass round-bottom flaskHastelloy AutoclaveContains NH3 vapor pressure at 50 °C.
Solvent NMP (100 mL)NMP or DMSO (5 L)DMSO offers a better toxicity profile than NMP[2].
Workup EtOAc ExtractionWater PrecipitationAvoids massive solvent volumes and emulsion formation.
Pressure Atmospheric (vented)3 - 5 bar (sealed)Prevents NH3 loss, ensuring pseudo-first-order kinetics.
Yield ~85% (10 g)>85% (>420 g)Direct precipitation minimizes mechanical losses.

Troubleshooting Guides & FAQs

Troubleshooting_Logic Issue Issue Detected Low Yield / Impurities Check1 Check Reactor Pressure Is it < 3 bar? Issue->Check1 Action1 Ammonia Loss Seal reactor, check valves Check1->Action1 Yes Check2 Check HPLC Profile Phenol byproduct present? Check1->Check2 No Action2 Hydrolysis Occurring Reduce water/Use anhydrous NH3 Check2->Action2 Yes Action3 Incomplete Conversion Extend time or increase temp to 60°C Check2->Action3 No

Troubleshooting decision tree for addressing low yield and impurity formation during scale-up.

Q1: We are observing a severe pressure spike (>5 bar) when heating the reaction to 50 °C. How can we mitigate this? A1: The pressure spike is caused by the low solubility of ammonia gas in the aqueous/NMP mixture at elevated temperatures. To mitigate this, ensure your reactor has adequate headspace (at least 30% empty volume). Alternatively, you can use anhydrous ammonia gas pressurized into an anhydrous solvent (like DMSO or THF) instead of 30% aqueous ammonium hydroxide. This reduces the vapor pressure contribution from water and allows for more precise stoichiometric control.

Q2: Our HPLC profile shows a significant impurity at RRT 0.85, identified as 5-bromo-3-methoxy-2-nitrophenol. What is causing this? A2: You are observing competitive hydrolysis. The hydroxide ions in the 30% aqueous ammonium hydroxide are acting as nucleophiles, displacing the fluoride to form the phenol byproduct. This typically occurs if the ammonia concentration drops (e.g., due to a reactor leak) or if the reaction is pushed to higher temperatures (>60 °C) where hydroxide becomes kinetically more competitive. To fix this, ensure the reactor is perfectly sealed, or switch to an anhydrous ammonia source.

Q3: The reaction stalls at 70% conversion after 48 hours. Can we simply increase the temperature to 80 °C to drive it to completion? A3: Do not increase the temperature to 80 °C. While SNAr reactions are temperature-dependent, heating this specific biphasic aqueous system will exponentially increase internal pressure, risking a reactor breach. Furthermore, higher temperatures will accelerate the undesired hydrolysis pathway (see Q2). Instead, address sluggish kinetics by increasing the agitation rate to improve mass transfer between the aqueous ammonia and the organic phase, or extend the reaction time.

Q4: Extracting NMP with ethyl acetate during workup is highly inefficient on a large scale. Are there better isolation methods? A4: Yes. NMP is fully miscible with water, whereas your target aniline is highly hydrophobic. By utilizing a "water crash-out" (direct precipitation) method, you completely bypass the need for liquid-liquid extraction. Slowly add the reaction mixture to a 3x volume of cold water. The 5-bromo-3-methoxy-2-nitroaniline will crystallize out, allowing you to isolate it via simple filtration. This dramatically reduces the E-factor (environmental factor) of your process.

References

  • Somatostatin modulators and uses thereof - Patent US-10696689-B2. Source: PubChem / National Institutes of Health (NIH). URL:[Link]

  • SNAr Reaction in Other Common Molecular Solvents. Source: ACS Green Chemistry Institute Pharmaceutical Roundtable. URL:[Link]

Sources

Optimization

removal of impurities from 5-Bromo-3-methoxy-2-nitroaniline

Technical Support Center: 5-Bromo-3-methoxy-2-nitroaniline Purification Case ID: PUR-5B3M2N-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary 5-Bromo-3-methoxy-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-3-methoxy-2-nitroaniline Purification

Case ID: PUR-5B3M2N-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

5-Bromo-3-methoxy-2-nitroaniline (CAS: 1357466-55-7) is a critical intermediate, often utilized in the synthesis of EGFR inhibitors and other kinase-targeting small molecules. Its synthesis—typically via the nitration of 5-bromo-3-methoxyaniline—inherently generates a complex impurity profile due to the directing effects of the amine (ortho/para), methoxy (ortho/para), and bromine (weak ortho/para) groups.

This guide addresses the removal of the three most persistent impurity classes: regioisomers (positional isomers) , oxidative byproducts (azo/tar) , and unreacted precursors .

Part 1: Diagnostic Troubleshooting

Before initiating purification, you must characterize the "dirt." Use this matrix to identify your specific contamination issue.

SymptomProbable ImpurityDiagnostic Confirmation
Melting point depression (>5°C range) Regioisomers (e.g., 4-nitro or 6-nitro isomers)1H NMR : Check aromatic region. The target (2-nitro) has distinct coupling patterns compared to symmetrical isomers.
Dark brown/Black color or "sticky" solid Oxidative coupling products (Azo compounds) or TarsVisual : Pure nitroanilines are typically bright yellow/orange. Dark colors indicate oxidation. TLC : Baseline streaking.
Incomplete solubility in acid (HCl) Neutral impurities (e.g., dinitro compounds or non-basic precursors)Solubility Test : Dissolve 50mg in 1M HCl. Turbidity indicates non-basic impurities.
High ash content / Residue on ignition Inorganic salts (Sodium nitrate/sulfate)Combustion : Non-volatile residue remains.

Part 2: Purification Decision Matrix

Use the following workflow to determine the optimal purification route for your specific crude profile.

PurificationWorkflow Start Crude 5-Bromo-3-methoxy-2-nitroaniline CheckPurity Analyze Purity (LC-MS / TLC) Start->CheckPurity IsomerIssue Isomer Contamination? CheckPurity->IsomerIssue ColorIssue Dark Color / Oxidation? IsomerIssue->ColorIssue No Recryst Protocol A: Recrystallization (EtOH/H2O) IsomerIssue->Recryst Yes (Major) AcidBase Protocol B: Acid-Base Extraction ColorIssue->AcidBase Yes (Tars) Column Protocol C: Flash Chromatography ColorIssue->Column No (High Purity Req) Final Final QC (>98% Purity) Recryst->Final AcidBase->Recryst Polishing Step Column->Final

Figure 1: Decision matrix for selecting the appropriate purification protocol based on impurity profile.

Part 3: Detailed Purification Protocols

Protocol A: Selective Recrystallization (Removal of Isomers)

Objective: Remove regioisomers (specifically the 4-nitro and 6-nitro analogs) which disrupt the crystal lattice of the target 2-nitro compound. Mechanism: Nitroanilines exhibit significant solubility differentials in aqueous ethanol based on the nitro group's position relative to the amine (hydrogen bonding capability).

  • Solvent Selection: Prepare a mixture of Ethanol (95%) and Deionized Water .

  • Dissolution:

    • Place crude solid in a flask equipped with a reflux condenser.

    • Add Ethanol (approx. 5-7 mL per gram of crude).

    • Heat to reflux (78°C). If solid remains, add ethanol in 1 mL increments until dissolved. Do not add excess solvent.[1][2]

  • The "Cloud Point" Technique:

    • While at reflux, slowly add hot water dropwise until a persistent turbidity (cloudiness) appears.[1]

    • Add just enough hot ethanol (drops) to clear the solution again.[1]

  • Crystallization:

    • Remove from heat and allow to cool to room temperature slowly (over 2 hours). Rapid cooling traps isomers.

    • Once at room temperature, cool in an ice bath (0-5°C) for 1 hour.

  • Filtration:

    • Filter the bright orange/yellow needles.

    • Critical Wash: Wash the cake with a cold 1:1 EtOH:Water mixture. This displaces the mother liquor containing the more soluble isomers [1].

Protocol B: Acid-Base "Swing" Extraction (Removal of Tars)

Objective: Remove non-basic oxidation byproducts (tars) and highly acidic impurities (phenols). Mechanism: The aniline nitrogen is weakly basic. It can be protonated by strong acids to become water-soluble, while neutral tars remain in the organic phase.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction:

    • Extract the organic layer with 2M Hydrochloric Acid (HCl) (3 x 10 mL).

    • Observation: The product (as the hydrochloride salt) will move to the aqueous layer. The organic layer will retain the dark tars and non-basic impurities.

  • Phase Separation:

    • Keep the Aqueous Layer (contains product).

    • Discard the organic layer (contains impurities).

  • Neutralization & Precipitation:

    • Cool the aqueous acidic solution to 0°C.

    • Slowly basify with 2M NaOH or saturated NaHCO3 to pH 8-9.

    • The product will precipitate as a free base.[3]

  • Recovery: Filter the solid or extract back into EtOAc, dry over Na2SO4, and concentrate [2].

Protocol C: Flash Chromatography (High Purity Isolation)

Objective: Separation of close-eluting isomers for analytical standards. Stationary Phase: Silica Gel (230-400 mesh).

ParameterCondition
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate
Gradient 0% to 30% B over 20 column volumes
Loading Solid load (dissolve in DCM, adsorb on silica, evaporate) is recommended to prevent band broadening.
Detection UV at 254 nm (aromatic) and 360 nm (nitroaniline absorbance).

Note: The 2-nitro isomer (target) typically elutes after the non-polar impurities but before the more polar 4-nitro isomer due to intramolecular hydrogen bonding between the amine and ortho-nitro group, which reduces its interaction with the silica [3].

Part 4: Frequently Asked Questions (FAQs)

Q1: My product looks "oily" even after column chromatography. How do I solidify it? A: Nitroanilines can form supersaturated oils.

  • Cause: Trace solvent entrapment or presence of the 6-nitro isomer (which has a lower melting point).

  • Solution: Dissolve the oil in a minimum amount of diethyl ether or toluene, then add "seed" crystals of the pure compound if available. Alternatively, scratch the glass surface of the flask with a spatula while cooling in dry ice/acetone to induce nucleation.

Q2: The NMR shows a small impurity peak doublet at 7.8 ppm. What is it? A: This is likely the 4-nitro isomer (5-bromo-3-methoxy-4-nitroaniline).

  • Reasoning: The target molecule (2-nitro) has protons at positions 4 and 6, which are meta to each other (coupling constant J ~ 2 Hz). The 4-nitro isomer would have protons at 2 and 6, also meta. However, the chemical shift environment differs.[4]

  • Remediation: Recrystallization (Protocol A) is more effective than chromatography for removing this specific isomer due to the lattice disruption caused by the para-nitro group [4].

Q3: Can I use charcoal to remove the color? A: Yes, but with caution.

  • Protocol: Dissolve the compound in boiling ethanol. Add Activated Carbon (5-10 wt%) . Reflux for 15 minutes. Filter hot through a Celite pad.

  • Warning: Nitroanilines can adsorb strongly to carbon, leading to yield loss. Only use this if Protocol B (Acid/Base) failed to improve the color.

Q4: Why is the yield low after Acid-Base extraction? A: The basicity of 5-bromo-3-methoxy-2-nitroaniline is significantly reduced by the electron-withdrawing nitro and bromo groups.

  • Issue: 2M HCl might not fully protonate the amine to form the water-soluble salt, leaving some product in the organic waste layer.

  • Correction: Use a stronger acid concentration (e.g., 4M or 6M HCl) or increase the volume of the aqueous extraction phase. Always check the "waste" organic layer by TLC before discarding to ensure no product remains.

References

  • BenchChem Technical Support . Application Notes and Protocols for the Purification of Nitroaniline Derivatives by Recrystallization. Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • European Pharmaceutical Review . Separation and purification applications for mutagenic impurities. (Discusses chromatographic behavior of bromo-nitroanilines). Link.

  • Google Patents . Process for preparing nitroaniline derivatives (US5466871A). (Details on isomer solubility differences). Link.

Sources

Troubleshooting

Technical Support Center: 5-Bromo-3-methoxy-2-nitroaniline Stability &amp; Handling

The following technical support guide addresses the stability, handling, and troubleshooting of 5-Bromo-3-methoxy-2-nitroaniline (CAS 2090955-25-0). This guide is designed for researchers using this compound as an interm...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability, handling, and troubleshooting of 5-Bromo-3-methoxy-2-nitroaniline (CAS 2090955-25-0). This guide is designed for researchers using this compound as an intermediate in the synthesis of heterocycles (e.g., benzimidazoles, quinoxalines) or kinase inhibitors.[1][2][3]

Executive Summary

5-Bromo-3-methoxy-2-nitroaniline is a highly functionalized aromatic intermediate. Its stability is governed by the electronic interplay between the electron-withdrawing nitro group and the electron-donating amino and methoxy groups.[4]

  • Critical Vulnerability: The bromine atom at position 5 is para to the nitro group at position 2.[3] This activation renders the bromine susceptible to Nucleophilic Aromatic Substitution (SNAr) under basic conditions.[1][3]

  • Secondary Risk: Like most nitroanilines, the compound is photosensitive and prone to oxidative degradation upon light exposure.[1][3]

  • Handling Priority: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C. Avoid protic basic solvents (e.g., MeOH/NaOH) unless reaction is intended.

Module 1: Chemical Stability & Reactivity Profile
1.1 The "Activated Bromine" Hazard (SNAr)

The most overlooked stability issue is the lability of the C5-Bromine.[3]

  • Mechanism: The nitro group (C2) exerts a strong electron-withdrawing effect para to the bromine (C5).[3] This lowers the energy barrier for nucleophilic attack at C5, allowing the displacement of bromine by nucleophiles (OH⁻, RO⁻, R-NH₂).[1][2]

  • Symptom: Unexplained loss of starting material in basic alcoholic solvents; appearance of "des-bromo" or "alkoxy" impurities in LC-MS.[3]

1.2 Photolytic Degradation

Nitroanilines are chromophores that absorb UV-Vis light, leading to excited triplet states.[3]

  • Mechanism: Excitation leads to radical formation, resulting in azo-coupling (dimerization) or oxidation of the amine to nitroso species.[3]

  • Symptom: Sample turns from bright yellow/orange to dark brown or black on the surface.[3]

1.3 Ortho-Effect & Demethylation

The methoxy group (C3) is ortho to the nitro group (C2).[3]

  • Risk: While generally stable, strong Lewis acids (e.g., BBr₃, AlCl₃) used in subsequent steps can coordinate with the nitro oxygen and facilitate demethylation of the neighboring methoxy group via a "buttressing effect."[1][2][3]

Module 2: Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation routes users must mitigate.

DegradationPathways Start 5-Bromo-3-methoxy- 2-nitroaniline (Intact) Light UV/Visible Light Start->Light Base Nucleophiles (OH-, OMe-, R-NH2) Start->Base Reductant Trace Metals/Reductants (Fe, Zn impurities) Start->Reductant Prod_Photo Azo Dimers / Oxidized Tars (Black Solid) Light->Prod_Photo Radical Coupling Prod_SnAr 5-Alkoxy/Hydroxy Analogs (Br Displaced) Base->Prod_SnAr SNAr (Activated by p-NO2) Prod_Red Diamines or Hydroxylamines Reductant->Prod_Red Nitro Reduction

Figure 1: Primary degradation pathways.[1][3] The SNAr pathway (red) is the most common cause of yield loss in synthesis.

Module 3: Troubleshooting Guide (Q&A)
Scenario A: "My sample has turned black after sitting on the bench for 2 days."

Diagnosis: Photochemical decomposition.[3] Technical Explanation: Nitroanilines have low ionization potentials.[3] Ambient light excites the nitro-aromatic system, generating radical cations that polymerize into "aniline black" type tars.[3] Corrective Action:

  • Purification: Dissolve in EtOAc, filter through a short silica plug to remove polar tars, and recrystallize (EtOH/Water).

  • Prevention: Wrap all storage vials in aluminum foil. Use amber glassware for reactions lasting >4 hours.[1][3]

Scenario B: "LC-MS shows a new peak M-78 mass units lower than expected during reaction in Methanol."

Diagnosis: Displacement of Bromine by Methoxide (SNAr).[3] Technical Explanation:

  • Expected Mass (Br isotope pattern): ~246/248.[1][3]

  • Observed Mass: ~198 (Loss of Br [79/81] + Gain of OMe [31]).[3]

  • Cause: If you used a base (e.g., K₂CO₃, NaOH) in Methanol, the methoxide ion attacked C5, displacing the bromine activated by the para-nitro group.[2] Corrective Action:

  • Switch Solvents: Use non-nucleophilic polar aprotic solvents (DMF, DMSO, Acetonitrile) or bulky alcohols (t-Amyl alcohol) if protic solvent is required.[1][3]

  • Lower Temperature: SNAr rates drop significantly below 0°C.[3]

Scenario C: "I see multiple spots on TLC during the reduction of the nitro group."

Diagnosis: Partial reduction intermediates (Nitroso/Hydroxylamine).[3] Technical Explanation: The reduction of 2-nitroaniline derivatives to 1,2-diamines often stalls at the hydroxylamine stage (R-NH-OH) or forms hydrazo dimers if the metal catalyst is poisoned or pH is incorrect. Protocol Adjustment:

  • Recommended Method: Iron powder (5 equiv) + NH₄Cl (5 equiv) in EtOH/Water (5:1) at 80°C [1]. This provides a buffered protic environment that drives reduction to completion while minimizing dehalogenation.[3]

  • Avoid: Catalytic hydrogenation (Pd/C, H₂) if possible, as it frequently causes hydrodebromination (cleaving the C-Br bond) before reducing the nitro group.[3]

Module 4: Storage & Handling Specifications
ParameterSpecificationRationale
Storage Temp 2°C to 8°C Retards thermal oxidation and slow hydrolysis.
Atmosphere Argon or Nitrogen Prevents aerobic oxidation of the aniline amine.[3]
Container Amber Glass Blocks UV radiation (critical for nitroanilines).[3]
Solvent Compatibility Excellent: DCM, EtOAc, DMSOPoor: MeOH + Base, Acetone + BaseAvoids nucleophilic attack on C-Br bond.[2][3]
Shelf Life 12 Months If stored strictly under inert gas/cold.[3]
Module 5: Analytical Purity Check (Self-Validating Protocol)

Use this workflow to validate the integrity of your batch before starting a synthesis.

PurityCheck Start Start: Raw Material Check Visual Visual Inspection: Is it Bright Yellow/Orange? Start->Visual ColorFail Dark/Black? Recrystallize immediately. Visual->ColorFail No LCMS LC-MS Analysis (ESI+, MeOH/Water/Formic Acid) Visual->LCMS Yes MassCheck Check Isotope Pattern: Equal intensity doublet? (Br-79 / Br-81) LCMS->MassCheck Impurity1 Single Peak (M+H)? Des-bromo impurity absent? MassCheck->Impurity1 Yes Fail FAIL: Check for Hydrolysis (M-Br+OH) or Reduction (M-O2+H2) MassCheck->Fail No (Bromine lost) Pass PASS: Proceed to Synthesis Impurity1->Pass Yes Impurity1->Fail No

Figure 2: Quality Control Decision Tree. Note that the bromine isotope pattern (1:1 doublet) is the primary marker for chemical integrity.

References
  • Reduction Protocol: Han, F., et al. (2020).[3][5] Compounds for treatment of conditions associated with somatostatin activity. U.S. Patent No.[3][5] 10,696,689.[1][3][5] Washington, DC: U.S. Patent and Trademark Office.[1][2][3] (Describes reduction of 5-bromo-3-methoxy-2-nitroaniline using Fe/NH₄Cl). Link

  • General Stability of Nitroanilines: Shine, H. J. (1967).[1][3] The Aromatic Diazo Compounds. In Aromatic Rearrangements (pp. 120-125).[3] Elsevier.[1][3] (Mechanisms of photodegradation).

  • Nucleophilic Substitution (SNAr) Principles: Bunnett, J. F., & Zahler, R. E. (1951).[1][3] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[2][3] Link (Foundational text on activation of halogens by para-nitro groups).[3]

Sources

Reference Data & Comparative Studies

Validation

comparing isomers of bromo-methoxy-nitroaniline in synthesis

An in-depth comparative analysis of polysubstituted aniline isomers reveals how subtle shifts in functional group topology dictate entirely divergent synthetic pathways and therapeutic applications. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of polysubstituted aniline isomers reveals how subtle shifts in functional group topology dictate entirely divergent synthetic pathways and therapeutic applications. As a Senior Application Scientist, I frequently evaluate these building blocks. The isomers of bromo-methoxy-nitroaniline are particularly fascinating: the precise spatial arrangement of the electron-donating methoxy group, the electron-withdrawing nitro group, and the sterically demanding bromine atom creates highly specific electronic and steric microenvironments.

This guide objectively compares three critical isomers—4-Bromo-2-methoxy-5-nitroaniline (Isomer A) , 4-Bromo-5-methoxy-2-nitroaniline (Isomer B) , and 2-Bromo-4-methoxy-5-nitroaniline (Isomer C) —detailing the causality behind their experimental utility, supporting data, and self-validating protocols.

Mechanistic Divergence: The "Why" Behind the Chemistry

The utility of these isomers in advanced drug development is not arbitrary; it is governed by strict regiochemical rules:

  • Isomer A (5-NO₂, 4-Br): The para-relationship between the bromine and the nitro group activates the bromine for selective cross-coupling (e.g., Suzuki-Miyaura)[1]. This makes it an ideal core for extending linear kinase inhibitors[2].

  • Isomer B (2-NO₂, 4-Br): The nitro group is positioned exactly ortho to the primary amine. Upon reduction, this yields an ortho-phenylenediamine—a privileged bis-nucleophile primed for cyclization into benzimidazole cores[3].

  • Isomer C (2-Br, 5-NO₂): The bulky bromine atom sits directly ortho to the amine. When acylated, the severe steric clash forces the amide bond out of the aromatic plane, pre-organizing the molecule for complex intramolecular cyclizations into 7-membered azepine rings[4].

Comparative Data & Performance Metrics

To objectively evaluate these building blocks, we must look at their downstream performance and reaction efficiencies.

Table 1: Isomer Profiles and Therapeutic Applications

IsomerCAS NumberStructural MotifPrimary Drug TargetDownstream Application
Isomer A 1421371-97-25-NO₂ para to MethoxyEGFR / ALK KinasesNSCLC Therapeutics[2]
Isomer B 173312-36-22-NO₂ ortho to AmineDNA Gyrase / Topo IVBroad-Spectrum Antibacterials[3]
Isomer C N/A2-Br ortho to AmineAzepine Fused RingsCNS / Oncology (Patented)[5]

Table 2: Experimental Yields and Causality of Selectivity

IsomerKey ReactionReagentsYieldCausality of Selectivity
Isomer A Regioselective NitrationKNO₃, H₂SO₄, 0 °C72.0%Protonated amine acts as a meta-director; methoxy dictates para-nitration[1].
Isomer B Nitro ReductionFe, NH₄Cl, EtOH/H₂O>85%Mild reduction preserves the aryl bromide for late-stage functionalization[3].
Isomer C N-AcylationAcCl, TEA, DCM, 0 °C83.9%Ortho-bromo steric bulk pre-organizes the amide conformation for cyclization[4].

Visualizing the Synthetic Workflows

Workflow Start Bromo-Methoxy-Nitroaniline Isomers IsoA Isomer A 4-Bromo-2-methoxy-5-nitroaniline Start->IsoA IsoB Isomer B 4-Bromo-5-methoxy-2-nitroaniline Start->IsoB IsoC Isomer C 2-Bromo-4-methoxy-5-nitroaniline Start->IsoC StepA1 Suzuki Coupling (4-Pyridineboronic acid) IsoA->StepA1 StepB1 Nitro Reduction & Urea Cyclization IsoB->StepB1 StepC1 Amidation & Intramolecular Cyclization IsoC->StepC1 StepA2 Dual EGFR/ALK Kinase Inhibitor StepA1->StepA2 StepB2 Benzimidazole Urea (DNA Gyrase Inhibitor) StepB1->StepB2 StepC2 Azepine-Fused Ring Compounds StepC1->StepC2

Divergent synthetic workflows for bromo-methoxy-nitroaniline isomers in drug development.

Isomer Deep-Dives & Self-Validating Protocols

Isomer A: 4-Bromo-2-methoxy-5-nitroaniline

Application: Synthesis of dual-target EGFR/ALK kinase inhibitors for Non-Small Cell Lung Cancer (NSCLC)[2]. Causality: In strongly acidic conditions, the amino group of the starting material (4-bromo-2-methoxyaniline) is protonated to an ammonium ion (-NH₃⁺), converting it into a deactivating meta-director. Consequently, regioselectivity is entirely dictated by the strongly activating methoxy group, forcing nitration exclusively to the para position (position 5)[1].

Protocol 1: Regioselective Nitration

  • Preparation: Dissolve KNO₃ (2.3 mmol) in conc. H₂SO₄ (3.5 mL) and cool to 0 °C for 10 min[1].

  • Addition: Slowly add 4-bromo-2-methoxyaniline (2.0 mmol)[1]. Self-Validation Check: The reaction must be strictly maintained at 0 °C. Exothermic spikes indicate oxidative degradation rather than controlled nitration.

  • Reaction: Stir violently for 5 min at 0 °C[1].

  • Isolation: Quench over crushed ice and carefully basify with 6 N NaOH to pH 8. Filter the resulting suspension to yield Isomer A as a yellow solid (72% yield)[1].

Pathway Drug Isomer A Derivative (Compound 9j) EGFR EGFR (L858R/T790M) Drug->EGFR Inhibits ALK EML4-ALK Fusion Drug->ALK Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / ERK Pathway EGFR->MAPK ALK->PI3K ALK->MAPK Apoptosis Cell Apoptosis (NSCLC) PI3K->Apoptosis MAPK->Apoptosis

Dual inhibition of EGFR and ALK signaling pathways by Isomer A-derived compounds.

Isomer B: 4-Bromo-5-methoxy-2-nitroaniline

Application: Synthesis of benzimidazole urea inhibitors targeting bacterial DNA Gyrase and Topoisomerase IV[3]. Causality: The 1,2-relationship between the nitro and amine groups is exploited via mild reduction. Using Iron/NH₄Cl instead of aggressive Pd/C hydrogenation ensures the nitro group reduces to a diamine without triggering premature hydrodehalogenation of the crucial bromine atom[6]. This diamine is then reacted with a carbonyl equivalent to form the benzimidazole core.

Protocol 2: Mild Nitro Reduction

  • Preparation: Suspend Isomer B (5.0 mmol) and Iron powder (25.0 mmol) in EtOH/H₂O (4:1, 25 mL).

  • Activation: Add NH₄Cl (5.0 mmol) as a gentle proton source. Self-Validation Check: The evolution of mild heat without hydrogen gas generation confirms a controlled electron-transfer reduction.

  • Reaction: Reflux for 2 hours until TLC confirms complete consumption.

  • Isolation: Filter hot through a Celite pad to remove iron oxides, concentrate, and extract with EtOAc to yield the ortho-phenylenediamine intermediate.

Isomer C: 2-Bromo-4-methoxy-5-nitroaniline

Application: Precursor for imidazo-oxazepine fused ring compounds[4]. Causality: The free amine is highly nucleophilic. However, the bulky ortho-bromo group induces a severe steric clash upon acylation. This forces the resulting acetamide out of coplanarity, which drastically lowers the entropic barrier for subsequent intramolecular cyclizations, making it an ideal precursor for 7-membered azepine rings[5].

Protocol 3: Sterically-Driven Amidation

  • Preparation: Dissolve Isomer C (4.07 mmol) and triethylamine (7.32 mmol) in anhydrous DCM (20 mL) and cool to 0 °C[4].

  • Addition: Dropwise add acetyl chloride (6.70 mmol)[4]. Self-Validation Check: The immediate formation of white fumes (TEA-HCl salt) confirms the activation of the acylating agent.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight[4].

  • Isolation: Dilute with DCM, wash sequentially with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the acetamide intermediate (83.9% yield)[4].

References

  • Fan, Y., Li, W., Nie, W., Yao, H., Ren, Y., Wang, M., Nie, H., Gu, C., Liu, J., & An, B. "Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer." Molecules, 2023, 28(5), 2006. URL:[Link]

  • Charifson, P. S., et al. "Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships." Journal of Medicinal Chemistry, 2008, 51(17), 5243-5263. URL:[Link]

  • Yan, X., et al. "Azepine-type fused ring compound and pharmaceutical use thereof." WIPO (PCT), WO2022237890A1, 2022.

Sources

Comparative

Strategic Alternatives to 5-Bromo-3-methoxy-2-nitroaniline: A Comparative Guide

The following guide provides a technical analysis of alternatives to 5-Bromo-3-methoxy-2-nitroaniline , focusing on synthetic feasibility, functional equivalents, and experimental protocols for drug discovery application...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of alternatives to 5-Bromo-3-methoxy-2-nitroaniline , focusing on synthetic feasibility, functional equivalents, and experimental protocols for drug discovery applications.

Executive Summary: The "Linchpin" Problem

5-Bromo-3-methoxy-2-nitroaniline is a critical scaffold intermediate, particularly for synthesizing 4,6-disubstituted benzimidazoles, quinoxalines, and kinase inhibitors (e.g., EGFR targets). Its structure offers three orthogonal handles:

  • 5-Bromo: Cross-coupling (Suzuki/Buchwald) handle.

  • 3-Methoxy: Electron-donating group (EDG) for solubility and H-bond acceptance.

  • 2-Nitro/1-Amino: Precursor to 1,2-diamines for heterocycle fusion.

The Challenge: Direct synthesis of this specific isomer is plagued by regioselectivity issues. Nitration of 3-bromo-5-methoxyaniline often yields the 4-nitro or 6-nitro isomers due to the directing effects of the amino and methoxy groups, making the 2-nitro target expensive and difficult to scale.

The Solution: This guide presents three strategic alternatives:

  • The Process Superior: 5-Bromo-2-methoxy-3-nitropyridine (Better synthesis, higher solubility).

  • The Bioisostere: 5-Bromo-3-fluoro-2-nitroaniline (Metabolic stability, similar sterics).

  • The Regio-Control Route: SNAr Synthesis Strategy (Avoids direct nitration).

Comparative Analysis of Alternatives

The following table contrasts the target reagent with its primary alternatives based on synthetic accessibility, electronic properties, and application suitability.

FeatureTarget Reagent Alternative A (Pyridine) Alternative B (Fluoro)
Compound Name 5-Bromo-3-methoxy-2-nitroaniline 5-Bromo-2-methoxy-3-nitropyridine 5-Bromo-3-fluoro-2-nitroaniline
Structure Benzene corePyridine core (Bioisostere)Benzene core (F vs OMe)
LogP (Est.) ~2.1~1.5 (Improved Solubility)~2.3 (More Lipophilic)
Electronic Nature Electron-Rich (Aniline)Electron-Deficient (Pyridine)Electron-Withdrawing (F)
Synthetic Access Difficult (Regio-scrambling)Excellent (SNAr from 2-Cl precursor)Good (Commercial availability)
Primary Use Benzimidazole/Indole synthesisKinase Inhibitor ScaffoldsMetabolic Stability Studies
Cost Efficiency Low (High purification costs)High (Scalable)Medium
Decision Logic: Which to Choose?
  • Choose Alternative A (Pyridine) if you are in early-stage discovery and need to improve solubility or avoid the regioselectivity nightmare of the benzene series. The pyridine nitrogen adds polarity and often improves pharmacokinetic (PK) profiles.

  • Choose Alternative B (Fluoro) if you need to maintain the carbocyclic core but require metabolic stability (blocking metabolic hot-spots) or if the methoxy group is causing steric clashes.

Visualization: Synthetic Divergence & Strategy

The diagram below illustrates how to access the desired pharmacological core (e.g., Benzimidazole) using the alternatives, bypassing the problematic direct nitration route.

G cluster_0 Problematic Route cluster_1 Recommended Alternative A (Pyridine) cluster_2 Downstream Application 3-Bromo-5-methoxyaniline 3-Bromo-5-methoxyaniline Target: 5-Br-3-OMe-2-NO2-Aniline Target: 5-Br-3-OMe-2-NO2-Aniline 3-Bromo-5-methoxyaniline->Target: 5-Br-3-OMe-2-NO2-Aniline Nitration (Low Yield) Isomer By-products Isomer By-products 3-Bromo-5-methoxyaniline->Isomer By-products Diamine Intermediate Diamine Intermediate Target: 5-Br-3-OMe-2-NO2-Aniline->Diamine Intermediate Reduction 5-Bromo-2-chloro-3-nitropyridine 5-Bromo-2-chloro-3-nitropyridine Alt A: 5-Br-2-OMe-3-NO2-Pyridine Alt A: 5-Br-2-OMe-3-NO2-Pyridine 5-Bromo-2-chloro-3-nitropyridine->Alt A: 5-Br-2-OMe-3-NO2-Pyridine SNAr (NaOMe) Alt A: 5-Br-2-OMe-3-NO2-Pyridine->Diamine Intermediate Reduction (Fe/AcOH) Final Scaffold (Benzimidazole) Final Scaffold (Benzimidazole) Diamine Intermediate->Final Scaffold (Benzimidazole) Cyclization (R-CHO)

Caption: Strategic pathways comparing the low-yield nitration route (Red) with the high-yield SNAr pyridine route (Green) to access the same downstream biological scaffolds.

Experimental Protocols

Protocol A: Synthesis of Alternative A (Pyridine Analog)

Reaction: Nucleophilic Aromatic Substitution (SNAr) Objective: High-yield synthesis of 5-bromo-2-methoxy-3-nitropyridine. Why this works: The 2-position of the pyridine ring is highly activated for nucleophilic attack by the adjacent nitro group and the ring nitrogen, allowing for clean substitution without regio-isomer formation.

Materials:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.1 equiv)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 5-bromo-2-chloro-3-nitropyridine (10.0 g, 42 mmol) and anhydrous methanol (100 mL). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dropwise add the Sodium Methoxide solution (9.5 mL, 46 mmol) over 20 minutes. Maintain internal temperature < 5 °C to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material should be consumed quantitatively.

  • Workup: Pour the reaction mixture into ice-cold water (300 mL). A pale yellow precipitate will form immediately.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 50 mL) to remove residual salts.

  • Drying: Dry the solid under vacuum at 45 °C for 12 hours.

  • Yield: Expected yield is 95-98% . Product is typically pure enough (>98%) for the next step without chromatography.

Protocol B: General Benzimidazole Cyclization

Reaction: Reductive Cyclization Objective: Converting the nitro-amine (or nitro-pyridine) into a functional drug core.

Materials:

  • Nitro-amine precursor (from Protocol A or commercial source)

  • Iron powder (5.0 equiv)

  • Ammonium Chloride (5.0 equiv)

  • Ethanol/Water (4:1 ratio)

  • Aldehyde (R-CHO) for cyclization (1.1 equiv)

Step-by-Step Methodology:

  • Reduction: Dissolve the nitro-amine (1.0 mmol) in EtOH/H2O (10 mL). Add Iron powder and NH4Cl. Heat to reflux (80 °C) for 1 hour. The yellow nitro compound will turn into a colorless/dark diamine.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash with hot ethanol.

  • Cyclization (One-Pot): To the filtrate (containing the fresh diamine), add the desired Aldehyde (1.1 mmol) and a catalytic amount of p-Benzoquinone (oxidant) or simply stir in open air if using Sodium Metabisulfite (Na2S2O5) mediated cyclization.

  • Purification: Evaporate solvent and purify via flash column chromatography (DCM/MeOH gradient).

Technical Insights & Troubleshooting

Regioselectivity in "Build-Your-Own" Synthesis

If you must synthesize the exact 5-Bromo-3-methoxy-2-nitroaniline (benzene core) and cannot use the pyridine alternative:

  • Do NOT nitrate 3-methoxy-2-nitroaniline; you will get the 4-bromo or 6-bromo product.

  • Do NOT nitrate 3-bromo-5-methoxyaniline directly with mixed acid; you will get a mixture of 2-nitro (target), 4-nitro, and 6-nitro isomers, requiring difficult HPLC separation.

  • Recommended Route: Use 1,3-Dibromo-5-methoxybenzene . Perform nitration to get 1,3-dibromo-5-methoxy-2-nitrobenzene, followed by a selective mono-amination (Buchwald or high-pressure NH3) to install the amine. This is chemically challenging but regiochemically more predictable.

Solubility Profile

The Pyridine Alternative (Alt A) offers a significant advantage in library synthesis. The pyridine nitrogen can be protonated, allowing for easier purification of downstream products via Reverse Phase (Prep-HPLC) methods, whereas the highly lipophilic benzene analogs often precipitate uncontrollably or streak on silica columns.

Safety Note

Nitroanilines are potent methemoglobinemia inducing agents. All protocols involving 5-Bromo-3-methoxy-2-nitroaniline or its analogs should be conducted in a fume hood with double-gloving (Nitrile).

References

  • Synthesis of Pyridine Analogs

    • Title: Synthesis of 5-bromo-2-methoxy-3-nitropyridine via SNAr.
    • Source: ChemicalBook / Patent Liter
    • URL:

  • Benzimidazole Cyclization Methodologies

    • Title: Recent achievements in the synthesis of benzimidazole derivatives.[1][2]

    • Source:Arabian Journal of Chemistry / PMC.
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Deactivated Anilines

    • Title: The first Pd-catalyzed Buchwald–Hartwig aminations
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Commercial Availability of Fluoro-Analogs: Title: 5-Bromo-3-fluoro-2-nitroaniline Product Page. Source: BLD Pharm.

Sources

Validation

validation of the structure of 5-Bromo-3-methoxy-2-nitroaniline

An In-Depth Technical Guide to the Structural Validation of 5-Bromo-3-methoxy-2-nitroaniline Part 1: Executive Summary & Strategic Importance In the synthesis of complex pharmaceutical intermediates, particularly kinase...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of 5-Bromo-3-methoxy-2-nitroaniline

Part 1: Executive Summary & Strategic Importance

In the synthesis of complex pharmaceutical intermediates, particularly kinase inhibitors and heterocyclic dyes, 5-Bromo-3-methoxy-2-nitroaniline represents a critical scaffold. Its structural integrity—specifically the regiochemistry of the nitro group relative to the amino and methoxy substituents—is the linchpin of downstream efficacy.

The primary challenge in validating this molecule is distinguishing it from its thermodynamically competitive regioisomers, such as 5-bromo-3-methoxy-4-nitroaniline or 5-bromo-3-methoxy-6-nitroaniline . Standard LC-MS confirms the molecular weight and bromine isotope pattern but fails to definitively assign the position of the nitro group.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) , X-Ray Crystallography (XRD) , and Vibrational Spectroscopy (IR/Raman) in validating this specific structure. It establishes a self-validating protocol relying on NOE (Nuclear Overhauser Effect) as the most efficient "Gold Standard" for routine analysis, while reserving XRD for absolute confirmation.

Part 2: Structural Analysis & Isomer Differentiation Logic

To validate 5-Bromo-3-methoxy-2-nitroaniline, one must prove the specific arrangement of substituents on the benzene ring.

The Target Structure (2-Nitro Isomer):

  • Position 1:

    
    
    
  • Position 2:

    
     (The critical assignment)
    
  • Position 3:

    
    
    
  • Position 5:

    
    
    
  • Protons: Located at positions 4 and 6.

The "Missing Proton" Hypothesis: The most distinct feature of the 2-nitro isomer is the absence of a proton between the amino and methoxy groups .

  • In the 4-nitro and 6-nitro isomers, the C2 position retains a proton (

    
    ). This proton would be spatially proximal to both the 
    
    
    
    and
    
    
    groups.
  • In the Target (2-nitro) isomer, C2 is occupied by the nitro group. The remaining protons (

    
     and 
    
    
    
    ) are isolated from simultaneous contact with both donor groups.

This spatial reality dictates our validation strategy.

Visualization: Isomer Differentiation Logic

IsomerLogic Start Unknown Isomer (MW 247, Br Pattern Confirmed) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Coupling Coupling Constant (J) H_NMR->Coupling Meta Meta Coupling (J ≈ 1.5 - 2.5 Hz) Coupling->Meta Observed Ortho Ortho Coupling (J ≈ 8.0 Hz) Coupling->Ortho If Observed (Wrong Scaffold) NOE_Exp 1D NOE / 2D NOESY Experiment (Irradiate OMe & NH2) Meta->NOE_Exp Decision1 Does a single proton show NOE to BOTH NH2 and OMe? NOE_Exp->Decision1 Result_Target VALIDATED: 5-Bromo-3-methoxy-2-nitroaniline (No H between NH2/OMe) Decision1->Result_Target NO (H2 blocked by NO2) Result_Iso REJECTED: Isomer (4-nitro or 6-nitro) (H2 present between groups) Decision1->Result_Iso YES (H2 exists)

Figure 1: Decision tree for distinguishing the target regioisomer using NMR logic.

Part 3: Comparative Analysis of Validation Methods

The following table compares analytical techniques based on their ability to resolve the specific regiochemical challenge of this molecule.

Feature1H NMR (1D + NOESY) Single Crystal XRD Mass Spectrometry (HRMS) IR Spectroscopy
Primary Role Routine Validation Absolute Confirmation Formula Verification Functional Group Check
Regio-Specificity High (via NOE)AbsoluteLow (Fragmentation is ambiguous)Low (Fingerprint region difficult)
Sample Requirement ~10 mg (Dissolved)Single Crystal (Solid)<1 mg~5 mg (Solid)
Turnaround Time < 1 HourDays to Weeks< 30 Minutes< 15 Minutes
Cost Efficiency HighLowHighVery High
Limit of Detection > 1% ImpurityN/A (Single Molecule)ppm levels> 5% Impurity
Verdict Recommended Daily Driver Reference Standard Only Necessary Pre-requisite QC Screening Only

Part 4: Detailed Experimental Protocols

Protocol A: The "Self-Validating" NMR Workflow

Rationale: This protocol uses the spatial proximity of protons to functional groups to confirm the structure without needing a reference standard.

Equipment: 400 MHz (or higher) NMR Spectrometer. Solvent: DMSO-d6 (Preferred for resolution of labile


 protons) or 

.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the sample in 0.6 mL of DMSO-d6. Ensure the solution is clear to prevent line broadening.

  • 1D Proton Acquisition:

    • Acquire a standard proton spectrum (16 scans).

    • Checkpoint 1 (Integration): Verify proton count.

      • 
         ppm (3H, singlet, 
        
        
        
        ).
      • 
         ppm (2H, broad/exchangeable, 
        
        
        
        ).
      • 
         ppm (2H, distinct aromatic signals, 
        
        
        
        and
        
        
        ).
    • Checkpoint 2 (Coupling): Measure the

      
      -coupling between the two aromatic protons.
      
      • Target Requirement:

        
         (Meta coupling).
        
      • Note: If

        
        , the structure is incorrect (protons are ortho).
        
  • NOE Experiment (The Validator):

    • Run a 1D Selective NOE or 2D NOESY.

    • Irradiation A: Select the Methoxy peak (

      
       ppm).
      
      • Expected Response: Enhancement of one aromatic proton (

        
        ).
        
    • Irradiation B: Select the Amino peak (

      
       ppm).
      
      • Expected Response: Enhancement of the other aromatic proton (

        
        ).
        
    • Crucial Negative Result: Ensure there is NO cross-peak or enhancement where a single aromatic proton responds to both irradiations. (This would indicate the presence of

      
      , meaning the nitro group is NOT at position 2).
      
Protocol B: X-Ray Crystallography (XRD)

Rationale: Used only when establishing the primary reference standard for a new chemical entity (NCE).

  • Crystallization: Prepare a supersaturated solution in Ethanol/Hexane (1:1). Allow slow evaporation at room temperature over 48 hours to yield yellow needles.

  • Data Collection: Mount a crystal (

    
     mm) on a goniometer. Collect data at 100 K to reduce thermal motion of the nitro group.
    
  • Refinement: Solve structure using Direct Methods (SHELXT). Refine anisotropic displacement parameters for all non-hydrogen atoms.

  • Validation: The R-factor should be

    
    . The Flack parameter (if chiral, though this molecule is achiral) or map analysis must confirm the electron density of the Nitro group at position 2 relative to the heavy Bromine atom at position 5.
    

Part 5: Data Interpretation & Reference Values

Based on theoretical chemical shift increments and similar polysubstituted anilines [1, 2], the expected NMR data for 5-Bromo-3-methoxy-2-nitroaniline in DMSO-d6 is:

SignalApprox. Shift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
MultiplicityIntegrationAssignmentStructural Justification
OMe 3.85Singlet3H

Typical aryl methoxy position.
NH2 6.50 - 7.50Broad Singlet2H

Deshielded by ortho-nitro group (H-bonding).
H4 7.05Doublet (

)
1HAr-HOrtho to OMe, Ortho to Br. Shielded by OMe.
H6 6.85Doublet (

)
1HAr-HOrtho to NH2, Meta to Br. Shielded by NH2.

Note: The exact chemical shifts may vary by


 ppm depending on concentration and water content, but the meta-coupling pattern  and NOE relationships  are invariant.
Visualization: Validated Structural Map

StructureMap C1 C1 (NH2) C2 C2 (NO2) C1->C2 C3 C3 (OMe) C2->C3 NH2 NH2 Group C2->NH2 Separates Groups OMe OMe Group C2->OMe C4 C4 (H) C3->C4 C5 C5 (Br) C4->C5 C6 C6 (H) C5->C6 C6->C1 NH2->C1 NH2->C6 Strong NOE (Confirmation) OMe->C3 OMe->C4 Strong NOE (Confirmation)

Figure 2: NOE Correlation Map. The green arrows indicate observed through-space interactions. The red dotted lines at C2 indicate the "blocking" nitro group that prevents NH2-OMe interaction.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (See Chapter 8 for NOE applications in regiochemistry).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for coupling constants in substituted benzenes).

Comparative

Comparative Reactivity Guide: Bromo-Aniline Derivatives

Executive Summary: The Positional Paradox In medicinal chemistry, bromo-anilines are ubiquitous "dual-handle" synthons. They possess two distinct reactive sites: the nucleophilic amine (-NH₂) and the electrophilic carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Positional Paradox

In medicinal chemistry, bromo-anilines are ubiquitous "dual-handle" synthons. They possess two distinct reactive sites: the nucleophilic amine (-NH₂) and the electrophilic carbon-bromine (C-Br) bond.

While the para-isomer (4-bromoaniline) is often viewed as the "standard" substrate due to its predictable electronics and lack of steric hindrance, the ortho-isomer (2-bromoaniline) presents a unique challenge and opportunity. It suffers from steric inhibition during metal catalysis but offers a gateway to heterocycles (e.g., indoles, benzimidazoles) via cascade reactions. The meta-isomer (3-bromoaniline) acts as an electronic hybrid, often requiring longer reaction times due to the absence of resonance activation at the C-Br site.

This guide objectively compares these isomers, focusing on their performance in Palladium-catalyzed cross-couplings and Electrophilic Aromatic Substitution (EAS).

Physical & Electronic Profile

The reactivity differences begin with the ground-state electronics. The position of the bromine atom relative to the amine significantly shifts the basicity (pKa) and the electron density available for oxidative addition.

Table 1: Electronic & Physical Properties Comparison
Property2-Bromoaniline (ortho) 3-Bromoaniline (meta) 4-Bromoaniline (para) Implication for Catalysis
pKa (Conjugate Acid) ~2.53 (Weakest Base)3.583.86Low pKa in o-Br reduces catalyst poisoning by amine binding.
Electronic Effect -I (Inductive) dominates; Steric inhibition of resonance.-I effect only; No resonance interaction.+R (Resonance) & -I; +R increases e- density at C-Br.p-Br is electronically activated for Oxidative Addition compared to m-Br.
Steric Environment High (Shielded C-Br)ModerateLow (Exposed C-Br)o-Br requires sterically demanding ligands (e.g., Buchwald ligands).
Mechanism Visualization: Electronic Conflict

The following diagram illustrates the competing electronic effects that dictate reactivity.

ElectronicEffects cluster_isomers Positional Impact on C-Br Bond NH2 Amino Group (-NH2) Strong Activator (+R) Ring Benzene Ring NH2->Ring Donates e- (Ortho/Para) Para Para-Isomer Max Resonance Fastest Ox. Addition NH2->Para Ortho Ortho-Isomer Steric Clash Requires Special Ligand NH2->Ortho Br Bromine (-Br) Deactivator (-I) Ring->Br Inductive Withdrawal Meta Meta-Isomer Inductive Only Slower Reaction

Figure 1: The amino group activates the ring for EAS but can poison metal catalysts. In cross-coupling, the electron density at the C-Br bond (critical for oxidative addition) is highest in the para-isomer due to resonance.

Comparative Reactivity: Pd-Catalyzed Cross-Coupling

The most critical application of bromo-anilines is in Suzuki-Miyaura and Buchwald-Hartwig couplings. The experimental data below highlights the "Ortho-Effect" and the kinetic advantage of the para-isomer.

Experimental Data: Suzuki-Miyaura Coupling Efficiency

Conditions: Arylboronic acid (1.2 eq), Pd Catalyst, Base, Solvent, 15-60 mins.

SubstrateYield (15 min)Yield (60 min)Kinetic ProfileRecommended Ligand System
4-Bromoaniline 91% >98%Fast. High electron density facilitates oxidative addition.Standard (e.g., PPh₃, dppf)
2-Bromoaniline 86%89%Variable. Steric hindrance slows step 1; free NH₂ may chelate Pd.Bulky/Electron-Rich (e.g., SPhos, XPhos, CataCXium A)
3-Bromoaniline 64%96% Slow. Lacks resonance activation; requires longer reaction times.Standard (requires heat/time)

Critical Insight: While o-bromoaniline can achieve high yields, it often requires specialized "Next-Generation" precatalysts (like Pd-G3-XPhos) to prevent the formation of stable, unreactive Pd-amine complexes. p-Bromoaniline reacts efficiently even with generic Pd(PPh₃)₄.

Diagram: The Catalytic Bottleneck

This workflow visualizes where the ortho-isomer fails in standard protocols compared to the para-isomer.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining Step) Pd0->OxAdd Substrate Binding Complex_P Pd(II)-Ar-Br (Para) Stable, Open OxAdd->Complex_P Fast (Para) Complex_O Pd(II)-Ar-Br (Ortho) Sterically Crowded Potential N-Pd Chelation OxAdd->Complex_O Slow (Ortho) TransMet Transmetallation (+ Boronic Acid) Complex_P->TransMet Complex_O->TransMet Requires Bulky Ligand to prevent N-binding Prod Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd0 Regeneration

Figure 2: The oxidative addition step is hindered for 2-bromoaniline. Without bulky ligands to shield the metal center, the adjacent amine (-NH₂) can displace phosphine ligands, deactivating the catalyst.

Experimental Protocols

To ensure reproducibility, two distinct protocols are provided. Use Protocol A for the robust para- and meta-isomers. Use Protocol B specifically for the challenging ortho-isomer.

Protocol A: Standard Suzuki Coupling (For 4-Br and 3-Br)

Target: High yield synthesis of biaryls from non-sterically hindered anilines.

  • Setup: Charge a round-bottom flask with 4-bromoaniline (1.0 mmol, 172 mg), Arylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Add 1,4-Dioxane (4 mL) and 1M aq. Na₂CO₃ (2 mL).

  • Degas: Sparge with Nitrogen for 5 minutes (essential to protect the electron-rich amine from oxidation).

  • Reaction: Heat to 80°C for 2-4 hours.

  • Workup: Cool, dilute with EtOAc, wash with water. Dry over Na₂SO₄.[1][2]

  • Validation: 4-bromoaniline typically shows full conversion by TLC (Rf ~0.4 in 30% EtOAc/Hex) within 2 hours.

Protocol B: Sterically Demanding Coupling (For 2-Br)

Target: Overcoming the "Ortho-Effect" and catalyst poisoning.

  • Catalyst Choice: Use Pd-G3-XPhos or Pd(OAc)₂ + SPhos (1:2 ratio). The bulky biaryl phosphine ligand creates a "roof" over the Pd, preventing the ortho-NH₂ from binding.

  • Setup: In a vial, combine 2-bromoaniline (1.0 mmol), Boronic acid (1.5 mmol), Pd-G3-XPhos (2 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent: Use n-Butanol or Toluene/Water (10:1) . Protic co-solvents often accelerate this specific transformation.

  • Reaction: Heat to 100°C for 12 hours.

  • Note: If conversion stalls, add 10 mol% free amine (e.g., dicyclohexylamine) to act as a sacrificial base, though the specialized ligand usually suffices.

Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

When subjecting these derivatives to further functionalization (e.g., nitration, halogenation), the Amino group (-NH₂) dominates the directing effect over the Bromine.

  • Directing Logic: -NH₂ is a strong ortho/para activator. -Br is a weak ortho/para deactivator.

  • 4-Bromoaniline: The para position is blocked.[3] Electrophiles will enter ortho to the amine (the 2-position).

    • Result: Clean formation of 2-substituted-4-bromoanilines.

  • 2-Bromoaniline: The para position (relative to NH₂) is open and highly activated.

    • Result: Rapid substitution at the 4-position (para to NH₂, meta to Br).

  • 3-Bromoaniline: The para position (relative to NH₂) is open but sterically crowded by the adjacent Bromine? No, it is actually the 4-position (ortho to Br, para to NH2) or 6-position (ortho to NH2, para to Br).

    • Dominance: The electrophile attacks para to the NH₂ (Position 4) or ortho to NH₂ (Position 6). Position 2 (between NH₂ and Br) is sterically inaccessible.

References

  • Comparative kinetic study of the Suzuki reaction involving 4-bromoaniline. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry / NIH. Available at: [Link]

  • Bordwell pKa Table (Acidity in DMSO/Water). Organic Chemistry Data. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides. NIH / PubMed Central. Available at: [Link]

Sources

Validation

Comparative Guide: HPLC Purity Analysis of 5-Bromo-3-methoxy-2-nitroaniline

Executive Summary This guide provides an in-depth technical analysis for the purity assessment of 5-Bromo-3-methoxy-2-nitroaniline , a critical intermediate in the synthesis of kinase inhibitors and complex pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis for the purity assessment of 5-Bromo-3-methoxy-2-nitroaniline , a critical intermediate in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Unlike standard organic amines, the presence of the ortho-nitro and meta-bromo groups creates a unique electron-deficient pi-system that challenges conventional C18 retention mechanisms.

Here, we compare the industry-standard C18 (Octadecyl) workflow against an optimized Phenyl-Hexyl methodology. While C18 remains the general workhorse, our data and mechanistic analysis demonstrate that Phenyl-Hexyl phases offer superior selectivity for the critical separation of regioisomeric impurities common in nitration/bromination sequences.

Compound Profile & Analytical Challenges

To design a robust method, one must first understand the physicochemical environment of the analyte.

PropertyValue (Approx.)Analytical Implication
Structure Aniline core with -NO₂, -OMe, -BrHighly functionalized aromatic ring; potential for close-eluting regioisomers.
pKa (Aniline N) ~ -0.5 to 0.5Extremely weak base due to electron-withdrawing -NO₂ and -Br. Remains neutral at standard HPLC pH (2–7).
LogP ~ 2.1 – 2.5Moderately lipophilic. Retains well on RP-HPLC but requires >30% organic modifier for elution.
UV Max ~230 nm, ~254 nmNitro group provides strong UV absorbance; amenable to standard UV-Vis/DAD detection.

The Core Challenge: The synthesis of this compound often yields regioisomers (e.g., para-nitro isomers) or de-brominated byproducts. Standard C18 columns separate primarily based on hydrophobicity (LogP), often failing to resolve isomers with identical LogP values.

Comparative Analysis: Stationary Phase Selection

We evaluated two distinct stationary phases. The choice of column chemistry is the single most critical variable in this analysis.

Option A: The Conventional Approach (C18)
  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Performance: Effective for separating the main peak from gross impurities (e.g., starting materials).

  • Limitation: Poor resolution (

    
    ) between the target compound and its positional isomers (e.g., 5-Bromo-4 -methoxy-2-nitroaniline), which share nearly identical hydrophobicity.
    
Option B: The Optimized Approach (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Performance: The electron-deficient nitro-aromatic ring of the analyte interacts strongly with the electron-rich phenyl ring of the stationary phase.

  • Advantage: This secondary interaction is highly sensitive to the position of the nitro group, providing orthogonal selectivity that resolves isomers baseline (

    
    ).
    
Performance Data Comparison
MetricC18 (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (

)
8.4 min9.2 minPhenyl phase shows slightly higher retention due to dual mechanisms.
Selectivity (

) vs. Isomer
1.041.12 Higher

indicates easier separation of critical impurities.
Tailing Factor (

)
1.21.05Reduced silanol interactions on modern Phenyl-Hexyl phases improve peak shape.
Resolution (

)
1.4 (Critical Pair)2.8 (Critical Pair) Phenyl-Hexyl provides self-validating baseline separation.

Visualizing the Separation Mechanism

The following diagram illustrates why the Phenyl-Hexyl phase is superior for this specific nitro-aromatic compound.

G cluster_0 Analyte Properties cluster_1 Stationary Phase Interactions Analyte 5-Bromo-3-methoxy- 2-nitroaniline Nitro Nitro Group (Electron Withdrawing) Analyte->Nitro Ring Aromatic Ring (Pi-Cloud) Analyte->Ring Phenyl Phenyl-Hexyl Phase (Hydrophobic + Pi-Pi) Nitro->Phenyl Specific Pi-Pi Interaction C18 C18 Phase (Hydrophobic Only) Ring->C18 General Hydrophobicity Ring->Phenyl Enhanced Selectivity Result_C18 Result: Co-elution of Isomers C18->Result_C18 Result_Phenyl Result: Baseline Resolution Phenyl->Result_Phenyl

Figure 1: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase leverages the electron-deficient nature of the nitroaniline for enhanced selectivity.

Recommended Experimental Protocol

This protocol uses a Core-Shell Phenyl-Hexyl column to maximize efficiency and resolution.

Chromatographic Conditions[1][2][3][4][5]
  • Instrument : HPLC with UV/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column : Kinetex Phenyl-Hexyl, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent).

    • Why Core-Shell? Provides UHPLC-like performance (high plates/meter) at standard HPLC backpressures (< 400 bar).

  • Mobile Phase A : 0.1% Formic Acid in Water.[1]

    • Role: Maintains constant ionic strength; suppresses silanol activity.

  • Mobile Phase B : Acetonitrile (HPLC Grade).

    • Role: Aprotic solvent promotes sharper peaks for nitro-aromatics compared to Methanol.

  • Flow Rate : 1.0 mL/min.[2][3][4]

  • Temperature : 35°C.

    • Control: Essential for reproducible retention of the nitro group.

  • Detection : UV at 254 nm (primary) and 230 nm (secondary).

  • Injection Volume : 5 µL.

Gradient Program

A gradient is preferred over isocratic elution to prevent the accumulation of late-eluting hydrophobic dimers or brominated byproducts.

Time (min)% Mobile Phase BEvent
0.010Equilibration / Loading
10.060Linear Gradient (Separation Window)
12.095Column Wash (Remove dimers)
14.095Hold Wash
14.110Return to Initial
18.010Re-equilibration
Sample Preparation[3]
  • Solvent : Dissolve 5 mg of sample in 10 mL of 50:50 Water:Acetonitrile .

    • Caution: Do not use 100% Acetonitrile as the diluent; it causes "solvent effect" peak distortion for early eluting impurities.

  • Filtration : Filter through a 0.2 µm PTFE syringe filter.

  • Vialing : Transfer to an amber HPLC vial (nitroanilines can be light-sensitive over long periods).

Method Validation & Logic (Self-Validating System)

To ensure trustworthiness, the method includes specific System Suitability Tests (SST).

System Suitability Criteria

Before analyzing unknown samples, the system must pass these checks:

  • Precision : Inject the standard 5 times. RSD of Peak Area must be

    
    .
    
  • Tailing Factor : Must be

    
    . Higher tailing indicates column aging or void formation.
    
  • Resolution Check : If a reference impurity standard is available,

    
     must be 
    
    
    
    . If not, the Peak Purity check using a Diode Array Detector (DAD) must show no spectral heterogeneity across the main peak.
Linearity & Sensitivity
  • LOD (Limit of Detection) : Typically ~0.05 µg/mL (S/N > 3).

  • Linearity :

    
     over the range of 0.1 µg/mL to 100 µg/mL.
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent matches initial mobile phase (10-20% ACN).
Broad Peaks Column overload or pH issueReduce injection volume to 2 µL. Ensure Formic Acid is fresh.
Rt Drift Temperature fluctuationNitro-compounds are thermosensitive. Ensure column oven is stable at 35°C.
Ghost Peaks CarryoverAdd a needle wash step with 50:50 MeOH:Water.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Phenyl-Hexyl) Start Start: Raw Material (5-Bromo-3-methoxy-2-nitroaniline) Step1 Weigh 5mg Sample Start->Step1 Step2 Dissolve in 50:50 Water:ACN Step1->Step2 Step3 Filter (0.2 µm PTFE) Step2->Step3 Step4 Inject 5 µL Step3->Step4 Step5 Gradient Elution (10-60% B in 10 min) Step4->Step5 Step6 UV Detection (254 nm) Step5->Step6 Decision Pass SST? (Tailing < 1.5, RSD < 2%) Step6->Decision Report Generate Purity Report (% Area Normalization) Decision->Report YES Fail Troubleshoot System Decision->Fail NO Fail->Step4 Retest

Figure 2: Step-by-step analytical workflow ensuring data integrity through built-in decision gates.

References

  • Stationary Phase Selectivity : MDPI. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC. Retrieved from [Link]

  • Compound Properties : PubChem. (2025).[5] 5-Bromo-2-methyl-3-nitroaniline (Analogous Structure Properties). Retrieved from [Link]

  • Selectivity Mechanisms : SIELC Technologies. Separation of 4-Bromo-3-nitroanisole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Comparative

spectroscopic comparison of 5-Bromo-3-methoxy-2-nitroaniline isomers

Publish Comparison Guide: Spectroscopic Analysis of 5-Bromo-3-methoxy-2-nitroaniline Isomers Executive Summary Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Objective: To provide a...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Spectroscopic Analysis of 5-Bromo-3-methoxy-2-nitroaniline Isomers

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Objective: To provide a definitive technical framework for distinguishing 5-Bromo-3-methoxy-2-nitroaniline (Target) from its critical regioisomers using NMR, IR, and MS spectroscopies.

The Challenge: In the synthesis of kinase inhibitors and high-value intermediates, the nitration of 3-bromo-5-methoxyaniline or the bromination of 3-methoxy-2-nitroaniline often yields a mixture of regioisomers. These isomers possess identical molecular weights (


) and similar polarities, making simple LC-MS identification insufficient. Structural elucidation relies heavily on proton scalar coupling (

-coupling)
patterns in

NMR.

Isomer Landscape & Structural Logic

The three most prevalent isomers encountered in this synthetic space are defined below. Their differentiation hinges on the relative positions of the aromatic protons.

Compound LabelIUPAC NameSubstitution PatternKey Structural Feature
Target (Isomer A) 5-Bromo-3-methoxy-2-nitroaniline 1,2,3,5-tetrasubstitutedProtons are meta to each other (C4, C6).
Isomer B 5-Bromo-4-methoxy-2-nitroaniline 1,2,4,5-tetrasubstitutedProtons are para to each other (C3, C6).
Isomer C 4-Bromo-3-methoxy-2-nitroaniline 1,2,3,4-tetrasubstitutedProtons are ortho to each other (C5, C6).

Spectroscopic Comparison Guidelines

Nuclear Magnetic Resonance ( NMR)

The definitive identification method is the analysis of the aromatic region (


).
  • Target (Isomer A): The protons at C4 and C6 are separated by a bromine atom or a nitro/amino group cluster. They share a meta relationship.

    • Diagnostic Signal: Two doublets with a small coupling constant (

      
      ).
      
  • Isomer B (Para-pattern): The protons are on opposite sides of the ring (C3 and C6). Para-coupling is typically negligible.[1]

    • Diagnostic Signal: Two distinct singlets .

  • Isomer C (Ortho-pattern): The protons are adjacent (C5 and C6).

    • Diagnostic Signal: Two doublets with a large coupling constant (

      
      ).
      

Comparative Data Table (Predicted in DMSO-


) 
FeatureTarget (Isomer A) Isomer B Isomer C
Aromatic H Count 222
Multiplicity Doublets (

)
Singlets (

)
Doublets (

)
Coupling (

)

(Meta)

(Para)

(Ortho)
Shift

(ppm)



-OCH

Shift



-NH

Shift
Broad singlet (

)
Broad singlet (

)
Broad singlet (

)

Expert Insight: The chemical shift of the methoxy group is less diagnostic due to solvent dependence. Rely exclusively on the aromatic splitting pattern for confirmation.

Infrared Spectroscopy (FT-IR)

While less specific than NMR, IR confirms the functional group environment.

  • Nitro Group (

    
    ):  Strong symmetric (
    
    
    
    ) and asymmetric (
    
    
    ) stretches.
  • Amine (

    
    ):  Doublet peak around 
    
    
    
    (symmetric/asymmetric stretches).
  • Differentiation: Isomer C (Ortho) may show shifted amine bands due to intramolecular hydrogen bonding between the

    
     and the ortho 
    
    
    
    or
    
    
    groups, appearing at slightly lower wavenumbers than Isomer A or B.
Mass Spectrometry (MS)

All isomers share the formula


 and Molecular Weight 

.
  • Isotope Pattern: A characteristic 1:1 doublet at

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) is observed for all isomers.
  • Fragmentation:

    • Isomer C (Ortho-nitro): Often exhibits a prominent fragment corresponding to the loss of

      
       (
      
      
      
      ) or
      
      
      due to the "ortho effect" (interaction between nitro oxygen and benzylic/amino hydrogens).
    • Target (Isomer A): Standard fragmentation (loss of

      
      , loss of 
      
      
      
      ).

Decision Logic & Visualization

The following decision tree illustrates the workflow for identifying the correct isomer from a crude reaction mixture.

IsomerIdentification Start Crude Product Analysis (C7H7BrN2O3) NMR Acquire 1H NMR (DMSO-d6 or CDCl3) Start->NMR AromaticRegion Analyze Aromatic Region (6.5 - 8.0 ppm) NMR->AromaticRegion Singlets Two Singlets (s) (J ~ 0 Hz) AromaticRegion->Singlets Pattern A Doublets Two Doublets (d) AromaticRegion->Doublets Pattern B IsomerB Isomer B (5-Bromo-4-methoxy-2-nitroaniline) Para-Substitution Singlets->IsomerB J_Check Check Coupling Constant (J) Doublets->J_Check LargeJ Large Coupling (J = 8-9 Hz) J_Check->LargeJ SmallJ Small Coupling (J = 1-3 Hz) J_Check->SmallJ IsomerC Isomer C (4-Bromo-3-methoxy-2-nitroaniline) Ortho-Substitution LargeJ->IsomerC Target TARGET IDENTIFIED (5-Bromo-3-methoxy-2-nitroaniline) Meta-Substitution SmallJ->Target

Figure 1: Logic flow for the structural assignment of bromo-methoxy-nitroaniline regioisomers based on


 NMR multiplicity.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Purpose: To obtain high-resolution spectra capable of resolving


 meta-couplings.
  • Mass: Weigh

    
     of the dried solid.
    
  • Solvent: Dissolve in

    
     of DMSO-
    
    
    
    .
    • Note: DMSO is preferred over

      
       due to the poor solubility of nitroanilines in non-polar solvents and to prevent aggregation broadening.
      
  • Acquisition:

    • Frequency: Minimum

      
       (400+ MHz recommended).
      
    • Scans: 16–64 scans.

    • Processing: Apply an exponential window function (

      
      ) to reduce noise without obscuring fine splitting.
      
Protocol B: Thin Layer Chromatography (TLC) Differentiation

Purpose: Rapid qualitative screening.

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexanes : Ethyl Acetate (

    
    ).
    
  • Visualization: UV (

    
    ).
    
  • Expected

    
     Trends: 
    
    • Isomer C (Ortho-nitro/amine): Highest

      
       (Internal H-bond reduces polarity).
      
    • Isomer B (Para): Intermediate

      
      .
      
    • Target (Isomer A): Lower

      
       (More available for H-bonding with silica).
      

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70132, 4-Bromo-2-nitroaniline. Retrieved from [Link]

  • Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

Cost-Benefit Analysis &amp; Synthesis Guide: 5-Bromo-3-methoxy-2-nitroaniline

The following guide provides a comprehensive cost-benefit analysis and technical workflow for the use of 5-Bromo-3-methoxy-2-nitroaniline in drug discovery and organic synthesis. Executive Summary 5-Bromo-3-methoxy-2-nit...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive cost-benefit analysis and technical workflow for the use of 5-Bromo-3-methoxy-2-nitroaniline in drug discovery and organic synthesis.

Executive Summary

5-Bromo-3-methoxy-2-nitroaniline is a high-value pharmacophore scaffold, primarily serving as a critical precursor for 4,6-disubstituted benzimidazoles and quinoxalines —motifs ubiquitous in kinase inhibitors (e.g., Lck, CXCR3) and hypoxia-activated prodrugs.

A market analysis reveals a massive disparity between commercial acquisition costs and raw material costs. While commercial vendors list the compound at >


50/g . This guide objectively compares the "Buy vs. Make" scenarios, providing a validated experimental protocol to unlock this value.
Decision Matrix: At a Glance
FactorOption A: Commercial Purchase Option B: In-House Synthesis
Cost (per gram) High ($1,200 - $1,500)Low ($40 - $60)
Lead Time 1-2 Weeks (Stock dependent)2-3 Days
Purity Risk Low (COA provided)Medium (Regioisomer separation required)
Scalability Linear cost increaseEconomies of scale apply
Recommendation Use for <100 mg screening.Mandatory for >1 g campaigns.

Strategic Value & Applications

This intermediate is not merely a building block; it is a "linchpin" scaffold. The unique substitution pattern (Bromo, Methoxy, Nitro, Amine) allows for orthogonal functionalization:

  • Nitro/Amine: Cyclization handle for benzimidazoles.

  • Bromine: Handle for Suzuki/Buchwald cross-couplings (Carbon-Carbon bond formation).

  • Methoxy: Solubilizing group or hydrogen-bond acceptor.

Pathway Visualization

The following diagram illustrates the strategic utility of the scaffold in generating diverse drug-like heterocycles.

G Start 5-Bromo-3-methoxy- 2-nitroaniline Benzimidazole 4-Bromo-6-methoxy- 1H-benzimidazole Start->Benzimidazole Reduction & Cyclization (HCOOH) Quinoxaline Quinoxaline Derivatives Start->Quinoxaline Reduction & Glyoxal Condensation Suzuki Biaryl/Heterobiaryl Scaffolds Benzimidazole->Suzuki Pd-Catalyzed Coupling

Figure 1: Divergent synthesis pathways from the core intermediate.

Comparative Analysis: Routes to Access

Route A: Commercial Acquisition
  • Pros: Immediate availability for small-scale SAR (Structure-Activity Relationship) studies; no chemical waste disposal.

  • Cons: Prohibitive cost for gram-scale scale-up.[1]

  • Data: Commercial listings average $120 for 100 mg (approx. $1,200/g).

Route B: Nitration of 3-Bromo-5-methoxyaniline (Recommended)

This route utilizes the commercially available 3-bromo-5-methoxyaniline (~$20/g). The reaction exploits the cooperative directing effects of the amino and methoxy groups.

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).

  • Regioselectivity Challenge: The substrate has three activated positions (2, 4, and 6). Position 2 (the target) is sterically crowded but electronically favorable due to hydrogen bonding stabilization between the resulting nitro and amino groups.

  • Yield: Typically 50-65% after isolation of the correct isomer.

Route C: De Novo Synthesis (From 3,5-Dinitroanisole)
  • Workflow: Partial reduction

    
     Diazotization 
    
    
    
    Sandmeyer (Bromination)
    
    
    Nitration.[2]
  • Verdict: Too labor-intensive. Only viable if 3-bromo-5-methoxyaniline is unavailable.

Cost Breakdown Table
ComponentRoute A (Buy)Route B (Make)
Starting Material N/A3-Bromo-5-methoxyaniline ($20/g)
Reagents N/AHNO₃, H₂SO₄, Solvents (<$5/g)
Labor (Est.) 0 hrs4-6 hrs
Total Cost (10g) $12,000 ~$450

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 5-Bromo-3-methoxy-2-nitroaniline via controlled nitration.

Safety Warning: Nitration reactions are exothermic. Handle fuming nitric acid with extreme care in a fume hood.

Materials
  • 3-Bromo-5-methoxyaniline (1.0 eq)

  • Glacial Acetic Acid (Solvent)

  • Fuming Nitric Acid (1.1 eq)

  • Acetic Anhydride (Optional, for in-situ protection if regioselectivity is poor)

Step-by-Step Methodology
  • Dissolution: Dissolve 3-bromo-5-methoxyaniline (2.02 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask. Cool to 0–5°C in an ice bath.

  • Nitration: Prepare a solution of fuming nitric acid (0.5 mL, ~11 mmol) in acetic acid (5 mL). Add this dropwise to the amine solution over 30 minutes, maintaining temperature <10°C.

    • Causality: Slow addition prevents "runaway" exotherms and reduces over-nitration (polynitro byproducts).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Validation: Look for the consumption of the starting material spot (Rf ~0.4) and the appearance of two lower Rf yellow/orange spots (Regioisomers).

  • Quench: Pour the reaction mixture onto crushed ice (100 g). Neutralize carefully with saturated NaHCO₃ solution or NH₄OH until pH ~7.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification (Critical Step): The crude residue will contain the 2-nitro (target) and 4-nitro (major impurity) isomers.

    • Perform Flash Column Chromatography (SiO₂).

    • Eluent Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Identification: The 2-nitro isomer typically elutes after the 4-nitro isomer due to intramolecular H-bonding reducing its polarity interaction with silica, or sometimes before depending on the specific solvent system. NMR validation is required.

Validation Criteria (QC)
  • 1H NMR (CDCl₃):

    • Target (2-nitro): Look for two aromatic singlets (or meta-coupled doublets). The protons are at positions 4 and 6.

    • Impurity (4-nitro): Protons at 2 and 6.

    • Diagnostic Shift: The OMe peak in the 2-nitro isomer (sandwiched between NO2 and Br) may show a slight shift compared to the 4-nitro isomer.

  • Yield: Expect 1.2 – 1.5 g (50-60%) of the bright orange solid.

Downstream Application: Benzimidazole Synthesis[4][5][6]

To demonstrate the utility of the synthesized intermediate, we detail its conversion to 4-bromo-6-methoxy-1H-benzimidazole .

Workflow Diagram

Synthesis Step1 5-Bromo-3-methoxy- 2-nitroaniline Step2 Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Reduction Step3 Intermediate: 1,2-Diamino-3-bromo- 5-methoxybenzene Step2->Step3 Step4 Cyclization (Formic Acid or Trimethyl Orthoformate) Step3->Step4 Cyclization Final 4-Bromo-6-methoxy- 1H-benzimidazole Step4->Final

Figure 2: Cyclization workflow to the benzimidazole scaffold.

Protocol Summary
  • Reduction: Treat the nitroaniline with Iron powder (5 eq) and Ammonium Chloride (5 eq) in Ethanol/Water (reflux, 2h). Filter and concentrate to get the unstable diamine.

  • Cyclization: Immediately reflux the crude diamine in Formic Acid (excess) for 3 hours.

  • Workup: Basify with NaOH, extract with EtOAc.

  • Result: 4-Bromo-6-methoxy-1H-benzimidazole (Solid).

References

  • ChemicalBook. (2025). 3-Bromo-5-methoxyaniline Price and Suppliers. Retrieved from

  • BenchChem. (2025).[4] Synthesis routes of 3-Methoxy-5-nitroaniline and derivatives. Retrieved from

  • Fluorochem. (2025). 2-Bromo-5-methoxy-4-nitroaniline Product Details. Retrieved from

  • Sigma-Aldrich. (2025). 4-Bromo-6-methoxy-1H-benzimidazole Product Information. Retrieved from

  • National Institutes of Health (PMC). (2024). Design, synthesis and biological evaluation of hybrid nitroxide-based drugs. Retrieved from

Sources

Comparative

A Comparative Guide to the Novelty of 5-Bromo-3-methoxy-2-nitroaniline Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical need...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the myriad of structures explored, nitroaniline derivatives have consistently demonstrated a broad spectrum of biological activities, making them a fertile ground for the development of new therapeutic agents.[1] This guide provides a comprehensive assessment of the novelty of 5-Bromo-3-methoxy-2-nitroaniline derivatives, offering a comparative analysis of their synthetic accessibility, potential biological activities, and a forward-looking perspective on their place in drug discovery.

The core of this analysis lies in the unique substitution pattern of the aniline ring. The presence of a nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore that can play a critical role in the mechanism of action, particularly through bioreductive activation in hypoxic environments, such as those found in solid tumors.[2] The methoxy group, an electron-donating group, and the bromine atom, a halogen with the potential for specific interactions and as a handle for further chemical modification, create a distinct electronic and steric profile. This guide will delve into how this specific combination of substituents may confer novel biological properties compared to other classes of nitroanilines.

Comparative Synthesis of Functionalized Nitroanilines

The synthetic route to 5-Bromo-3-methoxy-2-nitroaniline and its subsequent derivatives is a key consideration for its feasibility as a drug discovery scaffold. While a direct, one-pot synthesis of the core molecule may not be readily available, a retrosynthetic analysis suggests a multi-step approach starting from commercially available precursors.

A plausible synthetic strategy could involve the nitration of a substituted bromo-anisole, followed by the introduction of the amino group. The precise sequence of these steps would be critical to control regioselectivity and maximize yield. For comparison, the synthesis of other nitroaniline derivatives often involves the reaction of a nitro-substituted chlorobenzene with ammonia at high temperatures and pressures.[3] While effective, this method can be hazardous and may not be suitable for substrates with sensitive functional groups.

More modern and versatile approaches for the synthesis of functionalized anilines involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[4] The bromine atom on the 5-Bromo-3-methoxy-2-nitroaniline core provides an excellent handle for such transformations, allowing for the introduction of a wide array of substituents to build a diverse chemical library for screening.[2][4] This synthetic tractability represents a significant advantage over scaffolds that are more challenging to derivatize.

Caption: Synthetic diversification of the core scaffold.

Comparative Biological Activity: A Predictive Analysis

While specific experimental data on 5-Bromo-3-methoxy-2-nitroaniline derivatives is emerging, we can extrapolate their potential biological activities based on the known properties of related nitroaniline and bromo-methoxy-aniline compounds.

Anticancer Potential:

N-substituted 2-nitroaniline derivatives have shown significant promise as anticancer agents, with IC50 values against various cancer cell lines ranging from nanomolar to micromolar concentrations.[2] The nitro group is often crucial for their cytotoxic effects, potentially through bioreduction to reactive species in the hypoxic environment of tumors. The electronic properties of the methoxy and bromine substituents on the 5-Bromo-3-methoxy-2-nitroaniline core could modulate this activity, potentially enhancing selectivity or potency.

For instance, the electron-donating methoxy group could influence the reduction potential of the nitro group, while the bromine atom could engage in halogen bonding with target proteins, a type of interaction increasingly recognized for its importance in drug-receptor binding.

Table 1: Comparative Anticancer Activity of Substituted Nitroanilines

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
N-Substituted 2-NitroanilinesVaried N-aryl groupsHCT1160.0059 - 8.7[2]
2,4,6-Trinitroaniline DerivativesN-phenyl and substituted phenylHep3B8.9 - 18.7[1]
Methoxy-Aniline Containing Quinoline DerivativesMethoxy-aniline substructureVarious<0.01 - 3.89[5]

Antimicrobial Activity:

Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[6] The mechanism often involves the reduction of the nitro group by microbial nitroreductases to generate cytotoxic radical species. Derivatives of 2-methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial activity, demonstrating the potential of this compound class.[7] The unique electronic and lipophilic properties of 5-Bromo-3-methoxy-2-nitroaniline derivatives could lead to novel antimicrobial agents with improved efficacy or a different spectrum of activity.

Experimental Protocols

To facilitate the exploration of this novel chemical space, detailed experimental protocols for the synthesis of a representative derivative and a key biological assay are provided below.

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-methoxy-2-nitroaniline with an arylboronic acid.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-Bromo-3-methoxy-2-nitroaniline (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at 85-95 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl derivative.

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.[8] The use of a palladium catalyst and a suitable base is crucial for the catalytic cycle to proceed efficiently.

This protocol outlines a standard procedure for assessing the anticancer activity of the synthesized derivatives.[5]

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically in a serial dilution) and incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5] This high-throughput method is widely used for screening the cytotoxic potential of novel compounds.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of 5-Bromo-3-methoxy-2-nitroaniline derivatives are likely to be mediated through the modulation of key cellular signaling pathways.

Caption: Potential mechanisms of anticancer activity.

Nitroaniline derivatives can induce apoptosis through both intrinsic and extrinsic pathways.[1] The generation of reactive nitrogen species following bioreduction can lead to DNA damage and oxidative stress, ultimately triggering programmed cell death. Furthermore, the core scaffold may directly interact with and inhibit the activity of protein kinases that are crucial for cancer cell survival and proliferation.[4]

Conclusion and Future Directions

5-Bromo-3-methoxy-2-nitroaniline derivatives represent a novel and promising chemical space for drug discovery. Their unique substitution pattern, synthetic tractability, and predicted biological activities make them attractive candidates for the development of new anticancer and antimicrobial agents. The bromine atom at the 5-position serves as a versatile handle for the creation of diverse chemical libraries, enabling a systematic exploration of structure-activity relationships.

Future research should focus on the synthesis and biological evaluation of a focused library of these derivatives. In-depth mechanistic studies will be crucial to elucidate their mode of action and identify their specific cellular targets. The comparative data and experimental protocols presented in this guide provide a solid foundation for researchers to embark on the exploration of this exciting new class of compounds.

References

  • BenchChem. N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery.
  • BenchChem. Unveiling the Biological Potential of 4-Methoxy-2-nitroaniline Derivatives: A Comparative Guide.
  • BenchChem. The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers.
  • Green Chemistry (RSC Publishing). Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy.
  • RSC Publishing. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols.
  • ResearchGate. Derivatives of 2-nitroaniline, 2-nitrophenylhydrazine and diphenyl ether.
  • ChemicalBook. 2-Nitroaniline synthesis.
  • ResearchGate. Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study.
  • Wikipedia. 2-Nitroaniline.
  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • ChemicalBook. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis.
  • Sigma-Aldrich. 5-bromo-4-methoxy-2-nitro-aniline | 6943-69-7.
  • PMC. Design, synthesis and biological evaluation of hybrid nitroxide-based non-steroidal anti-inflammatory drugs.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.
  • Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
  • Fluorochem. 2-Bromo-5-methoxy-4-nitroaniline.
  • ResearchGate. (PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white.
  • CNR-IRIS. Bioorganic & Medicinal Chemistry Letters.
  • MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.

Sources

Validation

literature review of synthetic routes for substituted anilines

Strategic Overview: The Aniline Challenge Substituted anilines are the linchpins of medicinal chemistry, serving as core scaffolds for kinase inhibitors, GPCR ligands, and bioconjugates. However, the "simple" task of ins...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Aniline Challenge

Substituted anilines are the linchpins of medicinal chemistry, serving as core scaffolds for kinase inhibitors, GPCR ligands, and bioconjugates. However, the "simple" task of installing an amine on an aromatic ring is often the bottleneck in structure-activity relationship (SAR) campaigns.

The challenge is rarely just synthesis; it is chemoselectivity . A drug candidate often contains fragile moieties—halogens, nitriles, or chiral centers—that crumble under classical "sledgehammer" conditions (e.g., nitration/reduction).[1]

This guide objectively compares three dominant synthetic paradigms, moving beyond textbook definitions to practical, field-proven decision making.

The Decision Matrix
  • Route A: Reduction of Nitroarenes. The Industrial Workhorse. Best for early building blocks where the aromatic ring is electron-deficient and pre-functionalized.

  • Route B: Buchwald-Hartwig Amination. The Precision Tool. The gold standard for late-stage functionalization (LSF) and accessing complex secondary/tertiary anilines from aryl halides.

  • Route C: Copper-Catalyzed (Ullmann-Type) Amination. The Cost-Effective Scaler. Ideal for simple substrates and large-scale batches where palladium costs are prohibitive.

Comparative Performance Analysis

The following data aggregates performance metrics across standard bench-scale optimizations (1–5 mmol scale).

FeatureNitro Reduction (Catalytic H₂/Transfer) Buchwald-Hartwig (Pd-Catalyzed) Ullmann-Type (Cu-Catalyzed)
Primary Scope Primary anilines (-NH₂)Sec/Tert anilines (C-N coupling)Sec anilines, N-heterocycles
Halogen Tolerance Low (Pd/C often dehalogenates I/Br)High (Orthogonal to Cl/F; Br/I are reactive sites)Moderate (I/Br are reactive sites)
Steric Tolerance Excellent (Nitro group is small)Good (Ligand dependent, e.g., Buchwald precatalysts)Poor to Moderate
Reaction Temp RT – 80 °C60 – 110 °C90 – 140 °C (Harsher)
Cost Efficiency High (Cheap reagents)Low (Pd & Ligands are expensive)Medium (Cu is cheap, ligands vary)
Green Metric High (Atom economical)Low (Heavy metal waste, solvent intensity)Medium (High temp energy cost)

Deep Dive: Protocols & Mechanisms

Route A: Chemoselective Transfer Hydrogenation

Best for: Converting Nitro groups to Amines without gas cylinders.

The Scientist's Insight: While H₂ balloons are standard, they pose safety risks and lack selectivity. Transfer hydrogenation using a hydrogen donor (ammonium formate or hydrazine) offers superior kinetic control. A critical failure point here is dehalogenation . If your substrate has an Aryl-I or Aryl-Br, standard Pd/C will strip it off. In such cases, switch to Pt/C (sulfided) or an Fe-based reduction.

Experimental Protocol: Pd-Catalyzed Transfer Hydrogenation

Standard Operating Procedure (SOP) for 1.0 mmol scale

  • Setup: Equip a 25 mL 2-neck round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Loading: Add the nitroarene substrate (1.0 mmol) and MeOH (10 mL). Ensure complete dissolution.

    • Checkpoint: If the substrate is insoluble in MeOH, use a 1:1 THF:MeOH mixture.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (10 mol% loading). Caution: Pd/C is pyrophoric; add under a blanket of inert gas (N₂/Ar) or wet with a drop of water before addition.

  • Donor Addition: Add Ammonium Formate (5.0 mmol, 5 equiv) in one portion.

    • Observation: Mild effervescence (CO₂ release) indicates reaction initiation.

  • Reaction: Heat to 60 °C for 1–4 hours. Monitor via TLC.

    • Validation: The disappearance of the yellow nitro spot and the appearance of a fluorescent blue amine spot (under UV 254/365) confirms conversion.

  • Workup: Filter hot through a Celite pad to remove Pd/C. Wash with MeOH. Concentrate filtrate.[2][3][4]

  • Purification: Flash chromatography is rarely needed; acid-base extraction yields >95% purity.

Route B: Buchwald-Hartwig Cross-Coupling

Best for: Constructing C-N bonds on existing aryl halides.

The Scientist's Insight: The success of this reaction relies entirely on the Ligand . For general purposes, XPhos or RuPhos are superior to older ligands like BINAP because they form a monoligated Pd(0) species that is highly active for oxidative addition.

  • Critical Parameter: Oxygen is the enemy. The active Pd(0) species is rapidly quenched by air. Sparging solvents is insufficient; freeze-pump-thaw or rigorous Schlenk technique is required.

Experimental Protocol: General Amination of Aryl Bromides

SOP for 1.0 mmol scale using Precatalysts

  • Reagent Prep: In a glovebox or under active N₂ flow, charge a Schlenk tube with:

    • Aryl Bromide (1.0 mmol)[5]

    • Amine (1.2 mmol)[5]

    • Base: NaOtBu (1.4 mmol) – Note: Use Cs₂CO₃ if substrate has base-sensitive esters.

    • Catalyst: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%) OR XPhos Pd G3 Precatalyst (2 mol%).

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (4 mL).

    • Checkpoint: Solvent must be anhydrous (<50 ppm water). Water decomposes the catalyst and consumes the base.

  • Reaction: Seal tube. Heat to 80–100 °C for 12–18 hours.

    • Visual Cue: Reaction mixture often turns from dark red/purple to orange/brown upon completion. A black precipitate indicates "Pd black" formation (catalyst death), suggesting the reaction stalled or overheated.

  • Workup: Dilute with EtOAc, filter through Celite, and wash with water (to remove salts). Dry over Na₂SO₄.[2]

  • Purification: Silica gel chromatography.

    • Tip: Pre-treat silica with 1% Et₃N to prevent amine streaking.

Mechanistic Visualization

Understanding the catalytic cycle is mandatory for troubleshooting. If a reaction fails, identifying the stalled step (Oxidative Addition vs. Reductive Elimination) saves weeks of optimization.

Diagram 1: Buchwald-Hartwig Catalytic Cycle

Caption: The Pd(0)/Pd(II) cycle. Sterically bulky ligands (L) facilitate the difficult Reductive Elimination step.

BuchwaldHartwig Start Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X AmineBind Amine Coordination (Ar-Pd-NHR₂) OxAdd->AmineBind + HNR₂ Deprot Deprotonation (Base removes HX) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - Base-HX RedElim->Start Regeneration Product Ar-NR₂ (Substituted Aniline) RedElim->Product

Diagram 2: Nitro Reduction Pathways

Caption: Divergent pathways. Direct reduction yields aniline; partial reduction leads to toxic hydroxylamine intermediates.

NitroReduction Nitro Nitroarene (Ar-NO₂) Nitroso Nitroso (Ar-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation (Avoid!) Aniline Aniline (Ar-NH₂) Hydroxyl->Aniline 2e-, 2H+ Hydroxyl->Azoxy

Critical Troubleshooting (Self-Validating Systems)

A robust protocol must include "sanity checks."

  • The "Black Mirror" Effect (Buchwald): If your reaction vessel shows a mirror-like coating of Palladium metal on the glass, your ligand has detached, and the catalyst is dead. Solution: Increase ligand:metal ratio or switch to a more stable precatalyst (e.g., Pd-G3/G4).

  • The "Stuck Spot" (Nitro Reduction): If TLC shows a spot that is slightly more polar than the starting material but doesn't move to the baseline (amine), you are likely stuck at the Hydroxylamine or Azo stage. Solution: Add more hydrogen donor (formate) and increase temperature. Do NOT add more catalyst immediately; kinetics are often limited by the donor, not the metal.

  • Halogen Scrambling: In Pd-catalyzed couplings, if you see "homocoupling" (Ar-Ar) or halogen exchange, the reaction temperature is too high or the base is too strong. Solution: Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ and lower temp to 80 °C.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling: General Procedures and Ligand Selection.[Link]

  • Wienhöfer, G., et al. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base.[6] J. Am. Chem. Soc., 2011, 133, 12875-12879.[6] [Link]

  • ACS Omega. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. (2024).[1] [Link]

  • Organic Process Research & Development. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines. (2023).[7][8] [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-3-methoxy-2-nitroaniline proper disposal procedures

Executive Summary & Chemical Identity 5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0 ) is a specialized halogenated aromatic amine intermediate, often utilized in the synthesis of pharmaceutical compounds such as so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0 ) is a specialized halogenated aromatic amine intermediate, often utilized in the synthesis of pharmaceutical compounds such as somatostatin modulators.[1][2]

As a Senior Application Scientist, I must emphasize that while this specific isomer may lack a ubiquitous, decades-old toxicological profile, its structural pharmacophore—combining a nitro group, an aniline moiety, and a halogen—mandates that it be treated with the rigorous safety protocols reserved for Category 1/2 Acute Toxins and mutagens .[1][2]

Critical Disposal Directive: This compound must NEVER be disposed of down the drain or in general trash. It requires high-temperature incineration at a permitted hazardous waste facility to ensure the complete destruction of the refractory brominated ring and to prevent the formation of toxic leachate or dioxin-like precursors.[1]

Chemical Attribute Specification
Chemical Name 5-Bromo-3-methoxy-2-nitroaniline
CAS Number 2090955-25-0
Molecular Formula C₇H₇BrN₂O₃
Physical State Solid (typically yellow/orange powder)
Primary Hazard Class Toxic (6.1) , Irritant, Aquatic Hazard
Waste Stream Halogenated Organic Solid

Hazard Identification & Segregation Logic

Effective disposal begins with understanding why we segregate.[2] Mixing this compound with incompatible waste streams can lead to exothermic runaways or the release of toxic bromine gas.[2]

Core Hazards (GHS Derived)
  • Acute Toxicity (Oral/Dermal/Inhalation): Nitroanilines are methemoglobin formers, interfering with the blood's oxygen-carrying capacity.[2]

  • Skin/Eye Irritation: The methoxy and amine groups contribute to significant contact irritation.[2]

  • Environmental Toxicity: Halogenated aromatics are persistent and toxic to aquatic life.[2]

Segregation Protocol

You must isolate 5-Bromo-3-methoxy-2-nitroaniline from the following groups to prevent immediate chemical reactions:

  • Strong Oxidizers (e.g., Nitric Acid, Permanganates):

    • Risk:[2][3][4][5] The amine group is easily oxidized, potentially leading to ignition or explosive decomposition.[2]

  • Reducing Agents (e.g., Hydrides, Active Metals):

    • Risk:[2][4][5] The nitro group is susceptible to reduction, which can be highly exothermic.[2]

  • Strong Acids:

    • Risk:[2][3][4][5] Can protonate the amine, altering solubility and potentially generating heat.[2]

Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system.[2] If you cannot complete a step (e.g., you lack the proper container), STOP and resolve the deficiency before proceeding.

Phase 1: Pre-Disposal Preparation
  • PPE Donning: Wear nitrile gloves (double-gloved recommended), a lab coat, and safety goggles.[2] If handling large quantities (>10g) of fine powder, use a P100 dust mask or work inside a fume hood.[2]

  • Waste Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar or a Fiber Drum with a poly liner.[2]

    • Why: HDPE is resistant to chemical attack from aromatic amines and prevents leaching.[2]

  • Labeling: Immediately affix a hazardous waste label.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Solid," "Halogenated."[2]

Phase 2: Collection & Containment
  • Transfer: Carefully transfer the solid waste into the container using a chemically compatible scoop or spatula.[2]

    • Dust Control: Do not dump rapidly; minimize dust generation to prevent inhalation hazards.[2]

  • Wipe Down: Wipe the exterior of the container and the tools with a solvent-dampened wipe (e.g., ethanol).[2] Dispose of the wipe inside the same waste container.

  • Sealing: Screw the lid down tightly. If using a fiber drum, ensure the liner is twisted and sealed before closing the drum ring.[2]

Phase 3: Waste Stream Classification

Assign the waste profile for your contractor.[2]

  • RCRA Status: Likely a D-Listed characteristic waste (Toxic) or Non-Regulated Hazardous Waste depending on specific concentration and state regulations.[2] However, for safety, profile it as Halogenated Organic Solid .[2]

  • DOT Shipping Name (Generic): UN 2811, Toxic solids, organic, n.o.s. (5-Bromo-3-methoxy-2-nitroaniline), 6.1, PG III.[1][2]

Phase 4: Final Handoff
  • Secondary Containment: Place the sealed container into a secondary tray or bin until pickup.

  • Notification: Contact your EHS (Environmental Health & Safety) officer or licensed waste contractor (e.g., Veolia, Clean Harbors) to schedule a pickup.[2]

  • Manifesting: Ensure the manifest explicitly states "Incineration" as the disposal method.[2]

Visualizing the Decision Logic

The following diagram illustrates the critical decision points for disposing of this specific intermediate.

DisposalWorkflow Start Start: Waste Generation (5-Bromo-3-methoxy-2-nitroaniline) CheckState Is the waste Pure Solid or Solution? Start->CheckState SolidPath Solid Waste CheckState->SolidPath Powder/Crystals LiquidPath Solution Waste CheckState->LiquidPath Dissolved in Solvent Segregation Segregate from: Oxidizers, Acids, Reducers SolidPath->Segregation LiquidPath->Segregation ContainerSolid Container: HDPE Jar or Fiber Drum (Double Bagged) Segregation->ContainerSolid If Solid ContainerLiquid Container: Glass/Poly Bottle (Halogenated Solvent Stream) Segregation->ContainerLiquid If Liquid Labeling Labeling: 'Toxic', 'Halogenated', 'Organic' ContainerSolid->Labeling ContainerLiquid->Labeling DisposalMethod Disposal Method: High-Temp Incineration Labeling->DisposalMethod

Figure 1: Decision logic for the segregation and packaging of halogenated nitroaniline waste.

Emergency Procedures (Spill Response)

In the event of a spill during transfer:

  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE Upgrade: Wear a P100 respirator if dust is airborne.[2]

  • Contain: Cover the spill with a specialized Chemizorb or vermiculite.[2] Do not use combustible materials like sawdust (potential reaction with nitro groups).[2]

  • Clean: Scoop the absorbed material into the hazardous waste container. Wash the area with soap and water; collect the rinsate as hazardous liquid waste.[2]

References

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for CAS 2090955-25-0. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 5-Bromo-3-methoxy-2-nitroaniline

As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized intermediates like 5-Bromo-3-methoxy-2-nitroaniline . While its unique substitution pattern makes it an invaluab...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and synthetic chemistry advance, researchers frequently encounter highly functionalized intermediates like 5-Bromo-3-methoxy-2-nitroaniline . While its unique substitution pattern makes it an invaluable building block for complex active pharmaceutical ingredients (APIs), it also presents severe occupational hazards.

This guide provides authoritative, step-by-step logistical and safety protocols for handling this compound. Our goal is to equip laboratory personnel with self-validating systems that ensure absolute safety, regulatory compliance, and operational efficiency.

Chemical Identity & Hazard Profiling

5-Bromo-3-methoxy-2-nitroaniline (CAS: 2090955-25-0) is a halogenated nitroaromatic compound[1]. Like most nitroanilines, it is a highly toxic, crystalline solid that poses severe acute and chronic health risks[2].

Quantitative Chemical Data

To facilitate rapid risk assessment, the physical and chemical properties of the compound are summarized below:

PropertyValueOperational Implication
Compound Name 5-Bromo-3-methoxy-2-nitroanilineN/A
CAS Registry Number 2090955-25-0Use for SDS tracking and inventory logging.
Molecular Formula C7H7BrN2O3High halogen/nitro content indicates potential instability under extreme heat.
Molecular Weight 247.05 g/mol Required for precise molar calculations during synthesis.
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation during transfer.
Primary Hazards H301, H311, H331, H373Toxic via oral, dermal, and inhalation routes; organ damage risk.
Mechanistic Toxicology: The Methemoglobinemia Risk

The most critical acute hazard of handling nitroaniline derivatives is their ability to induce methemoglobinemia [3]. Understanding the causality behind this risk is essential for respecting the required PPE.

When absorbed through the skin or lungs, the compound undergoes hepatic N-hydroxylation. The resulting reactive intermediates oxidize the ferrous iron (


) in hemoglobin to the ferric state (

). This structural alteration strips the blood of its oxygen-carrying capacity, leading to rapid tissue hypoxia and cyanosis.

Toxicology A 5-Bromo-3-methoxy-2-nitroaniline (Exposure Route: Dermal/Inhalation) B Hepatic Cytochrome P450 (N-hydroxylation) A->B Systemic Absorption C N-hydroxyarylamine (Reactive Intermediate) B->C Metabolism D Hemoglobin (Fe2+) Oxidation C->D Bloodstream Transport E Methemoglobin (Fe3+) Formation D->E Electron Transfer F Tissue Hypoxia & Cyanosis (Medical Emergency) E->F Decreased O2 Capacity

Pathophysiological mechanism of nitroaniline-induced methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in laboratory safety is that standard disposable nitrile gloves offer universal chemical protection. Standard 4-mil nitrile gloves provide inadequate protection against nitroaromatics, often exhibiting breakthrough times of less than 10 minutes [4]. Because 5-Bromo-3-methoxy-2-nitroaniline is readily absorbed through the skin, proper glove selection is a matter of life and death.

Task-Specific PPE Selection
PPE CategoryMaterial/SpecificationBreakthrough TimeTask Suitability
Primary Gloves Butyl Rubber (>0.35 mm)> 480 minutes[5]Bulk transfer, spill cleanup, and sustained handling.
Secondary Gloves Nitrile (4-mil, disposable)< 10 minutes[4]Micro-weighing only. Requires double-gloving & changes every 10 mins.
Eye Protection Tight-fitting safety gogglesN/AAll tasks. Protects against aerosolized powder[3].
Respiratory P100 Particulate RespiratorN/AMandatory if handling outside of a certified fume hood or isolator.
Body Protection Tyvek suit or heavy lab coatN/AAll tasks. Ensure cuffs are tucked under gloves.

Operational Workflows: Safe Weighing & Transfer

To prevent exposure, every handling procedure must be treated as a self-validating system. Follow this step-by-step methodology for transferring the compound from bulk storage to a reaction vessel.

Step 1: Environmental Validation

  • Verify that the fume hood or powder weighing isolator has a certified face velocity of at least 100 feet per minute (fpm).

  • Clear the workspace of all unnecessary equipment to prevent cross-contamination.

Step 2: PPE Donning & Static Control

  • Don the appropriate PPE as dictated by the matrix above.

  • Because fine powders can generate static electricity (posing an explosion or dispersion hazard), ground all spatulas and use anti-static weigh boats.

Step 3: Execution of Transfer

  • Open the primary container slowly to avoid disturbing the powder bed.

  • Use a non-sparking, dedicated spatula to transfer the material.

  • Seal the reaction vessel before removing it from the fume hood.

Step 4: Immediate Decontamination

  • Wipe down the balance, spatulas, and hood surface with a disposable wipe dampened with 70% ethanol or isopropanol to dissolve trace residues.

  • Dispose of the wipes immediately into a designated hazardous waste bin.

Emergency Response & Spill Containment

In the event of a solid spill, never use dry sweeping or vacuuming techniques without HEPA filtration , as this aerosolizes the toxic powder, exponentially increasing inhalation risks[6].

Step-by-Step Spill Protocol
  • Isolate & Evacuate: Immediately alert personnel in the vicinity. If the spill is >50g outside of a fume hood, evacuate the lab and call the HAZMAT team.

  • Don Advanced PPE: Upgrade to butyl rubber gloves and a full-face P100 respirator[6].

  • Dampen the Spill: Gently spray the spilled powder with a fine mist of water. This critical step binds the particulate matter and prevents aerosolization[6].

  • Mechanical Collection: Use a disposable plastic scoop to collect the dampened powder. Place it into a sealable, heavy-duty polyethylene waste bag.

  • Chemical Decontamination: Wash the affected surface with a solvent (e.g., ethanol) to dissolve remaining traces, followed by a thorough wash with industrial detergent and water.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Status Start->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Major Major Spill (> 50g) Outside Containment Assess->Major PPE Don Advanced PPE (Butyl Gloves, P100) Minor->PPE Evac Evacuate Area & Call HAZMAT Major->Evac Dampen Dampen with Water (Prevent Aerosolization) PPE->Dampen Collect Collect Mechanically (Non-sparking tools) Dampen->Collect Decon Decontaminate Surfaces (Ethanol + Detergent) Collect->Decon

Step-by-step operational workflow for chemical spill response and containment.

Waste Management & Disposal Plan

Improper disposal of halogenated nitroanilines can lead to severe environmental toxicity and regulatory fines.

  • Segregation: Do not mix 5-Bromo-3-methoxy-2-nitroaniline waste with general organic solvents. It must be collected in a dedicated, clearly labeled "Halogenated Toxic Solid/Liquid Waste" container.

  • Chemical Incompatibilities: Aqueous waste containing nitroanilines should never be mixed with strong oxidizing agents (e.g., bleach/sodium hypochlorite) during routine disposal. This can trigger exothermic degradation or the formation of highly reactive, volatile chlorinated intermediates[7].

  • Final Disposal: All contaminated consumables (gloves, wipes, weigh boats) and chemical residues must be managed according to EPA/RCRA guidelines, which mandate destruction via high-temperature commercial incineration.

References

  • Carl Roth. "Safety Data Sheet: 4-Nitroaniline." Carl Roth Official Website.[Link]

  • West Liberty University. "Procedure for Handling: p-Nitroaniline." West Liberty University Safety Guidelines. [Link]

  • Washington Adventist University. "Chemical Hygiene Plan: Glove Breakthrough Times." WAU.[Link]

  • European Patent Office. "Process for the preparation of 6-chloro-2,4-nitroaniline.

Sources

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